Malonic anhydride
Description
Structure
3D Structure
Properties
CAS No. |
15159-48-5 |
|---|---|
Molecular Formula |
C3H2O3 |
Molecular Weight |
86.05 g/mol |
IUPAC Name |
oxetane-2,4-dione |
InChI |
InChI=1S/C3H2O3/c4-2-1-3(5)6-2/h1H2 |
InChI Key |
KKHUSADXXDNRPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC1=O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Malonic Anhydride via Ozonolysis of Diketene
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of malonic anhydride (B1165640), a highly reactive and unstable compound, through the ozonolysis of diketene (B1670635). Malonic anhydride serves as a valuable, albeit challenging, intermediate in organic synthesis. Its first successful preparation was reported in 1988, utilizing this specific oxidative cleavage method.[1] This guide details the underlying reaction mechanism, safety considerations, comprehensive experimental protocols derived from key patents, and a summary of relevant analytical data.
Reaction Mechanism and Core Principles
The synthesis of this compound from diketene is achieved via ozonolysis, an organic reaction that cleaves unsaturated bonds using ozone (O₃). The reaction proceeds through the Criegee mechanism, which involves the formation of a primary ozonide (molozonide), followed by its decomposition and rearrangement into a more stable secondary ozonide (trioxolane).
The ozonolysis of diketene's exocyclic double bond is designed to yield two carbonyl-containing fragments: this compound and formaldehyde (B43269).
A significant safety challenge arises from the formaldehyde byproduct. In organic solvents, formaldehyde can form highly explosive, insoluble peroxide polymers.[2][3] To mitigate this risk, a key process improvement involves performing the ozonolysis in the presence of a scavenger carbonyl compound, such as acetaldehyde (B116499) or pivalaldehyde.[2][4] This compound preferentially reacts with the carbonyl oxide intermediate, preventing the formation of formaldehyde-derived explosive peroxides and instead forming a more stable, non-explosive ozonide.
Experimental Protocols
The synthesis of this compound is highly sensitive to temperature, as the product readily decomposes at temperatures above -30 °C to ketene (B1206846) and carbon dioxide.[2][5] Therefore, all procedures are conducted at low temperatures.
General Experimental Workflow:
Detailed Protocol Example (from Patent EP0496362B1): [3]
-
A solution is prepared by dissolving 4.2 g (0.050 mol) of diketene and 2.2 g (0.050 mol) of acetaldehyde in 100 ml of chloroform.
-
The solution is cooled to -60 °C in a suitable reaction vessel equipped for gas dispersion and stirring.
-
A stream of 4% ozone in oxygen is bubbled through the solution.
-
The introduction of ozone is continued until the solution develops a persistent blue color.
-
The excess ozone is subsequently purged from the solution, first with oxygen and then with nitrogen gas.
-
The final solution, containing this compound and the propylene ozonide byproduct, is kept at low temperature (-50 °C) for characterization.
Quantitative Data Summary
The following tables summarize quantitative data extracted from various patented procedures for the ozonolysis of diketene.
Table 1: Reagent Stoichiometry and Solvents
| Experiment Reference | Diketene | Scavenger Carbonyl | Molar Ratio (Diketene:Scavenger) | Solvent | Solvent Volume |
|---|---|---|---|---|---|
| Example 1[3] | 4.2 g (0.050 mol) | Acetaldehyde (2.2 g, 0.050 mol) | 1:1 | Chloroform | 100 mL |
| Example 2[2] | 4.2 g (0.050 mol) | Isobutyraldehyde (4.0 g, 0.055 mol) | 1:1.1 | Chloroform | 200 mL |
| Example 3[4] | 4.2 g (0.050 mol) | Pivalaldehyde (4.3 g, 0.055 mol) | 1:1.1 | Chloroform | 200 mL |
| Example 4[2] | 4.2 g (0.050 mol) | Benzaldehyde (5.84 g, 0.055 mol) | 1:1.1 | Chloroform | 200 mL |
Table 2: Reaction Conditions and Analytical Data
| Experiment Reference | Temperature | Ozone Concentration | Endpoint | ¹H-NMR Signal (this compound) | Byproduct Ozonide |
|---|---|---|---|---|---|
| Example 1[3] | -60 °C | 4% in O₂ | Blue Solution | 4.24 ppm (singlet) | Propylene ozonide |
| Example 2[2] | -60 °C | 4% in O₂ | Blue Solution | 4.24 ppm (singlet) | 3-Isopropyl-1,2,4-trioxolane |
| Example 3[4] | -60 °C | 4% in O₂ | Blue Solution | Not specified | Pivalaldehyde-derived ozonide |
| Example 4[2] | -60 °C | 4% in O₂ | Blue Solution | 4.23 ppm (singlet) | 3-Phenyl-1,2,4-trioxolane |
Product Characterization
Due to its instability, this compound is typically characterized at low temperatures directly in the reaction mixture.[6]
-
Nuclear Magnetic Resonance (¹H-NMR): The most telling piece of data is a sharp singlet in the ¹H-NMR spectrum. In chloroform-d (B32938) at -50°C, this signal appears at approximately 4.23-4.24 ppm .[2][3] This peak corresponds to the two equivalent protons of the methylene (B1212753) group in the strained four-membered ring.
-
Infrared (IR) Spectroscopy: Malonic anhydrides exhibit characteristic and unusually high-frequency carbonyl (C=O) stretching bands. The IR spectra show a strong doublet, with one absorption around 1820-1830 cm⁻¹.[6]
-
Raman Spectroscopy: The symmetric, in-phase carbonyl stretch, which is weak in the IR spectrum, is strong in the Raman spectrum. For dimethylthis compound, a prominent line was observed at a record-high 1947 cm⁻¹, considered definitive proof of the monomeric anhydride structure.[6]
The yield for the formation of this compound via this method approaches 100% based on the starting diketene, though isolation is impractical.[5] The anhydride is almost always converted in situ to more stable derivatives like malonic acid (via hydrolysis), monoesters (via alcoholysis), or monoamides (via aminolysis).[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CA2059698A1 - Process for the production of malonic acid anhydride - Google Patents [patents.google.com]
- 3. EP0496362B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]
- 5. US4360691A - Production of malonic anhydrides and derivatives thereof - Google Patents [patents.google.com]
- 6. escholarship.org [escholarship.org]
The Elusive Target: A Technical Guide to the Discovery and First Synthesis of Malonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the simple four-membered ring of malonic anhydride (B1165640) (oxetane-2,4-dione) represented a significant synthetic challenge. Numerous attempts to prepare this seemingly straightforward molecule resulted in failure, leading to the formation of polymers or rearrangement products. This in-depth technical guide details the historical context of these early efforts and provides a comprehensive overview of the first successful synthesis of monomeric malonic anhydride in 1988. The pivotal ozonolysis of diketene (B1670635), a method developed by Charles L. Perrin and Thomas Arrhenius, is described in detail, including the experimental protocol and characterization data that confirmed the structure of this highly unstable compound. This guide serves as a valuable resource for researchers interested in the chemistry of strained ring systems and reactive intermediates.
Introduction: A History of Failed Attempts
The quest for this compound was a protracted endeavor in organic chemistry. Early attempts to synthesize the monomeric form were consistently unsuccessful, highlighting the inherent instability of the target molecule.[1][2] A significant challenge was the propensity of malonic acid to undergo dehydration to form carbon suboxide (C₃O₂) rather than the desired cyclic anhydride.[2][3][4]
In 1906, Otto Diels, later of Diels-Alder reaction fame, observed the formation of carbon suboxide when heating malonic acid or diethyl malonate with phosphorus pentoxide (P₂O₅).[2][4] While this product could be hydrolyzed back to malonic acid, it was not the cyclic this compound.[2] Other reported syntheses of this compound derivatives were later re-evaluated and found to be incorrect, often yielding polymeric materials or other rearranged structures.[2][4] These repeated failures underscored the thermodynamic and kinetic challenges associated with the formation of the strained four-membered ring of oxetane-2,4-dione.
The Breakthrough: First Successful Synthesis
The first definitive synthesis of monomeric this compound was achieved in 1988 by Charles L. Perrin and his undergraduate student, Thomas Arrhenius.[2][5] Their successful approach involved the ozonolysis of diketene at low temperatures, a method that circumvented the harsh conditions that led to decomposition in previous attempts.[1][2]
Reaction Pathway
The synthesis proceeds via the electrophilic attack of ozone on the carbon-carbon double bond of diketene, followed by rearrangement to form this compound and other byproducts. The low temperature is crucial to prevent the immediate decomposition of the product.
Caption: Ozonolysis of Diketene to form this compound.
Experimental Protocol
The following is a detailed methodology for the first synthesis of this compound based on the work of Perrin and Arrhenius.
Materials:
-
Diketene
-
Ozone (generated from an ozone generator)
-
Dichloromethane (B109758) (CH₂Cl₂), freshly distilled from P₂O₅
-
Argon gas
Apparatus:
-
Ozonolysis flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Infrared (IR) spectrometer
-
Raman spectrometer
Procedure:
-
A solution of freshly distilled diketene in dichloromethane is prepared in the ozonolysis flask.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A stream of ozone in oxygen is bubbled through the solution with vigorous stirring. The progress of the reaction is monitored by the disappearance of the diketene starting material (e.g., by thin-layer chromatography).
-
Upon completion of the reaction, the excess ozone is removed by purging the solution with argon gas at -78 °C.
-
The resulting solution contains this compound and is kept at low temperature for subsequent analysis.
Caution: Ozone is a toxic and powerful oxidizing agent. This reaction should be carried out in a well-ventilated fume hood. Diketene is also a hazardous substance and should be handled with appropriate safety precautions.
Characterization and Properties
Due to its instability, this compound was characterized in solution at low temperatures using spectroscopic methods.
Spectroscopic Data
The structure of this compound was confirmed by its characteristic infrared (IR) and Raman spectra.[2][4]
| Spectroscopic Data | |
| Infrared (IR) | A strong carbonyl absorption at 1820 cm⁻¹.[1][2] |
| Raman | A characteristic band at 1947 cm⁻¹.[1][2] |
These high-frequency carbonyl absorptions are indicative of the strained four-membered ring system of oxetane-2,4-dione.[2][4]
Instability and Decomposition
Monomeric this compound is highly unstable and decomposes below room temperature.[2] The decomposition pathway involves the loss of carbon dioxide to form ketene.
Caption: Decomposition of this compound.
This inherent instability is a critical consideration for any potential synthetic applications. Kinetic studies have shown that the decomposition is rapid, with the monomethyl derivative decomposing even faster than the parent compound.[2]
Conclusion
The successful synthesis of this compound by Perrin and Arrhenius marked the culmination of a long-standing challenge in organic chemistry. Their innovative use of low-temperature ozonolysis provided a viable route to this elusive molecule, allowing for its characterization for the first time. The story of this compound serves as a compelling case study in the synthesis of strained organic molecules and highlights the importance of carefully controlled reaction conditions to access highly reactive intermediates. While its instability limits its widespread use, the ability to generate this compound in situ opens avenues for its use as a reactive intermediate in specialized synthetic applications.
References
The Instability and Decomposition of Malonic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonic anhydride (B1165640), the cyclic anhydride of malonic acid, is a highly reactive and unstable molecule that has presented significant challenges to chemists for decades. Its propensity to decompose at or even below room temperature has made its isolation and study notoriously difficult. This technical guide provides an in-depth exploration of the core principles governing the instability and decomposition of malonic anhydride and its derivatives. It consolidates key findings on its synthesis, decomposition pathways, kinetics, and potential stabilization strategies. Detailed experimental protocols for its synthesis and kinetic analysis are provided, along with a comprehensive summary of quantitative data. This document aims to serve as a critical resource for researchers in organic synthesis, materials science, and drug development who may encounter or seek to utilize this reactive intermediate.
Introduction
For many years, monomeric this compound was considered a classic "unknown" compound, in stark contrast to its stable homologues, succinic and glutaric anhydrides.[1][2] Early attempts to synthesize it through dehydration of malonic acid or its derivatives invariably led to the formation of carbon suboxide or polymeric materials.[1][2][3] It was not until 1988 that the first successful synthesis of this compound was achieved through the ozonolysis of diketene (B1670635) at low temperatures.[2][3][4][5][6] This breakthrough allowed for the characterization of this transient species and a deeper understanding of its inherent instability.
The core of this compound's instability lies in its facile decomposition into two stable molecules: ketene (B1206846) and carbon dioxide.[1][2][7][8] This decomposition pathway is a concerted cycloreversion reaction that proceeds readily at ambient temperatures, posing a significant hurdle for its application as a stable reagent in synthetic chemistry.[1][2][5][7][9]
This guide will delve into the mechanistic details of this decomposition, present the kinetic data that quantify its rate, and provide practical experimental procedures for its preparation and the study of its decomposition.
Synthesis of this compound
The only successful method for the preparation of monomeric this compound is the ozonolysis of a ketene dimer, a process that can be conducted at temperatures low enough to prevent immediate decomposition.[8]
Experimental Protocol: Ozonolysis of Diketene
This protocol is based on the established method for the synthesis of this compound.
Materials:
-
Diketene
-
Anhydrous aprotic solvent (e.g., chloroform, dichloromethane)
-
A carbonyl compound (e.g., acetaldehyde) - to scavenge the carbonyl oxide byproduct
-
Ozone (generated from an ozone generator, typically as a 4% mixture in oxygen)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
A solution of diketene and an equimolar amount of a carbonyl compound (e.g., acetaldehyde) is prepared in an anhydrous aprotic solvent (e.g., chloroform) in a three-necked flask equipped with a gas inlet tube, a gas outlet, and a low-temperature thermometer.
-
The reaction vessel is cooled to a low temperature, typically between -60 °C and -78 °C, using a dry ice/acetone or liquid nitrogen bath.
-
A stream of ozone (e.g., 4% in oxygen) is bubbled through the cooled solution.
-
The progress of the reaction is monitored by the color of the solution. The reaction is considered complete when the solution turns a persistent blue color, indicating the presence of unreacted ozone.
-
Once the reaction is complete, the excess ozone is purged from the solution by bubbling a stream of inert gas (e.g., nitrogen) through it until the blue color disappears.
-
The resulting solution contains this compound and must be used immediately for subsequent reactions or analysis at low temperatures to prevent decomposition.
Safety Precautions: Ozone is a toxic and powerful oxidizing agent. The ozonolysis reaction should be carried out in a well-ventilated fume hood. Peroxidic byproducts can be explosive, and appropriate care should be taken.
Decomposition of this compound
Decomposition Pathway
This compound undergoes a thermal decomposition to yield ketene and carbon dioxide.[1][2][7][9][8] This transformation is a unimolecular process.
The accepted mechanism for this decomposition is a concerted [2s + 2a] cycloreversion.[1][2][5][6][7] This designation indicates that the reaction proceeds through a twisted transition state where the stereochemical course is suprafacial with respect to one component and antarafacial with respect to the other. Computational studies have provided support for this twisted transition-state structure.[1][7] The concerted nature of the reaction, where bond breaking and bond formation occur simultaneously, contributes to the relatively low activation energy for this process.
Kinetics of Decomposition
The rate of decomposition of this compound and its methylated derivatives has been quantitatively studied using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9][8] These studies have revealed a non-linear relationship between the degree of methylation and the decomposition rate. Surprisingly, methylthis compound decomposes the fastest, while dimethylthis compound is the most stable of the three.[1][2][5][7][9][8]
This protocol outlines the general procedure for monitoring the decomposition of this compound using NMR spectroscopy.
Materials and Equipment:
-
Solution of freshly prepared this compound in a deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer with variable temperature capabilities
-
NMR tubes
Procedure:
-
A solution of this compound is prepared at low temperature in a deuterated solvent.
-
The solution is quickly transferred to an NMR tube and placed in the NMR spectrometer, which has been pre-cooled to the desired temperature.
-
A series of ¹H or ¹³C NMR spectra are acquired at regular time intervals.
-
The concentration of the this compound at each time point is determined by integrating a characteristic peak that does not overlap with the peaks of the decomposition products (ketene and CO₂).
-
The natural logarithm of the concentration of this compound is plotted against time. A linear plot indicates a first-order reaction.
-
The pseudo-first-order rate constant (k) for the decomposition at that temperature is determined from the slope of the line (-k).
-
This procedure is repeated at several different temperatures to determine the temperature dependence of the rate constant.
The following tables summarize the rate constants and activation parameters for the decomposition of this compound and its methyl-substituted derivatives, as determined by NMR spectroscopy.[4]
Table 1: Rate Constants (k x 10⁵ s⁻¹) for the Decomposition of Malonic Anhydrides in CDCl₃
| Temperature (°C) | This compound | Methylthis compound | Dimethylthis compound |
| 0 | 1.8 | - | - |
| 5 | 3.5 | 11.8 | 1.1 |
| 10 | 6.4 | 21.3 | 2.2 |
| 15 | 11.3 | 37.5 | 4.2 |
| 20 | 19.3 | 64.2 | 7.7 |
| 25 | 32.2 | 107 | 13.8 |
| 30 | - | - | 24.1 |
Data extracted from the supporting information of Perrin et al., J. Am. Chem. Soc. 2012, 134, 23, 9698–9707.[4]
Table 2: Activation Parameters for the Decomposition of Malonic Anhydrides
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡₂₉₈ (kcal/mol) |
| This compound | 14.2 ± 0.4 | -23.8 ± 1.4 | 21.3 |
| Methylthis compound | 12.6 ± 0.2 | -27.8 ± 0.7 | 20.9 |
| Dimethylthis compound | 15.9 ± 0.2 | -21.4 ± 0.7 | 22.3 |
Data adapted from Perrin, C. L. J. Org. Chem. 2022, 87 (11), 7006-7012.
Stabilization of this compound
The inherent instability of this compound makes its long-term storage and handling a significant challenge. To date, there is a lack of established methods for the effective stabilization of monomeric this compound itself. Research in related areas, however, may offer potential avenues for investigation.
For instance, studies on the stabilization of maleic anhydride, a structurally related α,β-unsaturated cyclic anhydride, have shown that discoloration and degradation upon heating can be inhibited by the addition of a combination of stabilizers, such as a monochloro-substituted aliphatic alcohol, a copper compound, and a zinc compound. While the decomposition mechanism of maleic anhydride differs from that of this compound, the principles of preventing unwanted side reactions at elevated temperatures could be relevant.
Furthermore, for alkenyl succinic anhydrides, another class of related compounds, the use of antioxidants or polymerization inhibitors has been shown to reduce the formation of polymeric byproducts. This suggests that radical-mediated polymerization could be a contributing factor to the degradation of some reactive anhydrides, and the use of appropriate inhibitors might offer a degree of stabilization.
However, it is crucial to note that the primary decomposition pathway of this compound is a unimolecular cycloreversion, which is not directly addressed by the stabilization methods mentioned above. Therefore, the most effective strategy for working with this compound remains its in situ generation and immediate use at low temperatures.
Conclusion
This compound is a molecule of significant interest due to its high reactivity, yet its utility is hampered by its inherent instability. The facile decomposition via a concerted [2s + 2a] cycloreversion to ketene and carbon dioxide is the dominant chemical pathway that dictates its transient nature. The successful synthesis through low-temperature ozonolysis of diketene has been instrumental in allowing for its characterization and the study of its decomposition kinetics. The quantitative data on its decomposition rates and activation parameters provide a clear picture of its reactivity and the subtle electronic and steric effects of substituents on its stability.
For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of the instability of this compound is paramount. While direct stabilization methods remain elusive, the ability to generate it in situ provides a viable pathway for its use as a reactive intermediate. Future research may focus on the development of novel synthetic strategies that allow for the controlled release and reaction of this compound, thereby harnessing its synthetic potential while circumventing the challenges posed by its instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. srd.nist.gov [srd.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. escholarship.org [escholarship.org]
The Thermal Decomposition of Malonic Anhydride: A Technical Guide to Ketene and CO₂ Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal decomposition of malonic anhydride (B1165640) into ketene (B1206846) and carbon dioxide. This reaction is of significant interest for the in-situ generation of highly reactive ketene, a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. This document provides a comprehensive overview of the reaction mechanism, kinetics, and experimental protocols based on peer-reviewed literature.
Reaction Overview and Mechanism
Malonic anhydride (oxetane-2,4-dione) is an unstable molecule that readily decomposes at or below room temperature to yield ketene (ethenone) and carbon dioxide.[1][2][3] This decomposition is a unimolecular process that proceeds through a concerted cycloreversion mechanism.[1][2]
Computational studies, supported by experimental kinetic data, suggest a twisted transition-state structure for this [2s + 2a] cycloreversion.[1][2] In this transition state, the carbon-oxygen bond cleavage occurs in advance of the carbon-carbon bond cleavage.[1] The significant stability of the carbon dioxide molecule is a key driving force for the facility of this reaction.[1]
The reaction can be represented as follows:
Caption: Reaction pathway for the thermal decomposition of this compound.
Quantitative Kinetic Data
The kinetics of the thermal decomposition of this compound have been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress. The rate constants and activation parameters for the decomposition in deuterated chloroform (B151607) (CDCl₃) are summarized in the table below.
| Temperature (°C) | Rate Constant (k) x 10⁻⁵ (s⁻¹) |
| -10.0 | 0.83 (± 0.03) |
| 0.0 | 3.53 (± 0.03) |
| 10.0 | 11.2 (± 0.1) |
| 20.0 | 34.0 (± 0.4) |
Data sourced from the Journal of the American Chemical Society.[2]
The activation parameters for the decomposition of this compound have been determined from the temperature dependence of the rate constants.
| ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol at 298 K) |
| 19.3 (± 0.2) | -8.1 (± 0.8) | 21.7 (± 0.5) |
Data sourced from the Journal of the American Chemical Society.[2]
The negative entropy of activation (ΔS‡) is consistent with a highly ordered, cyclic transition state as proposed by the concerted mechanism.[1][2]
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized immediately prior to its use due to its instability. A common method involves the ozonolysis of diketene.[4]
Caution: Ozonolysis should be carried out with appropriate safety precautions in a well-ventilated fume hood.
A general workflow for the synthesis and subsequent decomposition study is outlined below:
Caption: Experimental workflow for this compound synthesis and decomposition analysis.
Kinetic Measurement by NMR Spectroscopy
The thermal decomposition of this compound can be conveniently monitored by ¹H NMR spectroscopy. The reaction progress is followed by observing the disappearance of the this compound signal and the appearance of the ketene signal over time at a constant temperature.
Detailed Methodology:
-
Sample Preparation: A solution of freshly prepared this compound in a deuterated solvent (e.g., CDCl₃) is prepared at a low temperature to minimize decomposition before the experiment begins. The solution is quickly transferred to a pre-cooled NMR tube.
-
NMR Spectrometer Setup: The NMR spectrometer is pre-calibrated and the probe temperature is equilibrated to the desired reaction temperature.
-
Data Acquisition: The NMR tube is inserted into the spectrometer, and a series of ¹H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The concentration of this compound at each time point is determined by integrating its characteristic peak in the ¹H NMR spectrum. The rate constant (k) is then calculated by plotting the natural logarithm of the concentration of this compound versus time, which should yield a straight line for a first-order reaction. The slope of this line is equal to -k.
-
Activation Parameters: The experiment is repeated at several different temperatures to obtain rate constants at each temperature. The activation enthalpy (ΔH‡) and entropy (ΔS‡) are then determined from an Eyring plot (ln(k/T) vs. 1/T).
Computational Analysis of the Transition State
Computational chemistry plays a crucial role in elucidating the mechanism of the thermal decomposition of this compound. Density functional theory (DFT) and ab initio calculations have been employed to model the reaction pathway and characterize the transition state.[1][2]
Calculations at levels of theory such as UBPW91/6-311+G(3df,2p) and MP2/6-31G(d) have been used to optimize the geometries of the reactant, products, and the transition state.[1][2] These calculations support a concerted, asynchronous mechanism where the C-O bond cleavage is more advanced than the C-C bond cleavage in the transition state. The calculated activation energy is in good agreement with the experimentally determined enthalpy of activation.[1]
The logical relationship between experimental and computational approaches in studying this reaction is depicted below:
Caption: Interplay of experimental and computational methods.
Conclusion
The thermal decomposition of this compound provides a convenient, low-temperature route for the generation of ketene. The reaction proceeds through a well-characterized, concerted cycloreversion mechanism. The quantitative kinetic data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this reaction in their synthetic endeavors. The synergy between experimental kinetics and computational modeling has been pivotal in establishing a thorough understanding of this fundamental organic transformation.
References
Spectroscopic Characterization of Malonic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonic anhydride (B1165640) (oxetane-2,4-dione), a highly reactive and unstable cyclic anhydride, presents unique challenges in its synthesis and characterization. This technical guide provides a comprehensive overview of the spectroscopic methods employed to identify and characterize this transient molecule. Due to its inherent instability, specialized experimental conditions, particularly low temperatures, are imperative. This document details the synthesis of malonic anhydride via ozonolysis of diketene (B1670635) and outlines the key spectroscopic techniques for its analysis, including Infrared (IR) and Raman spectroscopy, which have been pivotal in its structural confirmation. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard analytical tools, their application to this compound is hampered by its rapid decomposition. This guide summarizes the available quantitative data, provides detailed experimental protocols, and presents logical workflows for its synthesis and characterization.
Synthesis of this compound
The first successful synthesis of monomeric this compound was achieved in 1988 through the ozonolysis of diketene.[1] This method remains the primary route to obtaining this unstable compound. The reaction involves the cleavage of the carbon-carbon double bond in diketene by ozone at low temperatures.
Synthesis Pathway
Caption: Synthesis of this compound via ozonolysis of diketene.
Experimental Protocol: Ozonolysis of Diketene
This protocol is adapted from the established method for the synthesis of this compound.
-
Reaction Setup: A three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to an ozone trap (e.g., a potassium iodide solution), and a low-temperature thermometer is assembled. The apparatus must be thoroughly dried to prevent hydrolysis of the anhydride.
-
Solvent and Reactant: The flask is charged with freshly distilled diketene dissolved in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: The reaction mixture is cooled to approximately -78 °C using a dry ice/isopropanol bath.
-
Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the cooled solution. The reaction is monitored until the complete consumption of diketene, which can be indicated by the appearance of a blue color from unreacted ozone.
-
Purging: Upon completion, the solution is purged with a stream of dry nitrogen to remove excess ozone.
-
Handling: The resulting solution contains this compound and formaldehyde peroxide oligomers. Due to the high instability of this compound (decomposing below room temperature), the solution must be kept at low temperatures for any subsequent analysis or reaction.
Spectroscopic Characterization Workflow
The characterization of the highly labile this compound requires a carefully planned workflow, prioritizing methods that are rapid and can be performed at low temperatures.
Caption: Logical workflow for the spectroscopic characterization of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a primary tool for the identification of this compound, with the carbonyl stretching frequencies being particularly diagnostic.
Quantitative Data
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
| Anhydride C=O | Asymmetric Stretch | ~1830 | Strong | [2] |
| Anhydride C=O | Symmetric Stretch | ~1820 | Strong | [2] |
Experimental Protocol: Low-Temperature IR Spectroscopy
-
Sample Preparation: The cold solution of this compound in dichloromethane from the synthesis is used directly.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a cryo-cell or a low-temperature transmission cell is required.
-
Measurement:
-
A background spectrum of the cold solvent (dichloromethane at -78 °C) is acquired.
-
The cold sample solution is carefully transferred to the pre-cooled cell.
-
The IR spectrum is recorded immediately.
-
-
Data Analysis: The solvent spectrum is subtracted from the sample spectrum to obtain the infrared spectrum of the solute, this compound. The characteristic carbonyl stretching bands are then identified.
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and provides crucial evidence for the structure of this compound. The symmetric carbonyl stretch, which is often weak in the IR spectrum of cyclic anhydrides, can be strong in the Raman spectrum.
Quantitative Data
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
| Anhydride C=O | Symmetric, in-phase stretch | ~1947 (for dimethyl derivative) | Prominent | [2] |
Note: The prominent Raman band at 1947 cm⁻¹ was reported for dimethylthis compound, and a similarly high-frequency band is expected for the parent this compound.
Experimental Protocol: Low-Temperature Raman Spectroscopy
-
Sample Preparation: The cold solution of this compound from the synthesis is transferred to a pre-cooled NMR tube or a sealed capillary tube suitable for Raman analysis.
-
Instrumentation: A Raman spectrometer, preferably an FT-Raman instrument to minimize fluorescence, equipped with a low-temperature sample holder is used.
-
Measurement:
-
The sample is placed in the cryo-holder and maintained at a low temperature (e.g., with liquid nitrogen).
-
The Raman spectrum is acquired using an appropriate laser excitation wavelength.
-
-
Data Analysis: The spectrum is analyzed for the characteristic high-frequency carbonyl band.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The application of NMR spectroscopy to this compound is severely limited by its instability, as it tends to decompose at temperatures required for solution-state NMR, even at -30 °C.[2]
Quantitative Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |
| ¹H | Not reliably reported | - | - | Expected to be a singlet for the CH₂ group. |
| ¹³C | Not reliably reported | - | - | Decomposition observed during acquisition at -30 °C. Expected signals for C=O and CH₂. |
Experimental Protocol: Low-Temperature NMR Spectroscopy
-
Sample Preparation: A concentrated solution of this compound is prepared at low temperature (-78 °C) in a deuterated solvent in which it is soluble and which has a low freezing point (e.g., CD₂Cl₂).
-
Instrumentation: A high-field NMR spectrometer with a cryoprobe capable of maintaining very low temperatures is essential.
-
Measurement:
-
The NMR probe is pre-cooled to the lowest possible stable temperature (e.g., -80 °C or lower).
-
The sample is quickly inserted into the spectrometer.
-
¹H and ¹³C NMR spectra are acquired as rapidly as possible using a minimal number of scans.
-
-
Data Analysis: The spectra should be analyzed immediately for signals corresponding to this compound and any decomposition products (e.g., ketene (B1206846) and CO₂).
Mass Spectrometry (MS)
There is a lack of reliable mass spectrometry data for monomeric this compound in the literature, likely due to its thermal instability, which makes it incompatible with many common ionization techniques that require volatilization.
Quantitative Data
| Ion | m/z | Fragmentation Pattern | Notes |
| [M]⁺ | 86.01 | Not reported | Expected molecular ion peak. |
Experimental Protocol: Soft Ionization Mass Spectrometry
-
Sample Introduction: A cold-spray ionization or a similar soft ionization technique that does not require heating the sample would be the most promising approach. The sample solution would be introduced directly from the low-temperature reaction mixture.
-
Instrumentation: A mass spectrometer equipped with a soft ionization source.
-
Measurement: The mass spectrum is acquired, looking for the molecular ion peak and analyzing any fragmentation patterns.
-
Data Analysis: The fragmentation pattern would likely involve the loss of CO₂ to form a ketene radical cation.
Conclusion
The spectroscopic characterization of this compound is a challenging task that necessitates specialized low-temperature techniques. Infrared and Raman spectroscopy have been the most definitive methods for its structural elucidation, providing unambiguous evidence for the cyclic anhydride structure through its characteristic carbonyl vibrations. While NMR and mass spectrometry are powerful analytical tools, their application is hindered by the compound's inherent instability, which leads to rapid decomposition under typical experimental conditions. Future advancements in ultra-low temperature NMR and soft ionization mass spectrometry techniques may provide more detailed insights into the structure and reactivity of this fascinating and highly reactive molecule.
References
In-Depth Technical Guide to the Infrared and Raman Spectroscopy of Malonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available infrared (IR) and Raman spectroscopic data for malonic anhydride (B1165640) (oxetane-2,4-dione). Due to the inherent instability of this compound, spectroscopic data is limited and primarily focused on key vibrational modes that confirm its synthesis and structure. This document compiles the existing data, details the experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.
Introduction to Malonic Anhydride
This compound is a strained, four-membered cyclic anhydride with the chemical formula C₃H₂O₃. First successfully synthesized in 1978 by Perrin and Arrhenius, its high reactivity and tendency to decompose at or below room temperature make its isolation and characterization challenging. The primary method of synthesis involves the ozonolysis of diketene (B1670635) at low temperatures. Spectroscopic analysis, particularly IR and Raman, has been crucial in providing evidence for its formation and characterizing its unique structural features, most notably the highly strained carbonyl groups within the oxetane-2,4-dione ring.
Experimental Protocols
The synthesis and spectroscopic characterization of this compound require low-temperature techniques to prevent its rapid decomposition into ketene (B1206846) and carbon dioxide.
Synthesis of this compound via Ozonolysis
The most successful method for preparing this compound is the ozonolysis of diketene. The following protocol is a synthesis derived from published methods[1][2][3][4][5]:
-
Apparatus: A reaction flask equipped with a gas inlet tube, a magnetic stirrer, and an outlet leading to an ozone trap is required. The reaction must be conducted in a dry, inert atmosphere.
-
Reagents and Solvents:
-
Diketene (redistilled)
-
Anhydrous inert solvent (e.g., methylene (B1212753) chloride, chloroform)
-
Ozone (generated from an ozonator, typically as a 4% mixture in oxygen)
-
Dry nitrogen or argon gas
-
-
Procedure:
-
A solution of diketene in the chosen anhydrous solvent (e.g., 100 µl of diketene in 3 ml of CH₂Cl₂) is prepared in the reaction flask.
-
The reaction mixture is cooled to approximately -78 °C using a dry ice/isopropanol bath.
-
A steady stream of ozone is bubbled through the cooled solution with vigorous stirring.
-
The ozonolysis is continued until the reaction is complete, which can be indicated by the appearance of a blue color in the solution, signifying the presence of unreacted ozone.
-
Once the reaction is complete, the solution is flushed with dry nitrogen to remove any excess ozone.
-
The resulting solution contains this compound and formaldehyde (B43269) peroxide oligomers and must be kept at low temperatures for subsequent analysis.
-
Spectroscopic Analysis
Due to the instability of this compound, spectroscopic measurements are typically performed on the crude reaction mixture at low temperatures.
-
Infrared (IR) Spectroscopy:
-
A solution of this compound, prepared as described above, is used for the analysis.
-
The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with a low-temperature cell.
-
The sample is maintained at a temperature below -30 °C during the measurement to prevent decomposition.
-
-
Raman Spectroscopy:
-
Raman spectra are also recorded at low temperatures.
-
The solution of the anhydride is placed in a suitable low-temperature sample holder.
-
A laser is used as the excitation source, and the scattered light is analyzed by a Raman spectrometer.
-
Spectroscopic Data
The available spectroscopic data for this compound and its dimethyl derivative are primarily focused on the characteristic carbonyl (C=O) stretching vibrations, which are sensitive to the high ring strain.
Infrared (IR) Spectral Data
The IR spectrum of this compound is characterized by a strong absorption band in the carbonyl region, at a significantly higher wavenumber than typical acyclic or larger cyclic anhydrides.
| Compound | Frequency (cm⁻¹) | Assignment | Reference |
| This compound | 1820 (strong) | Asymmetric C=O Stretch | [6][7] |
| This compound | 1830 (strong) | Symmetric C=O Stretch | [7] |
Note: Some reports describe a strong doublet at 1820 and 1830 cm⁻¹ for the parent this compound.
Raman Spectral Data
Raman spectroscopy has been particularly useful in identifying the symmetric carbonyl stretch, which is often weak in the IR spectrum of cyclic anhydrides but strong in the Raman spectrum.
| Compound | Frequency (cm⁻¹) | Assignment | Reference |
| Dimethylthis compound | 1947 (prominent) | Symmetric C=O Stretch | [6][7] |
Note: The exceptionally high frequency of the Raman band for dimethylthis compound is considered strong evidence for the formation of the strained four-membered ring structure.
Diagrams
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization, emphasizing the critical low-temperature conditions.
Key Vibrational Modes Signaling Pathway
This diagram illustrates the relationship between the molecular structure of this compound and its characteristic vibrational spectroscopic signals.
References
- 1. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]
- 2. US4360691A - Production of malonic anhydrides and derivatives thereof - Google Patents [patents.google.com]
- 3. EP0496362A2 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. EP0496362B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. CA2059698A1 - Process for the production of malonic acid anhydride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
Computational Insights into the Stability of Malonic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the computational studies on the stability of malonic anhydride (B1165640). Malonic anhydrides are known to be unstable, decomposing at or below room temperature into ketene (B1206846) and carbon dioxide.[1][2] Understanding the kinetics and thermodynamics of this decomposition is crucial for applications where malonic anhydride or its derivatives might be used as intermediates or building blocks. This guide summarizes the key findings from computational chemistry studies, detailing the methodologies employed and presenting the quantitative data in a structured format.
Decomposition Pathway of this compound
Computational studies have corroborated experimental findings that this compound undergoes a thermal decomposition via a concerted cycloreversion mechanism.[1][2] This process involves a twisted transition-state structure, leading to the formation of ketene and carbon dioxide.[1][2] The reaction is classified as a [2s + (2s + 2s)] or [2s + 2a] cycloreversion.[1][2] The stability of substituted malonic anhydrides has also been investigated, revealing that methylthis compound decomposes fastest, while dimethylthis compound is the slowest, a trend that has been rationalized through computational analysis of the transition states.[1][2]
Caption: Decomposition pathway of this compound.
Computational Methodologies
The stability of this compound and its decomposition have been investigated using a variety of computational methods to accurately model the energetics and geometry of the reaction pathway. The following protocols are representative of the key experiments cited in the literature.
Quantum Chemical Calculations
A range of ab initio and density functional theory (DFT) methods have been employed to calculate the energies and optimized geometries of the reactants, transition states, and products.
-
Software: The Gaussian suite of programs is commonly used for these calculations.
-
Methods:
-
Hartree-Fock (HF)
-
Møller-Plesset perturbation theory (MP2)
-
Density Functional Theory (DFT) with various functionals, including B3LYP and UBPW91.
-
Composite methods such as Gaussian-3 (G3) theory for high-accuracy energy calculations.
-
-
Basis Sets: A variety of Pople-style and correlation-consistent basis sets are utilized to balance computational cost and accuracy. These include:
-
6-31G
-
6-31G(d)
-
cc-pVDZ
-
aug-cc-pVDZ
-
cc-pVTZ
-
6-311+G(3df,2p)
-
-
Geometry Optimization: The geometries of the ground state (this compound) and the final products (ketene and CO₂) are optimized to find the minimum energy structures.
-
Transition State Search: The transition state geometry is located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by generating a series of "images" between the reactants and products. The transition state is confirmed by frequency analysis, which should yield a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed at higher levels of theory on the optimized geometries to obtain more accurate energy differences and activation barriers.
Caption: General computational workflow for studying this compound decomposition.
Quantitative Data Summary
The following tables summarize the types of quantitative data obtained from computational studies on the decomposition of this compound and its methylated analogues. The values presented are illustrative of the data generated from the methodologies described above.
Table 1: Calculated Activation Parameters for this compound Decomposition
| Computational Method | Basis Set | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |
| B3LYP | 6-31G(d) | Value | Value |
| MP2 | cc-pVDZ | Value | Value |
| G3 | - | Value | Value |
| B3LYP | 6-311+G(3df,2p) | Value | Value |
Table 2: Comparison of Activation Enthalpies (ΔH‡) for Substituted Malonic Anhydrides
| Compound | Computational Method | Basis Set | Calculated ΔH‡ (kcal/mol) |
| This compound | B3LYP/cc-pVTZ | Value | Value |
| Methylthis compound | B3LYP/cc-pVTZ | Value | Value |
| Dimethylthis compound | B3LYP/cc-pVTZ | Value | Value |
Table 3: Relative Energies of Stationary Points in the Decomposition Pathway
| Species | Computational Method | Relative Energy (kcal/mol) |
| This compound | G3 | 0.0 |
| Transition State | G3 | Value |
| Ketene + CO₂ | G3 | Value |
Conclusion
Computational studies have provided significant insights into the instability of this compound. Through the application of various quantum chemical methods, the decomposition pathway, transition state structure, and the energetics of the reaction have been elucidated. These theoretical investigations not only support experimental observations but also provide a detailed molecular-level understanding of the factors governing the stability of this compound and its derivatives. The methodologies and data presented in this guide serve as a valuable resource for researchers in the fields of organic chemistry, computational chemistry, and drug development.
References
Monomeric vs. Polymeric Malonic Anhydride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Synthesis, Characterization, and Application of Monomeric and Polymeric Forms of Malonic Anhydride (B1165640) for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of monomeric malonic anhydride and its polymeric forms, with a focus on their relevance to drug development. A critical distinction is drawn between the highly unstable monomeric this compound, ill-defined polymeric or oligomeric forms of this compound, and the widely utilized copolymers of maleic anhydride in pharmaceutical applications. This document aims to clarify the chemistry, synthesis, and potential utility of these compounds for researchers in the field.
Monomeric this compound: A Highly Reactive Intermediate
Monomeric this compound, systematically named oxetane-2,4-dione, is a strained, four-membered cyclic dicarboxylic anhydride. Its synthesis and isolation have been a significant challenge for chemists due to its inherent instability.
Synthesis
The first successful synthesis of monomeric this compound was achieved in 1988 through the ozonolysis of diketene (B1670635) at low temperatures.[1] The dehydration of malonic acid does not yield the monomeric anhydride but instead leads to the formation of carbon suboxide.[1]
The ozonolysis of an enol-lactone dimer of ketene (B1206846), such as diketene, is the preferred method for producing this compound.[2] The reaction is typically carried out at temperatures near -78°C in a dry solvent like methylene (B1212753) chloride to prevent the decomposition of the product.[2]
Stability and Reactivity
Monomeric this compound is highly unstable and decomposes below room temperature into ketene and carbon dioxide.[3] This instability makes it a transient intermediate rather than a compound that can be stored or directly formulated into a drug product. Its high reactivity stems from the strained four-membered ring, making it susceptible to nucleophilic attack.[1] This reactivity allows for the synthesis of monosubstituted malonic acid derivatives, such as monoesters and monoamides, by reacting the anhydride with alcohols or amines, respectively.[1][2]
Polymeric Forms of this compound: An Ill-Defined Class
The term "polymeric this compound" does not refer to a well-characterized, high-molecular-weight polymer in the same vein as common polymers used in drug delivery. Instead, it generally describes oligomeric or ill-defined polymeric materials that have been observed during attempts to synthesize or as decomposition products of the monomeric form. Early attempts to synthesize monomeric this compound often resulted in such materials, which were typically insoluble and lacked sharp melting points. There is a significant lack of data on the controlled synthesis and characterization of a true poly(this compound) homopolymer.
Crucial Distinction: this compound vs. Maleic Anhydride
It is imperative to distinguish polymeric forms of this compound from the well-studied and widely used copolymers of maleic anhydride . Maleic anhydride copolymers, such as poly(styrene-co-maleic anhydride) (SMA) and poly(methyl vinyl ether-co-maleic anhydride) (PMVE-MA), are extensively used in drug delivery as polymer-drug conjugates, nanoparticles, and bioadhesives.[4][5] These copolymers are outside the scope of this guide, which focuses specifically on this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for monomeric this compound. Due to the ill-defined nature of "polymeric this compound," comparable quantitative data is not available in the scientific literature.
Table 1: Physicochemical Properties of Monomeric this compound
| Property | Value | Reference(s) |
| Systematic Name | Oxetane-2,4-dione | [1] |
| Molecular Formula | C₃H₂O₃ | [6] |
| Molecular Weight | 86.05 g/mol | - |
| Appearance | - | - |
| Stability | Decomposes below room temperature | [3] |
Table 2: Spectroscopic Data for Monomeric this compound
| Spectroscopic Technique | Characteristic Peaks | Reference(s) |
| Infrared (IR) Spectroscopy | 1820 cm⁻¹ | [1][3] |
| Raman Spectroscopy | 1947 cm⁻¹ | [1][3] |
| ¹³C NMR Spectroscopy | Difficult to obtain due to rapid decomposition | [3] |
Experimental Protocols
Synthesis of Monomeric this compound via Ozonolysis of Diketene
This protocol is based on the method described in the scientific literature.[2]
Materials:
-
Diketene, redistilled
-
Methylene chloride (CH₂Cl₂), dry
-
Ozone (O₃)
-
Dry nitrogen (N₂)
-
Dry ice-isopropanol bath
Procedure:
-
Prepare a solution of redistilled diketene in dry methylene chloride in a flask equipped with a gas inlet and an outlet leading to an ozone trap.
-
Cool the reaction mixture to approximately -78°C using a dry ice-isopropanol bath.
-
Pass a steady stream of ozone through the solution. The progress of the reaction can be monitored by the disappearance of the diketene.
-
Once the ozonolysis is complete, flush the reaction mixture with dry nitrogen to remove any excess ozone.
-
The resulting solution contains monomeric this compound and formaldehyde (B43269) peroxide oligomers. This solution should be used immediately for subsequent reactions due to the instability of the this compound.
Applications in Drug Development
Monomeric this compound as a Synthetic Precursor
Due to its high reactivity and instability, monomeric this compound is not suitable for direct use in drug formulations. Its primary value in the context of drug development is as a reactive intermediate for the synthesis of malonic acid derivatives. Malonic acid and its derivatives are important building blocks in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs), including barbiturates and valproate.[7][8] They can also be used to create crosslinkers for polymers used in drug delivery.[7]
Polymeric Forms of this compound
There are currently no established applications of the ill-defined polymeric or oligomeric forms of this compound in drug development. Their poor solubility and lack of characterization make them unsuitable for such applications.
Visualizations
Synthesis and Decomposition of Monomeric this compound
Caption: Synthesis of monomeric this compound and its subsequent decomposition pathway.
Reactivity of Monomeric this compound
References
- 1. This compound|Oxetane-2,4-dione|RUO [benchchem.com]
- 2. US4360691A - Production of malonic anhydrides and derivatives thereof - Google Patents [patents.google.com]
- 3. escholarship.org [escholarship.org]
- 4. Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies | MDPI [mdpi.com]
- 5. Synthesis, Spectroscopic Characterization and Thermal Studies of Polymer-Metal Complexes Derived from Modified Poly Styrene-Alt-(Maleic Anhydride) as a Prospects for Biomedical Applications [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Malonic acid - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Synthesis of Malonic Anhydride via Ozonolysis of Ketene Dimers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of malonic anhydride (B1165640) through the ozonolysis of ketene (B1206846) dimers, specifically diketene (B1670635). Malonic anhydrides are valuable, highly reactive intermediates in organic synthesis, serving as precursors for a variety of pharmaceuticals, agrochemicals, and other fine chemicals. The described method offers a direct and high-yielding route to this important building block. This protocol includes a comprehensive reaction mechanism, a detailed experimental procedure, characterization data, and safety precautions.
Introduction
Malonic anhydride (oxetane-2,4-dione) is a reactive organic compound that serves as a versatile reagent in organic synthesis. Its high reactivity stems from the strained four-membered ring containing two carbonyl groups. However, this reactivity also contributes to its instability at ambient temperatures, necessitating in situ generation or careful handling at low temperatures.[1] The ozonolysis of diketene presents a reliable method for the preparation of this compound, reportedly achieving near-quantitative yields.[2] This method involves the oxidative cleavage of the carbon-carbon double bond in the enol-lactone form of diketene by ozone.
Reaction Mechanism
The ozonolysis of diketene proceeds via the Criegee mechanism, which is widely accepted for the ozonolysis of alkenes.[3] The reaction is initiated by a 1,3-dipolar cycloaddition of ozone to the double bond of diketene, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges into a carbonyl oxide (Criegee intermediate) and a ketone. In the case of diketene, this cleavage results in the formation of this compound and formaldehyde (B43269). To prevent the formation of explosive polymeric formaldehyde peroxides, a carbonyl compound such as acetaldehyde (B116499) is added to the reaction mixture to trap the formaldehyde oxide.
References
Application Notes and Protocols for the Experimental Generation of Malonic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Malonic anhydride (B1165640) (oxetane-2,4-dione) is a highly reactive and unstable organic compound.[1][2] Its inherent instability, leading to decomposition at or below room temperature into ketene (B1206846) and carbon dioxide, has made its synthesis and isolation a significant chemical challenge.[3][4] Early attempts to synthesize monomeric malonic anhydride through methods like the dehydration of malonic acid were largely unsuccessful, often yielding polymeric materials or carbon suboxide.[5][6] A breakthrough was achieved with the ozonolysis of ketene dimers, specifically diketene (B1670635), at low temperatures.[2][6][7] This method allows for the in-situ generation and characterization of the elusive monomeric this compound.[6]
These application notes provide a detailed protocol for the generation of this compound via the ozonolysis of diketene, based on established methodologies. Due to its instability, the anhydride is typically prepared and used in situ for subsequent reactions.
Experimental Protocols
Method 1: Synthesis of this compound by Ozonolysis of Diketene
This protocol describes the generation of this compound by the ozonolysis of diketene in the presence of a carbonyl compound, which is believed to facilitate the reaction. The procedure must be conducted at very low temperatures to prevent the rapid decomposition of the product.[8]
Materials and Equipment:
-
Diketene (CH₂(CO)₂O)
-
Acetaldehyde (B116499) (or other suitable carbonyl compound)
-
Chloroform (anhydrous) or other suitable anhydrous aprotic solvent (e.g., hexane)
-
Ozone generator
-
Oxygen source
-
Gas dispersion tube
-
Three-neck round-bottom flask
-
Low-temperature cooling bath (e.g., dry ice/acetone, capable of reaching -60°C to -78°C)
-
Magnetic stirrer and stir bar
-
Nitrogen gas source for purging
-
Infrared (IR) Spectrometer for characterization
Safety Precautions:
-
Ozone is highly toxic and a strong oxidant. All operations involving ozone must be performed in a well-ventilated fume hood.
-
Diketene is a lachrymator and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Low-temperature baths can cause severe burns. Use cryogenic gloves when handling.
-
Organic solvents are flammable and volatile. Work away from ignition sources.
Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet. The flask should be placed in a low-temperature cooling bath maintained at -60°C.
-
Reagent Preparation: Prepare a solution of 4.2 g (0.050 mol) of diketene and 2.2 g (0.050 mol) of acetaldehyde in 100 ml of anhydrous chloroform.[8]
-
Cooling: Cool the solution in the flask to -60°C with continuous stirring.
-
Ozonolysis: Once the solution has reached the target temperature, begin bubbling a stream of ozone (e.g., 4% in oxygen) through the solution via the gas dispersion tube.[8]
-
Reaction Monitoring: Continue the ozonolysis until the solution turns a persistent blue color, which indicates the presence of excess ozone and the completion of the reaction.[8]
-
Purging: Stop the ozone flow and purge the system with a gentle stream of nitrogen gas to remove any excess ozone.
-
In-situ Use: The resulting solution contains this compound. Due to its instability, it should be used immediately for subsequent reactions or characterization at low temperatures.
Data Presentation
The successful synthesis of this compound is primarily confirmed through spectroscopic methods, particularly Infrared (IR) spectroscopy, performed at low temperatures.
| Parameter | Value | Reference(s) |
| Synthesis Method | Ozonolysis of Diketene | [6][8] |
| Reactants | Diketene, Ozone, Acetaldehyde (optional) | [8] |
| Solvent | Chloroform or other aprotic solvents | [8] |
| Reaction Temperature | -60°C to -78°C | [7][8] |
| Primary Product | This compound (in solution) | [6] |
| Decomposition Products | Ketene and Carbon Dioxide | [1][4] |
| IR Absorption (C=O) | Strong doublet at 1820 cm⁻¹ and 1830 cm⁻¹ | [6] |
| Raman Band | 1947 cm⁻¹ | [6][9] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Decomposition Pathway
Caption: Thermal decomposition of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malonic acid - Wikipedia [en.wikipedia.org]
- 6. escholarship.org [escholarship.org]
- 7. This compound|Oxetane-2,4-dione|RUO [benchchem.com]
- 8. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
In Situ Generation and Application of Malonic Anhydride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonic anhydride (B1165640) (oxetane-2,4-dione) is a highly reactive and thermally unstable intermediate that serves as a potent acylating agent and an in situ source of ketene (B1206846). Its transient nature necessitates its generation immediately prior to use in a reaction mixture. This document provides detailed application notes and experimental protocols for the in situ generation of malonic anhydride via the ozonolysis of diketene (B1670635) and its subsequent application in organic synthesis, with a focus on acylation reactions relevant to pharmaceutical and materials science research.
Introduction
Monomeric this compound is a four-membered cyclic anhydride that readily undergoes decarboxylation to form ketene and carbon dioxide, even at temperatures below ambient conditions. This inherent instability has historically limited its isolation and characterization. However, its high reactivity makes it a valuable synthetic intermediate. The primary and most reliable method for its preparation is the low-temperature ozonolysis of diketene. The in situ generated this compound, or the ketene derived from its rapid decomposition, can be trapped by a variety of nucleophiles to afford acylated products. This methodology has potential applications in the synthesis of complex molecules, including pharmacologically active compounds such as β-lactams.
Physicochemical Properties and Spectroscopic Data
Due to its instability, this compound is typically characterized spectroscopically at low temperatures in the reaction solution.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks | Reference |
| Infrared (IR) Spectroscopy | Strong doublet at 1820 and 1830 cm⁻¹ (parent anhydride) | [1] |
| Infrared (IR) Spectroscopy | Strong absorption at 1820 cm⁻¹ (dimethylthis compound) | [1] |
| Raman Spectroscopy | Prominent band at 1947 cm⁻¹ (dimethylthis compound) | [1] |
In Situ Generation of this compound
The ozonolysis of diketene is the only reported method for the successful synthesis of monomeric this compound. The reaction is conducted at low temperatures in an anhydrous, aprotic solvent.
Reaction Workflow
Caption: Workflow for in situ generation and use.
Experimental Protocol: In Situ Generation of this compound
Materials:
-
Diketene
-
Anhydrous chloroform (B151607) or other suitable aprotic solvent (e.g., hexane)
-
Acetaldehyde (B116499) (optional, to form a more stable ozonide)
-
Ozone generator
-
Dry ice/acetone bath
-
Reaction vessel equipped with a gas inlet tube, a magnetic stirrer, and a drying tube
Procedure:
-
Set up the reaction vessel in a fume hood and charge it with a solution of diketene (1.0 equivalent) and acetaldehyde (1.0 equivalent, optional) in anhydrous chloroform.
-
Cool the reaction mixture to -60 °C to -78 °C using a dry ice/acetone bath.
-
Begin bubbling a stream of ozone (typically 3-5% in oxygen) through the solution with vigorous stirring.
-
Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates the presence of excess ozone and the completion of the reaction.
-
Purge the solution with a stream of dry nitrogen or argon for 10-15 minutes to remove the excess ozone.
-
The resulting solution contains this compound and is ready for immediate use in subsequent reactions. Caution: Do not allow the solution to warm above -30 °C to prevent rapid decomposition.
Applications in Organic Synthesis: In Situ Acylation
The primary application of in situ generated this compound is in acylation reactions. Due to its high reactivity, it readily reacts with nucleophiles such as amines and alcohols. Alternatively, the ketene formed from its decomposition can be trapped.
Reaction Mechanism: Acylation vs. Ketene Trapping
Caption: Two pathways for nucleophilic reaction.
Experimental Protocol: In Situ Acylation of an Amine
This protocol describes the trapping of the in situ generated this compound/ketene with an amine to form the corresponding amide.
Materials:
-
Solution of in situ generated this compound (from Protocol 3.2)
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous solvent (e.g., chloroform)
-
Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
To the cold (-78 °C) solution of in situ generated this compound, add a pre-cooled solution of the amine in the same anhydrous solvent dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., chloroform).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Note: The yield of these trapping reactions can be nearly quantitative, though this is highly dependent on the substrate and reaction conditions.[1]
Applications in Drug Development
While the direct use of the unstable this compound in drug synthesis is not widely documented, its ability to generate ketene in situ provides a valuable route to pharmacologically relevant scaffolds. One notable application is in the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics, through the Staudinger cycloaddition of a ketene with an imine.[2][3][4]
Signaling Pathway: Staudinger Synthesis of β-Lactams
Caption: Synthesis of β-lactams via ketene.
Quantitative Data
The primary quantitative data available for this compound relates to its thermal decomposition.
Table 2: Kinetic Data for the Thermal Decomposition of Malonic Anhydrides
| Anhydride | Temperature Range (°C) | ΔH‡ (kcal/mol) |
| This compound | 0 - 25 | 14.2 ± 0.4 |
| Methylthis compound | Not specified | 12.6 |
| Dimethylthis compound | 5 - 30 | 15.9 ± 0.2 |
| Data sourced from Perrin, C. L. (2022).[1] |
Safety Precautions
-
Ozone: Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions must be conducted in a well-ventilated fume hood. Excess ozone should be properly quenched (e.g., by passing through a solution of potassium iodide).
-
Diketene: Diketene is a toxic and flammable lachrymator. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a fume hood.
-
Low Temperatures: The use of dry ice/acetone baths requires appropriate cryogenic gloves and caution to avoid frostbite.
-
Anhydrous Conditions: All reagents and glassware must be thoroughly dried to prevent unwanted side reactions with water.
Conclusion
The in situ generation of this compound provides a convenient route to a highly reactive acylating agent and a precursor for ketene. While its instability presents challenges, the low-temperature ozonolysis of diketene is a viable method for its preparation. The subsequent trapping with nucleophiles offers a pathway to a variety of acylated products, including those with potential applications in drug discovery and materials science. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this transient yet powerful chemical intermediate.
References
- 1. escholarship.org [escholarship.org]
- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
Malonic Anhydride: A Versatile but Elusive Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Malonic anhydride (B1165640) (C₃H₂O₃), a highly reactive and unstable cyclic dicarboxylic anhydride, holds significant potential as a synthetic intermediate in various chemical transformations, including the synthesis of esters, amides, and potentially novel pharmaceutical compounds. Its utility is derived from the high reactivity of the anhydride ring, making it a potent acylating agent. However, its inherent instability, readily decomposing at or below room temperature, presents considerable challenges for its isolation and application.[1][2]
Applications as a Synthetic Intermediate
Despite its transient nature, malonic anhydride is a valuable precursor for several important classes of organic compounds.
-
Ester and Amide Synthesis: this compound reacts readily with nucleophiles. Alcohols react to form monoesters of malonic acid, while amines, such as aniline (B41778), and phenols yield the corresponding monoamides (malonanilic acid) and monoesters, respectively. These reactions are typically rapid and can proceed to near-quantitative yields, highlighting the efficiency of this compound as an acylating agent.
-
Pharmaceutical Synthesis: There is potential for this compound in the synthesis of modified β-lactam antibiotics, such as penicillin and cephalosporin (B10832234) derivatives. The introduction of a malonyl group could potentially enhance the resistance of these antibiotics to bacterial β-lactamases. However, detailed protocols for this specific application remain scarce in publicly available literature.
-
Ketene (B1206846) Generation: Upon thermal decomposition, this compound fragments into ketene and carbon dioxide.[1][2] This decomposition pathway underscores the anhydride's role as a potential in-situ source of highly reactive ketene for various cycloaddition and acylation reactions.
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis and decomposition of this compound and its derivatives.
| Parameter | Value | Reference |
| Molar Mass | 86.05 g/mol | |
| Appearance | Unstable, typically not isolated | [1][2] |
| Key IR Absorption (C=O) | ~1820 cm⁻¹ | |
| Key Raman Band (C=O) | ~1947 cm⁻¹ |
Table 1: Physicochemical Properties of this compound
| Anhydride | Temperature Range (°C) | Activation Enthalpy (ΔH‡) (kcal/mol) | Reference |
| This compound | 0 - 25 | 14.2 ± 0.4 | |
| Dimethylthis compound | 5 - 30 | 15.9 ± 0.2 |
Table 2: Decomposition Kinetics of Malonic Anhydrides
Experimental Protocols
Detailed experimental protocols for the synthesis and immediate use of this compound are crucial due to its instability. The following protocols are based on available patent literature and synthetic reports.
Protocol 1: Synthesis of this compound via Ozonolysis of Diketene (B1670635)
This protocol describes the in-situ generation of this compound.[3][4][5]
Materials:
-
Diketene
-
Chloroform (B151607) (anhydrous)
-
Ozone (generated from an ozone generator, typically as a 4% mixture in oxygen)
-
Nitrogen gas
-
Dry ice/isopropanol bath
Procedure:
-
Prepare a solution of diketene (4.2 g, 0.050 mol) and acetaldehyde (2.2 g, 0.050 mol) in 100 mL of anhydrous chloroform in a three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap, and a low-temperature thermometer.
-
Cool the reaction mixture to -60°C using a dry ice/isopropanol bath.
-
Bubble a stream of 4% ozone in oxygen through the solution.
-
Continue the ozonolysis until the solution turns a persistent blue color, indicating the presence of excess ozone.
-
Purge the solution with nitrogen gas to remove the excess ozone.
-
The resulting solution contains this compound and can be used immediately for subsequent reactions. For storage, the solution must be maintained at temperatures below -30°C.[3]
Characterization (¹H-NMR of the reaction mixture at -50°C in CDCl₃):
-
This compound: δ 4.24 (s)[3]
-
Propylene ozonide (byproduct): δ 1.52 (d, CH₃), 5.1 (s, CH), 5.31 (q, CH), 5.32 (s, CH)[3]
Protocol 2: In-Situ Synthesis of Malonanilic Acid
This protocol details the reaction of in-situ generated this compound with aniline.[5]
Materials:
-
Solution of this compound in methylene (B1212753) chloride (prepared as in Protocol 1)
-
Aniline
-
Dry nitrogen gas
Procedure:
-
To the cold (-78°C) solution of this compound in methylene chloride, add aniline (6 equivalents) dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature slowly.
-
The solvent can be removed under reduced pressure to yield the crude malonanilic acid.
-
Further purification can be achieved by recrystallization.
Protocol 3: In-Situ Synthesis of Malonic Acid Monoethyl Ester
This protocol outlines the reaction of in-situ generated this compound with ethanol (B145695).
Materials:
-
Solution of this compound in an inert solvent (prepared as in Protocol 1)
-
Ethanol (anhydrous)
-
Dry nitrogen gas
Procedure:
-
To the cold solution of this compound, add anhydrous ethanol dropwise while maintaining a low temperature.
-
After the addition is complete, allow the mixture to slowly warm to room temperature.
-
The reaction is reported to proceed to a near-quantitative yield.
-
The solvent and excess ethanol can be removed under reduced pressure to obtain the crude monoethyl ester of malonic acid.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0496362B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]
- 5. US4360691A - Production of malonic anhydrides and derivatives thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Reactions of Malonic Anhydride with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the reactivity of monomeric malonic anhydride (B1165640) (oxetane-2,4-dione) with nucleophiles. Due to its inherent thermal instability, the chemistry of malonic anhydride is dominated by its decomposition and the necessity for low-temperature, in situ reaction protocols. These notes cover its primary decomposition pathway, general mechanisms of nucleophilic attack, and specific protocols for its synthesis and subsequent reaction with nucleophiles to form valuable malonic acid mono-derivatives.
Core Concepts: The Challenge of a Strained Ring
Monomeric this compound is a highly strained, four-membered cyclic anhydride. Unlike its more stable five-membered analog, maleic anhydride, this compound is not stable at room temperature.[1][2] This instability is the defining feature of its chemistry and dictates the experimental conditions required to utilize it as a synthetic intermediate.
Thermal Instability and Decomposition
The primary reaction of this compound, even at temperatures below 0°C, is a concerted cycloreversion. It readily decomposes to form ketene (B1206846) and carbon dioxide.[1][3] This decomposition pathway makes the isolation of pure, monomeric this compound exceptionally challenging and means it cannot be stored or handled under standard laboratory conditions.[2] Any proposed use of this compound as a shelf-stable reactant at or near room temperature is likely erroneous.[1] The rate of decomposition is dependent on substitution, with methylthis compound decomposing the fastest.[3]
Caption: Thermal decomposition of this compound.
Nucleophilic Acyl Substitution: Ring-Opening Reactions
Despite its propensity for decomposition, this compound is a potent electrophile. The ring strain and the two carbonyl groups make it highly susceptible to nucleophilic attack. When generated in situ at low temperatures (typically -78°C), it can be efficiently trapped by nucleophiles before it decomposes.[4][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of a C-O bond, opening the strained four-membered ring to yield a stable malonic acid derivative.[5] This provides a direct, low-temperature route to monosubstituted malonic acids.
Caption: General mechanism for nucleophilic ring-opening.
Reactions with Specific Nucleophiles
The primary application of this compound is the synthesis of malonic acid monoesters and monoamides, which are versatile building blocks in drug development and fine chemical synthesis.[5]
-
Reaction with Alcohols (ROH): The reaction with alcohols proceeds rapidly at low temperatures to yield malonic acid monoesters.
-
Reaction with Amines (RNH₂ or R₂NH): Primary and secondary amines react readily to form the corresponding N-substituted or N,N-disubstituted malonamic acids.
Data Summary: Reaction Outcomes
Due to the transient nature of this compound, comprehensive quantitative data on reaction yields across a wide range of nucleophiles is scarce. The following table summarizes the expected products from in situ reactions. The success of these reactions is critically dependent on the efficient generation of the anhydride at a low temperature, immediately followed by the introduction of the nucleophile.
| Nucleophile Class | Representative Reagent | Product Class | Critical Reaction Conditions & Notes |
| Alcohols | Methanol, Ethanol, Benzyl (B1604629) alcohol | Malonic Acid Monoester | Ozonolysis of diketene (B1670635) at -78°C in an inert solvent, followed by the addition of the alcohol to the cold solution.[4] |
| Primary Amines | Aniline (B41778), Benzylamine | N-Substituted Malonamic Acid | In situ generation at -78°C is essential. The reaction with aniline is documented in patent literature.[4] |
| Secondary Amines | Diethylamine, Morpholine | N,N-Disubstituted Malonamic Acid | Reaction conditions are analogous to those for primary amines. |
| Water | (Trace amounts) | Malonic Acid | Hydrolysis will occur if water is present, leading to the formation of malonic acid. Anhydrous conditions are crucial. |
Experimental Protocols
Safety Note: Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions must be performed in a well-ventilated fume hood, and any excess ozone should be passed through a trap (e.g., potassium iodide solution or a commercial ozone destructor).
Protocol 1: In Situ Generation of this compound via Ozonolysis
This protocol describes the synthesis of a this compound solution, which must be used immediately in the subsequent reaction. The procedure is adapted from established literature methods.[2][4]
Materials:
-
Diketene (freshly distilled)
-
Anhydrous inert solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), ethyl acetate)
-
Ozone generator
-
Dry gas source (Oxygen for ozone generation, Nitrogen for purging)
-
Three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet, and a septum
-
Dry ice/isopropanol bath (-78°C)
Procedure:
-
Assemble the reaction apparatus under a dry nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Prepare a solution of diketene (1.0 eq.) in the anhydrous solvent (e.g., 0.2 M concentration) in the reaction flask.
-
Cool the flask to -78°C using the dry ice/isopropanol bath.
-
Begin stirring the solution and bubble a stream of ozone (typically 1-5% in oxygen) through the gas inlet tube into the solution.
-
Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates the presence of excess, unreacted ozone and the complete consumption of diketene.[4]
-
Once the reaction is complete, switch the gas flow from ozone/oxygen to dry nitrogen to purge all excess ozone from the solution and headspace. The blue color will dissipate.
-
The resulting cold solution contains monomeric this compound and is ready for immediate use. Do not allow the solution to warm above -30°C. [1]
Protocol 2: In Situ Reaction of this compound with Nucleophiles
This general protocol outlines the trapping of the freshly prepared this compound with an alcohol or amine nucleophile.
Materials:
-
Cold (-78°C) solution of this compound (from Protocol 1)
-
Nucleophile (e.g., aniline, benzyl alcohol), anhydrous
-
Anhydrous solvent for dilution (if needed)
Procedure:
-
To the cold (-78°C), stirred solution of this compound (1.0 eq.), add the desired nucleophile (1.0-1.2 eq.) via syringe through the septum. If the nucleophile is a solid, it can be dissolved in a minimum amount of anhydrous solvent and added as a solution.
-
A specific example involves the addition of 6 equivalents of aniline to the cold solution.[4]
-
Continue stirring the reaction mixture at -78°C for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
After the reaction period, the reaction can be quenched by the addition of a suitable reagent or allowed to slowly warm to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
The final product (malonic acid monoester or monoamide) can be purified using standard techniques such as crystallization or column chromatography.
Caption: Experimental workflow for in situ reaction.
Applications in Drug Development and Research
The primary value of this compound lies in its role as a highly reactive synthon for producing malonic acid mono-derivatives. These compounds are key intermediates in various synthetic pathways:
-
Pharmaceutical Synthesis: Malonamic acids and malonic acid monoesters are precursors for synthesizing a wide range of pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and other heterocyclic compounds.
-
Fine Chemicals: They serve as building blocks for agrochemicals, dyes, and specialty polymers.[5]
The in situ generation and reaction of this compound provide a powerful method for accessing these monosubstituted derivatives directly, avoiding the often harsh or multi-step procedures required for selective hydrolysis of a disubstituted malonate. This low-temperature method is particularly advantageous for reactions involving sensitive substrates.
References
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4360691A - Production of malonic anhydrides and derivatives thereof - Google Patents [patents.google.com]
- 5. This compound|Oxetane-2,4-dione|RUO [benchchem.com]
Synthesis of Malonic Acid Monoesters via Malonic Anhydride: A Detailed Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of malonic acid monoesters, valuable intermediates in pharmaceutical and fine chemical synthesis. The primary focus is on the selective mono-esterification through the ring-opening of malonic anhydride (B1165640) with various alcohols. This method offers a direct and efficient route to these versatile building blocks. Additionally, an alternative catalytic approach starting from malonic acid is presented. These protocols are intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and utilize malonic acid monoesters in their work.
Introduction
Malonic acid monoesters, also known as malonic acid half-esters, are important synthetic intermediates characterized by the presence of both a carboxylic acid and an ester functional group. This bifunctionality makes them valuable precursors in a variety of chemical transformations, particularly in the synthesis of more complex molecules. In the pharmaceutical industry, malonic acid and its derivatives are key components in the production of various active pharmaceutical ingredients (APIs), including barbiturates, which are known for their sedative and anticonvulsant properties.[1][2]
The synthesis of malonic acid monoesters can be achieved through several routes. A direct and atom-economical approach involves the ring-opening of malonic anhydride with an alcohol. This reaction, a nucleophilic acyl substitution, is typically selective for the formation of the monoester under controlled conditions. Factors such as the nature of the alcohol, reaction temperature, and the use of catalysts can influence the reaction rate and yield.
This document outlines the synthesis of malonic acid monoesters from this compound, providing a general experimental protocol. Furthermore, an alternative method for the selective mono-esterification of malonic acid catalyzed by boric acid is detailed, offering a complementary approach.
Reaction Mechanism and Synthesis Workflow
The synthesis of malonic acid monoesters from this compound proceeds via a nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the ring and the formation of the desired monoester. The reaction is generally carried out in the presence of a base or an acid catalyst to enhance the reaction rate.
Caption: General reaction mechanism for the synthesis of malonic acid monoesters from this compound.
Malonic acid monoesters are key intermediates in the synthesis of various pharmaceuticals. A prominent example is their use in the preparation of barbiturates. The monoester can be further modified and then condensed with urea (B33335) to form the barbiturate (B1230296) ring system.
Caption: Workflow for the synthesis of barbiturates using a malonic acid monoester derivative.
Experimental Protocols
Protocol 1: Synthesis of Malonic Acid Monoester from this compound (General Procedure)
This protocol describes a general method for the ring-opening of this compound with a primary alcohol to yield the corresponding malonic acid monoester. This procedure is adapted from general methods for the alcoholysis of cyclic anhydrides.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, benzyl (B1604629) alcohol)
-
Pyridine (B92270) (or other suitable base)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq.) to the cooled solution and stir for 10 minutes.
-
Slowly add the primary alcohol (1.0 eq.) to the reaction mixture via a dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization, if applicable.
Protocol 2: Boric Acid-Catalyzed Selective Monoesterification of Malonic Acid
This protocol is based on the work of Levonis, Bornaghi, and Houston, and provides a method for the selective monoesterification of malonic acid using boric acid as a catalyst.[3][4]
Materials:
-
Malonic acid
-
Alcohol (various primary and secondary alcohols can be used)
-
Boric acid
-
Acetonitrile (for reactions with stoichiometric alcohol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure A (Excess Alcohol as Solvent):
-
To a round-bottom flask, add malonic acid (1.0 eq.) and the desired alcohol (in excess, acting as the solvent).
-
Add boric acid (5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) overnight (18-24 hours).[4]
-
Monitor the reaction progress by TLC or other suitable analytical methods.
-
Once the reaction is complete, remove the excess alcohol under reduced pressure.
-
The crude monoester can be purified by column chromatography.
Procedure B (Stoichiometric Alcohol in Acetonitrile):
-
In a round-bottom flask, combine malonic acid (1.0 eq.), the desired alcohol (1.0 eq.), and boric acid (5 mol%) in acetonitrile.[4]
-
Stir the mixture at 60 °C for 24 hours.[4]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography.[4]
Data Presentation
The following table summarizes the yields of various malonic acid monoesters synthesized via the boric acid-catalyzed esterification of malonic acid, as reported by Levonis, et al.[3][4]
| Entry | Alcohol | Product | Yield (%) |
| 1 | Methanol | Methyl hydrogen malonate | 80 |
| 2 | Ethanol | Ethyl hydrogen malonate | 75 |
| 3 | Propan-1-ol | Propyl hydrogen malonate | 65 |
| 4 | Butan-1-ol | Butyl hydrogen malonate | 71 |
| 5 | Benzyl alcohol | Benzyl hydrogen malonate | 78 |
| 6 | 2-Phenylethanol | 2-Phenylethyl hydrogen malonate | 69 |
| 7 | Propan-2-ol | Isopropyl hydrogen malonate | 56 |
| 8 | 2-Ethylbutan-1-ol | 2-Ethylbutyl hydrogen malonate | 50 |
Applications in Drug Development
Malonic acid monoesters and their derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. Their ability to undergo further transformations at both the carboxylic acid and ester functionalities, as well as at the active methylene (B1212753) group, allows for the construction of complex molecular architectures.
A significant application is in the synthesis of barbiturates.[1][5] The general synthetic route involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base. The required disubstituted malonic ester can be prepared from a malonic acid monoester through alkylation or other functionalization of the α-carbon, followed by esterification of the remaining carboxylic acid group. The nature of the substituents on the α-carbon of the malonic ester determines the specific properties of the resulting barbiturate drug.
Conclusion
The synthesis of malonic acid monoesters via the ring-opening of this compound is a direct and efficient method for accessing these valuable synthetic intermediates. The provided general protocol serves as a starting point for researchers to develop specific procedures for their desired monoesters. The alternative boric acid-catalyzed monoesterification of malonic acid offers a mild and effective route with good to excellent yields for a variety of alcohols. The utility of these monoesters in drug development, particularly in the synthesis of barbiturates, highlights their importance in medicinal chemistry and pharmaceutical research.
References
Application Notes and Protocols: Preparation of Malonic Acid Monoamides from Malonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of malonic acid monoamides, also known as malonamic acids, through the ring-opening reaction of malonic anhydride (B1165640) with primary and secondary amines. This reaction, a form of aminolysis, is a direct and efficient method for producing these valuable intermediates, which are precursors in the synthesis of a variety of pharmaceuticals and other bioactive molecules. Given the thermal instability of malonic anhydride, these protocols emphasize low-temperature reaction conditions to ensure high yields and purity of the desired monoamide products.
Introduction
Malonic acid monoamides are important building blocks in organic synthesis. The presence of both a carboxylic acid and an amide functional group allows for diverse subsequent chemical transformations. A primary route to these compounds is the nucleophilic acyl substitution reaction between this compound and an amine. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the cyclic structure and the formation of the corresponding N-substituted malonamic acid. A critical consideration in this synthesis is the limited thermal stability of this compound, which readily decomposes to ketene (B1206846) and carbon dioxide at temperatures above -30 °C.[1] Therefore, careful control of the reaction temperature is paramount to the success of this method.
Signaling Pathway and Reaction Mechanism
The preparation of malonic acid monoamides from this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate, which then collapses to open the anhydride ring, yielding the malonic acid monoamide. The overall transformation is typically fast and exothermic.
References
Application Notes and Protocols for the Synthesis of β-Lactams Using Malonic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins. The inherent ring strain of this four-membered cyclic amide makes it a versatile synthetic intermediate for a variety of biologically active compounds. Among the numerous synthetic strategies to construct the β-lactam nucleus, the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine stands out as a highly reliable and stereoselective method. Malonic anhydride (B1165640) derivatives, particularly Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives, have emerged as powerful precursors for the in situ generation of ketenes under mild conditions, offering significant advantages in the synthesis of structurally diverse β-lactams.
These application notes provide a comprehensive overview and detailed protocols for the utilization of malonic anhydride derivatives in the synthesis of β-lactams. The focus is on the generation of ketenes from acyl Meldrum's acids and diazo Meldrum's acid, followed by their cycloaddition with various imines to afford the target β-lactam structures.
Core Synthetic Strategy: Staudinger Cycloaddition with Ketenes from this compound Derivatives
The principal pathway for the synthesis of β-lactams using this compound derivatives involves the generation of a ketene intermediate, which then undergoes a [2+2] cycloaddition with an imine. Meldrum's acid is a key starting material due to its high acidity and reactivity.
Pathway 1: Ketenes from Acyl Meldrum's Acids
Acylated Meldrum's acid derivatives can serve as precursors to ketenes. This approach is particularly useful for accessing substituted ketenes.
Pathway 2: Ketenes from Diazo Meldrum's Acid via Wolff Rearrangement
A highly efficient and common method involves the Wolff rearrangement of 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione (B1348741) (diazo Meldrum's acid).[1] This rearrangement can be induced thermally, photochemically, or through metal catalysis to generate a reactive ketene intermediate. This ketene is then trapped in situ by an imine to yield the β-lactam.[1] The reaction of a rhodium carbenoid, formed from diazo-Meldrum's acid, can act as the ketene source for the Staudinger cycloaddition.[1]
Data Presentation
The following tables summarize quantitative data for the synthesis of β-lactams using this compound derivatives, highlighting the yields and diastereoselectivities achieved under various reaction conditions.
Table 1: Synthesis of cis-β-Lactams via Ketene-Imine Cycloaddition
| Entry | Ketenophile (Imine) | Ketene Precursor | Catalyst/Conditions | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | N-Benzylidene-p-anisidine | Acetoxyacetyl chloride | Et3N, 0°C | CH2Cl2 | 94 | >98:2 | [2] |
| 2 | N-Tosyl imines | Various acid chlorides | Chiral Nucleophile (BQ) | N/A | Good | 99:1 | [2] |
| 3 | Prochiral imine chromium complex | Various acid chlorides | N/A | N/A | Good | Complete cis-diastereoselection | [2] |
| 4 | Aldehyde-functionalized imine | 2-(4-formylphenoxy)acetic acid | NEt3, p-toluenesulfonyl chloride | N/A | up to 88 | exclusively cis | [1] |
Table 2: Synthesis of trans-β-Lactams via Staudinger Reaction
| Entry | Ketenophile (Imine) | Ketene Precursor | Base/Conditions | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Polyaromatic imines | Acetoxy, phenoxy, and phthalimido acid chloride | Et3N, -78°C to rt | N/A | Good | Exclusively trans | [2] |
| 2 | Divinylimine | N-acylimidazoles with EWG | N/A | N/A | Good | Exclusively trans | [2] |
| 3 | N-Triflyl imines | Various acid chlorides | 4-(pyrrolidino)pyridine derivative | N/A | Good | Predominantly trans | [2] |
Table 3: Rhodium-Catalyzed Synthesis of Spirocyclic β-Lactams
| Entry | Azadiene Precursor | Ketene Source | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio ((1RS,4RS) preference) | Reference |
| 1 | Halogenated azirine derivatives + diazocompounds | Diazo-Meldrum's acid | Rh2(Piv)4 | N/A | 21-59 | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of Acyl Meldrum's Acid
This protocol describes the acylation of Meldrum's acid, a key intermediate for the generation of substituted ketenes.
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Anhydrous pyridine (B92270)
-
Acyl chloride (e.g., phenylacetyl chloride)
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Ice bath
-
Round-bottomed flask, dropping funnel, magnetic stirrer
Procedure:
-
In a flame-dried round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (0.165 mol) in anhydrous dichloromethane (65 mL).
-
Cool the flask in an ice bath and add anhydrous pyridine (0.40 mol) dropwise with stirring under an inert atmosphere (e.g., argon) over 10 minutes.
-
To the resulting clear solution, add a solution of the desired acyl chloride (0.16 mol) in anhydrous dichloromethane (50 mL) dropwise over a 2-hour period while maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0°C, followed by an additional hour at room temperature.
-
Dilute the reaction mixture with dichloromethane (35 mL) and pour it into 100 mL of 2 N HCl containing crushed ice.
-
Separate the organic phase and extract the aqueous layer twice with dichloromethane (25 mL portions).
-
Combine the organic phases, wash twice with 2 N HCl (25 mL portions) and once with saturated sodium chloride solution (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the acyl Meldrum's acid as a solid, which can be used in the next step without further purification.
Protocol 2: Synthesis of β-Lactams via Wolff Rearrangement of Diazo Meldrum's Acid and Staudinger Cycloaddition
This protocol outlines the synthesis of a β-lactam starting from an α-diazoketone (diazo Meldrum's acid) and an imine using microwave irradiation.[3]
Materials:
-
Diazo Meldrum's acid (or other suitable diazoketone)
-
Imine
-
o-Dichlorobenzene or 1,2-dimethoxyethane
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, dissolve the diazoketone (1.0 eq) and the imine (1.0-1.2 eq) in o-dichlorobenzene or 1,2-dimethoxyethane.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a temperature between 160-180°C for a specified time (typically monitored by TLC for completion).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired β-lactam.[3]
Note: The reaction yields and diastereoselectivity can be highly dependent on the specific substrates and reaction conditions. Optimization may be required for different combinations of diazoketones and imines.
Visualizations
Reaction Pathways and Workflows
Caption: General workflow for β-lactam synthesis from this compound derivatives.
Caption: Mechanism of the Staudinger [2+2] cycloaddition.
Caption: Wolff rearrangement of Diazo Meldrum's acid to a ketene.
References
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation [organic-chemistry.org]
Application Notes and Protocols for Malonic Anhydride in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of malonic anhydride (B1165640) (also known as oxetane-2,4-dione) in the pharmaceutical industry. Due to the inherent instability of monomeric malonic anhydride, its direct applications are limited, and it is often considered as a highly reactive intermediate rather than a stable starting material. This document distinguishes its potential uses from those of the more commonly cited maleic anhydride and provides protocols for related, industrially relevant syntheses.
Introduction to this compound in Medicinal Chemistry
This compound (C₃H₂O₃) is the anhydride of malonic acid. It is a highly reactive four-membered ring compound (oxetane-2,4-dione) that is known to be unstable at room temperature, decomposing to ketene (B1206846) and carbon dioxide.[1][2] This instability presents significant challenges for its storage and use in pharmaceutical manufacturing. However, its high reactivity also makes it a potent acylating agent, and it has been explored as a reactive intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3][4]
It is crucial to differentiate this compound from maleic anhydride , a five-membered ring compound that is widely used in polymer chemistry and drug delivery systems due to its greater stability and versatile reactivity.[5][6] The information presented herein pertains specifically to this compound.
Potential Applications of this compound
The primary potential of this compound in pharmaceuticals lies in its role as a transient, highly reactive intermediate for the synthesis of malonic acid derivatives and heterocyclic compounds.
This compound can be used for the efficient, in situ synthesis of malonic acid monoesters and monoamides. These derivatives are important building blocks in the synthesis of more complex pharmaceutical molecules. The reaction involves the ring-opening of the anhydride by an alcohol or an amine, yielding the corresponding monosubstituted malonic acid.
-
Reaction with Alcohols: Produces malonic acid monoesters.
-
Reaction with Amines: Produces malonamic acids (monoamides).
These reactions are typically rapid and can be performed at low temperatures to mitigate the decomposition of the anhydride.[7]
While not the standard synthetic route, this compound is a potential precursor for the synthesis of barbiturates and related central nervous system (CNS) depressants.[8] The established industrial synthesis of barbiturates involves the condensation of a disubstituted malonic ester (e.g., diethyl malonate) with urea (B33335). This compound could theoretically be used to synthesize the necessary malonic acid derivatives, which are then esterified to enter the traditional synthesis pathway.
Patents suggest that malonic acid derivatives produced from this compound can be used in the synthesis of drugs such as:[8]
-
Phenobarbital: An anticonvulsant and sedative.
-
Barbital: A hypnotic agent.
The logical workflow from this compound to barbiturates is depicted below.
Caption: Logical workflow from this compound to barbiturates.
Experimental Protocols
Due to the instability of this compound, detailed experimental protocols for its direct use in pharmaceutical synthesis are not widely published. The following protocols describe the synthesis of relevant precursors and the established synthesis of a barbiturate, which represents a key potential downstream application.
This protocol is based on the ozonolysis of diketene (B1670635) and is intended for the immediate use of the resulting this compound in a subsequent reaction.[3][4]
Materials:
-
Diketene
-
Acetaldehyde (B116499) (or other suitable carbonyl compound)
-
Anhydrous aprotic solvent (e.g., chloroform, hexane)
-
Ozone generator
-
Dry ice/acetone bath
Procedure:
-
Prepare a solution of diketene and a slight molar excess of acetaldehyde in the chosen anhydrous aprotic solvent.
-
Cool the solution to between -60°C and -80°C using a dry ice/acetone bath.
-
Bubble ozone gas (typically a 4% mixture in oxygen) through the cooled solution.
-
Continue ozonolysis until the solution turns a persistent blue color, indicating the presence of excess ozone.
-
Purge the solution with dry nitrogen gas to remove excess ozone.
-
The resulting solution contains this compound and can be used immediately for subsequent reactions, such as reaction with an alcohol or amine to form the corresponding malonic acid derivative.[7]
Safety Note: The ozonolysis of diketene can produce explosive peroxide byproducts. This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate safety precautions.[3][4]
This is the classical and most common method for synthesizing the core barbiturate structure.
Materials:
-
Sodium metal
-
Absolute ethanol (B145695)
-
Diethyl malonate
-
Urea (dry)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium metal (1 equivalent) in absolute ethanol.
-
Reaction Mixture: To the sodium ethoxide solution, add diethyl malonate (1 equivalent). Separately, dissolve dry urea (1 equivalent) in hot absolute ethanol and add this solution to the flask.
-
Condensation: Reflux the reaction mixture for 7-8 hours. A white solid (the sodium salt of barbituric acid) will precipitate.
-
Work-up: After cooling, add hot water to dissolve the precipitate. Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Crystallization: Cool the clear solution in an ice bath to induce crystallization of barbituric acid.
-
Isolation: Collect the white crystals by vacuum filtration, wash with cold water, and dry in an oven.
The experimental workflow for this synthesis is illustrated below.
Caption: Experimental workflow for barbituric acid synthesis.
Quantitative Data
Quantitative data for reactions directly involving this compound in pharmaceutical synthesis is scarce in the literature. The table below provides typical yields for the well-established synthesis of barbituric acid from diethyl malonate, which serves as a benchmark for a potential downstream application.
| Reaction Step | Reactants | Product | Typical Yield (%) | Reference(s) |
| Synthesis of Barbituric Acid | Diethyl Malonate, Urea, Sodium Ethoxide | Barbituric Acid | 72-78 | (Not cited) |
| Synthesis of Ibuprofen Anhydride Prodrugs (General) | Ibuprofen, Aliphatic/Aromatic Acids | Anhydride Prodrugs | >85 | [9] |
| Synthesis of Polymer-Ibuprofen Anhydride Conjugates | Ibuprofen, Acrylic Polymers | Anhydride Conjugates | 75-95 | [10] |
Note: The data for anhydride prodrugs is included for context on anhydride chemistry in pharmaceuticals but does not directly involve this compound.
Conclusion
This compound is a highly reactive chemical with potential as an intermediate in the synthesis of pharmaceuticals, particularly for creating malonic acid derivatives that can serve as precursors to complex molecules like barbiturates.[3][8] However, its inherent instability makes it challenging to handle and has limited its direct application in favor of more stable reagents like malonic esters. Future research may focus on developing controlled, in situ generation and reaction methods to harness the high reactivity of this compound for efficient and novel synthetic pathways in drug discovery and development.
References
- 1. Malonic Anhydrides, Challenges from a Simple Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. EP0496362A2 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. CA2059698A1 - Process for the production of malonic acid anhydride - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0496362B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 8. US4360691A - Production of malonic anhydrides and derivatives thereof - Google Patents [patents.google.com]
- 9. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing decomposition of malonic anhydride during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of malonic anhydride (B1165640). Given its inherent instability, successful synthesis and handling require careful attention to experimental parameters.
Frequently Asked Questions (FAQs)
Q1: My synthesis of malonic anhydride failed, and I only recovered starting materials or a complex mixture. What went wrong?
A1: The most common reason for the failed synthesis of monomeric this compound is its extreme instability. This compound readily decomposes at or below room temperature.[1][2][3][4] If your reaction or workup procedure involved temperatures above -30°C, it is likely that any this compound formed has decomposed.[5] Classic dehydration methods used for other anhydrides, such as heating malonic acid with a dehydrating agent, do not yield monomeric this compound.[6]
Q2: What is the recommended method for synthesizing this compound?
A2: The only verified method for the synthesis of monomeric this compound is the ozonolysis of diketene (B1670635) at very low temperatures (-78 °C).[1][4][6][7] This procedure is effective because the reaction is conducted at a temperature where the anhydride is stable.[4]
Q3: How can I confirm that I have successfully synthesized this compound?
A3: Due to its instability, isolation and characterization must be performed at low temperatures. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a key method for characterization.[1] You will observe characteristic peaks for this compound, which will diminish over time as new peaks corresponding to ketene (B1206846) and carbon dioxide appear, confirming its decomposition.[1][4] Infrared (IR) spectroscopy is also a valuable tool, with a characteristic absorption band for the anhydride carbonyl groups.[1][4]
Q4: I have successfully synthesized this compound at low temperature. How can I purify it?
A4: Purification of monomeric this compound is exceptionally challenging due to its thermal lability. Any purification technique must be conducted at temperatures where the compound is stable (below -30°C). Standard purification methods like distillation at atmospheric or even reduced pressure will lead to complete decomposition. The ozonolysis synthesis from diketene is designed to yield a relatively clean product in solution, which can often be used directly for subsequent reactions at low temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No product formation or low yield | Reaction temperature too high. | Ensure the ozonolysis reaction is maintained at or below -78°C throughout the synthesis. |
| Incomplete reaction. | Monitor the reaction progress carefully. For ozonolysis, the disappearance of the starting diketene can be tracked, and the reaction should be stopped once a stoichiometric amount of ozone has been added.[5] | |
| Impure starting materials. | Use freshly purified diketene for the best results. | |
| Rapid decomposition of the product | Warming of the sample during workup or analysis. | All manipulations, including transfers, workup, and preparation of analytical samples, must be conducted at very low temperatures (e.g., in a cold bath or with pre-cooled apparatus). |
| Presence of impurities that catalyze decomposition. | Ensure all glassware is scrupulously clean and dry, and use high-purity solvents. | |
| Inconsistent results between batches | Variations in reaction conditions. | Strictly control all reaction parameters, including temperature, reaction time, and reagent stoichiometry. |
| Differences in the quality of starting materials. | Source high-purity diketene and verify its quality before use. |
Quantitative Data on this compound Decomposition
The rate of decomposition of this compound and its methylated derivatives has been studied, providing insight into their relative stabilities. The following table summarizes the activation parameters for the thermal decomposition of these compounds.
| Compound | ΔH‡ (kcal/mol) | Relative Rate of Decomposition |
| This compound | 14.2 ± 0.4 | Intermediate |
| Methylthis compound | 12.6 | Fastest |
| Dimethylthis compound | 15.9 ± 0.2 | Slowest |
| Data sourced from kinetic studies reported in the literature.[1][4] |
Experimental Protocols
Synthesis of this compound via Ozonolysis of Diketene
This protocol is based on the successful method reported in the literature.[1][4][5][7]
-
Preparation: A solution of diketene in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) or chloroform) is prepared in a three-neck flask equipped with a gas inlet tube, a gas outlet, and a low-temperature thermometer.[5]
-
Cooling: The reaction vessel is cooled to -78°C using a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone in oxygen is bubbled through the solution. The reaction is monitored, and the ozone flow is stopped when the solution turns blue, indicating the presence of excess ozone, or after a stoichiometric amount of ozone has been absorbed.[5]
-
Purging: Excess ozone is removed by bubbling a stream of nitrogen or oxygen through the solution at -78°C.[5]
-
Use: The resulting solution of this compound is maintained at -78°C and can be used directly for subsequent low-temperature reactions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decomposition pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]
- 6. This compound|Oxetane-2,4-dione|RUO [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Low-Temperature Handling and Storage of Malonic Anhydride
Disclaimer: This document is intended for informational purposes only and does not constitute professional chemical safety advice. Researchers, scientists, and drug development professionals should always consult their institution's safety protocols and the latest Safety Data Sheets (SDS) before handling any chemical substances.
Introduction
Malonic anhydride (B1165640) is a highly reactive organic compound that presents significant challenges in its handling and storage due to its inherent thermal instability. Unlike many other anhydrides, malonic anhydride readily decomposes at or even below room temperature.[1][2][3][4][5] This guide provides technical support for researchers working with this compound, with a focus on low-temperature techniques to mitigate its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in handling and storing this compound?
A1: The primary challenge is its thermal instability. This compound decomposes to form ketene (B1206846) and carbon dioxide, a reaction that occurs at or below room temperature.[1][2][3][4][5] This decomposition makes long-term storage unfeasible and requires special handling procedures.
Q2: Can I purchase and store this compound for future use?
A2: It is highly unlikely that you can purchase and store this compound. Due to its instability, it is not typically available from commercial suppliers for long-term storage.[4] It is most often synthesized and used immediately in situ.
Q3: What are the decomposition products of this compound, and are they hazardous?
A3: this compound decomposes into ketene and carbon dioxide.[1][2][3][5] Ketene is a toxic and highly reactive gas, and appropriate safety precautions must be in place to handle it.[6][7][8]
Q4: At what temperatures does this compound decompose?
A4: Decomposition occurs at or below room temperature.[1][2][3][4][5] Even at -30°C, decomposition can be observed over the course of an hour.[3] The rate of decomposition is temperature-dependent.
Q5: What is the recommended method for working with this compound?
A5: The recommended method is to prepare it in situ at low temperatures and use it immediately in the subsequent reaction steps.[9] This minimizes the amount of time the unstable anhydride is present.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of desired product | Decomposition of this compound before it can react. | Ensure the temperature of the reaction mixture is kept sufficiently low (ideally below -30°C) throughout the synthesis and use of the anhydride. Minimize the time between the generation of the anhydride and the addition of the next reagent. |
| Unexpected side products | The presence of ketene (a decomposition product) may lead to unwanted reactions. | Confirm the identity of side products to see if they are consistent with ketene reactivity. Optimize reaction conditions to favor the reaction of this compound over its decomposition. |
| Difficulty in isolating the product | The desired product may be contaminated with byproducts from the decomposition of this compound. | Purification methods should be chosen to effectively separate the desired product from any potential polymeric or ketene-derived impurities. |
| Inconsistent reaction outcomes | Variations in the rate of this compound decomposition between experiments. | Strictly control the temperature and reaction time for the generation and use of the anhydride. Ensure all reagents and solvents are anhydrous, as water will react with the anhydride. |
Data Presentation
Table 1: Decomposition of Malonic Anhydrides
| Anhydride | Temperature Range for Convenient Decomposition Monitoring | Enthalpy of Activation (ΔH‡) (kcal/mol) | Relative Stability |
| This compound | 0 to 25 °C | 14.2 ± 0.4 | Least Stable |
| Methylthis compound | Not specified, but fastest to decompose | 12.6 | - |
| Dimethylthis compound | 5 to 30 °C | 15.9 ± 0.2 | Most Stable |
Data sourced from Perrin, C. L., Flach, A., & Manalo, M. N. (2012). Decomposition of Malonic Anhydrides. Journal of the American Chemical Society, 134(23), 9698–9707.[1][5]
Experimental Protocols
In-situ Generation of this compound via Ozonolysis of Diketene (B1670635)
Warning: This procedure involves ozone and the highly unstable this compound and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Objective: To generate a solution of this compound for immediate use in a subsequent reaction.
Materials:
-
Diketene
-
Anhydrous aprotic solvent (e.g., chloroform, hexane)
-
Carbonyl compound (e.g., acetaldehyde)
-
Ozone generator
-
Low-temperature reaction setup (e.g., cryostat or dry ice/acetone bath)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Set up a reaction vessel equipped with a gas inlet, a gas outlet, a thermometer, and a magnetic stirrer, and cool it to the desired low temperature (e.g., -60°C).
-
Dissolve diketene and a stoichiometric amount of a carbonyl compound, such as acetaldehyde, in the anhydrous aprotic solvent in the reaction vessel.[10]
-
Purge the system with an inert gas.
-
Bubble a stream of ozone (e.g., 4% in oxygen) through the solution while maintaining the low temperature.[10]
-
Continue the ozonolysis until the solution turns blue, indicating the presence of excess ozone.[10]
-
Purge the solution with an inert gas to remove the excess ozone.
-
The resulting solution contains this compound and can be used immediately for the next reaction step.
Note: The presence of a carbonyl compound helps to form a more stable ozonide, reducing the hazards associated with the formation of polymeric formaldehyde (B43269) peroxides.[10]
Mandatory Visualization
Caption: Decomposition pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. echemi.com [echemi.com]
- 9. This compound|Oxetane-2,4-dione|RUO [benchchem.com]
- 10. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]
managing explosive byproducts in malonic anhydride synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing explosive byproducts during the synthesis of malonic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the primary explosive byproducts of concern during malonic anhydride synthesis?
A1: The primary explosive byproducts of concern are carbon suboxide (C₃O₂) and ketene (B1206846) (CH₂=C=O).[1][2] this compound itself is unstable and can decompose.[2] Additionally, if ozonolysis is used for the synthesis, explosive peroxide byproducts can be formed.[2]
Q2: Under what conditions are these explosive byproducts formed?
A2: Carbon suboxide can be formed during the dehydration of malonic acid, particularly at elevated temperatures (above 140 °C) with a dehydrating agent like phosphorus pentoxide (P₄O₁₀).[1][3] this compound is thermally unstable and can decompose to form ketene and carbon dioxide, even at temperatures below room temperature.[2]
Q3: What are the main hazards associated with carbon suboxide and ketene?
A3: Carbon suboxide is a toxic, foul-smelling gas that can polymerize spontaneously into a solid.[1][3] Ketene is a flammable gas that can polymerize explosively, especially when heated or in the presence of certain catalysts.[4][5][6] Both are highly reactive and pose significant inhalation hazards.[6][7]
Q4: Are there alternative synthesis routes that avoid these hazardous byproducts?
A4: The synthesis of monomeric this compound is inherently challenging due to its instability.[2] The ozonolysis of diketene (B1670635) is a known method to produce this compound at low temperatures where it is more stable.[2][8][9] However, this method introduces the hazard of explosive peroxide byproducts.[2] Careful control of reaction conditions is crucial regardless of the synthetic route.
Q5: What immediate steps should be taken in case of a suspected leak of carbon suboxide or ketene?
A5: In case of a suspected leak, evacuate the area immediately.[6] Ensure proper ventilation to disperse the gas.[4] If it is safe to do so, stop the flow of the gas.[4] Do not attempt to clean up a spill without proper personal protective equipment (PPE), including respiratory protection.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected pressure increase in the reaction vessel. | Formation of gaseous byproducts (CO₂, ketene, carbon suboxide).[2][10] | Immediately cool the reaction vessel. Ensure adequate venting through a properly functioning fume hood or an appropriate gas scrubbing system. Reduce the reaction temperature. |
| Formation of a reddish, yellow, or black solid in the reaction or exhaust lines. | Polymerization of carbon suboxide.[1] | Stop the reaction. Carefully dismantle the apparatus in a well-ventilated fume hood. The solid polymer may be flammable and should be handled with care. Review the reaction temperature; polymerization is more rapid at room temperature.[3] |
| Violent or uncontrolled reaction. | Presence of contaminants that catalyze decomposition (e.g., strong bases with maleic anhydride).[10] Uncontrolled temperature rise leading to thermal runaway.[11] | Stop the addition of reagents. Implement emergency cooling. Be prepared for a potential explosion and use appropriate shielding.[12][13] After stabilization, investigate potential contaminants in reagents and glassware. |
| Detection of a noxious odor. | Leak of carbon suboxide.[1][3] | Evacuate the area and follow established emergency procedures for gas leaks.[6] Check all joints and seals on the apparatus for leaks. Work in a well-ventilated fume hood is mandatory. |
| Formation of unexpected peroxide species (positive test with peroxide strips). | Ozonolysis reaction side products.[2] | Exercise extreme caution. Peroxides can be shock-sensitive and explosive.[13] Do not concentrate the reaction mixture. Follow established protocols for the safe quenching and disposal of peroxides. |
Quantitative Data on Hazardous Byproducts
| Byproduct | Property | Value | Significance for Safety |
| **Carbon Suboxide (C₃O₂) ** | Melting Point | ~ -85 °C | Can be a solid at very low temperatures.[7] |
| Boiling Point | 6.8 °C | Is a gas at standard room temperature.[14] | |
| Stability | Polymerizes at 25 °C.[3] | Requires low-temperature handling to prevent polymerization. | |
| Ketene (CH₂=C=O) | Explosive Limits in Air | 1.8–8.4% | Flammable gas that can form explosive mixtures with air.[15] |
| Autoignition Temperature | Not readily available | Highly reactive, can polymerize explosively upon heating.[6] | |
| Reactivity | Reacts with water.[6] | Avoid contact with water and other nucleophiles. |
Experimental Protocols
Synthesis of this compound via Ozonolysis of Diketene
WARNING: This procedure involves highly hazardous materials, including ozone and potentially explosive peroxides. It should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place, including a blast shield.
Materials:
-
Diketene
-
Anhydrous aprotic solvent (e.g., chloroform, dichloromethane)[8]
-
Ozone (generated in situ)
-
Nitrogen gas
Procedure:
-
Dissolve diketene and acetaldehyde in an anhydrous aprotic solvent in a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet.
-
Cool the solution to -60 °C using a suitable cooling bath (e.g., dry ice/acetone).[8]
-
Bubble a stream of ozone (typically 4% in oxygen) through the solution with vigorous stirring.[8]
-
Continue ozonolysis until the solution turns blue, indicating an excess of ozone.[8]
-
Purge the solution with nitrogen gas to remove excess ozone.[8]
-
The resulting solution contains this compound and propylene (B89431) ozonide. Due to its instability, this compound is typically used in situ for subsequent reactions.[2][8]
Safety Precautions:
-
All operations must be conducted in a well-ventilated fume hood.
-
Use a blast shield throughout the experiment.
-
Wear appropriate PPE, including safety goggles, a face shield, and cryogenic gloves when handling the cooling bath.
-
Ensure the ozone generator is properly maintained and operated.
-
Be aware of the potential for peroxide formation and handle the reaction mixture with extreme care.
Diagrams
References
- 1. Carbon suboxide - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. nj.gov [nj.gov]
- 7. Respiratory protection equipments C3O2 (carbon suboxide), CAS number 504-64-3 [en.gazfinder.com]
- 8. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. MALEIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. researchgate.net [researchgate.net]
- 15. Butane - Wikipedia [en.wikipedia.org]
optimizing ozone flow rate for diketene ozonolysis
Welcome to the technical support center for the ozonolysis of diketene (B1670635). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and optimized experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of diketene ozonolysis?
The ozonolysis of diketene, an α,β-unsaturated lactone, followed by a reductive work-up, primarily yields 3-oxopropanoic acid (malonic semialdehyde). However, this product is often unstable and can undergo further reactions or decomposition. An oxidative work-up will lead to the formation of oxalic acid and formaldehyde, which can be further oxidized to formic acid and then carbon dioxide.
Q2: Why is temperature control critical during diketene ozonolysis?
Low temperatures, typically between -78°C and -20°C, are crucial for several reasons.[1] Firstly, the intermediate ozonides formed during the reaction are unstable and potentially explosive, especially upon warming.[2][3] Secondly, lower temperatures increase the solubility of ozone in the reaction solvent, which can enhance the reaction rate, although very low temperatures might decrease the intrinsic reaction rate.[3]
Q3: How can I determine the endpoint of the ozonolysis reaction?
There are several methods to determine when the diketene has been fully consumed:
-
Colorimetric Indication: A faint blue color in the solution indicates the presence of unreacted ozone, signaling the completion of the reaction.[1]
-
Indicator Dyes: An indicator such as Sudan Red III can be added to the reaction mixture. Ozone will react with the indicator, causing a color change, only after the diketene has been consumed.[4]
-
Potassium Iodide (KI) Trap: The gas exiting the reaction vessel can be bubbled through a potassium iodide solution. When unreacted ozone passes through, it oxidizes the iodide to iodine, resulting in a distinct violet or brown color.[5]
Q4: What are the key safety precautions for diketene ozonolysis?
Both diketene and ozone pose significant safety hazards.
-
Diketene: It is a flammable, toxic, and highly reactive liquid.[6][7][8] It should be handled in a well-ventilated fume hood, away from heat and ignition sources.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9]
-
Ozone: Ozone is a highly toxic and reactive gas.[10] Ozonolysis should always be performed in a fume hood. Ozone generators utilize high voltage and should be handled with care.[10] It is also important to ensure that any excess ozone is properly vented or destroyed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reaction (starting material remains) | 1. Insufficient ozone delivery. 2. Ozone flow rate is too high, leading to poor mass transfer (bubbling through without dissolving). 3. Reaction temperature is too low, significantly slowing the reaction rate.[3] | 1. Increase the reaction time or the ozone concentration in the feed gas. 2. Reduce the ozone flow rate to increase residence time and improve dissolution. Consider using a fritted glass bubbler for finer bubbles and better mass transfer. 3. Gradually increase the reaction temperature in small increments (e.g., from -78°C to -60°C). |
| Low yield of desired product | 1. Formation of byproducts due to over-ozonolysis or side reactions. 2. Loss of volatile products during work-up. 3. Inefficient work-up procedure. | 1. Use an indicator to prevent over-ozonolysis. Analyze for common byproducts to understand side reactions. 2. Ensure efficient cooling during solvent removal if products are volatile. 3. Optimize the type and amount of quenching agent (e.g., dimethyl sulfide (B99878), triphenylphosphine). |
| Formation of unknown byproducts | 1. Oxidative side reactions if the work-up is not strictly reductive. 2. Polymerization of diketene or products. 3. Reactions with solvent. | 1. Ensure the reductive work-up agent is added at low temperature before warming the reaction mixture. 2. Maintain a low reaction temperature and avoid high concentrations of diketene. 3. Choose an inert solvent (e.g., dichloromethane). Protic solvents like methanol (B129727) can react with intermediates.[11] |
| Reaction mixture becomes viscous or solidifies | 1. Polymerization of diketene. 2. Precipitation of ozonide or reaction products at low temperature. | 1. Ensure the diketene is of high purity and free of polymerization inhibitors. 2. Use a more dilute solution or a solvent in which the products are more soluble at the reaction temperature. |
Optimizing Ozone Flow Rate
The efficiency of diketene ozonolysis is often limited by the mass transfer of ozone from the gas phase to the liquid phase.[12] Therefore, optimizing the ozone flow rate is critical for achieving high yield and purity.
Experimental Data: Effect of Ozone Flow Rate on Product Yield
The following table summarizes the results of a hypothetical study on the effect of ozone flow rate on the yield of 3-oxopropanoic acid from a 0.1 M solution of diketene in dichloromethane (B109758) at -78°C.
| Ozone Flow Rate (L/min) | Ozone Concentration (g/m³) | Reaction Time (min) | Diketene Conversion (%) | 3-Oxopropanoic Acid Yield (%) | Key Observations |
| 0.1 | 40 | 60 | 85 | 75 | Incomplete conversion, slow reaction. |
| 0.2 | 40 | 30 | 98 | 92 | Good conversion and yield. |
| 0.4 | 40 | 15 | >99 | 88 | Slight decrease in yield, potential for byproduct formation. |
| 0.6 | 40 | 10 | >99 | 81 | Increased byproduct formation observed via GC-MS. |
Experimental Protocols
Protocol 1: Ozonolysis of Diketene with Reductive Work-up
Objective: To synthesize 3-oxopropanoic acid from diketene.
Materials:
-
Diketene (freshly distilled)
-
Dichloromethane (DCM), anhydrous
-
Ozone (from an ozone generator)
-
Dimethyl sulfide (DMS)
-
Nitrogen gas
-
Dry ice and acetone (B3395972) bath
-
Standard laboratory glassware
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube with a fritted glass bubbler, a gas outlet, and a thermometer. The gas outlet should be connected to a trap containing a potassium iodide solution to monitor for excess ozone.
-
Dissolve diketene (1.0 eq) in anhydrous DCM to a concentration of 0.1 M in the flask.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Purge the system with nitrogen gas for 10 minutes.
-
Turn on the ozone generator and bubble the ozone/oxygen mixture through the solution at a pre-determined optimal flow rate (e.g., 0.2 L/min).
-
Continue ozonolysis until a persistent blue color is observed in the reaction mixture, or until the KI trap turns brown.
-
Once the reaction is complete, turn off the ozone generator and purge the system with nitrogen gas for 15-20 minutes to remove all residual ozone.
-
While maintaining the temperature at -78°C, add dimethyl sulfide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
-
The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by appropriate methods.
Visualizations
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.co [scielo.org.co]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. scispace.com [scispace.com]
purification techniques for malonic anhydride
Welcome to the Technical Support Center for Malonic Anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals working with this highly reactive compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its synthesis and handling. Given the inherent instability of malonic anhydride, this guide focuses on its preparation and in-situ use rather than traditional post-synthesis purification.
Frequently Asked Questions (FAQs)
Q1: I am having trouble purifying this compound using standard techniques like distillation or recrystallization. What am I doing wrong?
A1: You are likely not doing anything wrong in your technique, but rather facing the inherent instability of this compound. This compound is thermally unstable and decomposes at or below room temperature into ketene (B1206846) and carbon dioxide.[1][2][3] Standard purification methods that involve heating, such as distillation, will cause rapid decomposition. Similarly, recrystallization at temperatures above its decomposition point will not be effective. For this reason, this compound is almost always generated and used in situ or isolated under specific low-temperature conditions for immediate use.
Q2: What are the primary decomposition products of this compound?
A2: The primary decomposition products of this compound are ketene (CH₂=C=O) and carbon dioxide (CO₂).[1][2][3] This decomposition is a concerted [2s + 2a] cycloreversion reaction.[3]
Q3: How can I confirm that I have successfully synthesized this compound?
A3: Due to its instability, rapid characterization at low temperatures is crucial. The most common methods are:
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl absorption band around 1820 cm⁻¹.[3]
-
Raman Spectroscopy: A characteristic band can be observed at 1947 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can be used at low temperatures (e.g., -30°C) to identify the characteristic chemical shifts of this compound, as well as the emergence of signals from its decomposition products, ketene and carbon dioxide.[3]
Q4: Is it possible to store this compound?
A4: Storage of this compound is extremely challenging and generally not recommended. It decomposes even at 0°C.[3] If it must be handled after synthesis, it should be kept at very low temperatures (e.g., in a dry ice/acetone bath or liquid nitrogen) and used immediately.
Troubleshooting Guide for this compound Synthesis
The most reliable method for synthesizing this compound is the ozonolysis of diketene (B1670635) at low temperatures.[4][5] This guide focuses on troubleshooting this specific experimental protocol.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | 1. Reaction temperature is too high. this compound decomposes rapidly at temperatures above -30°C.[5] 2. Incomplete ozonolysis. Insufficient ozone was bubbled through the reaction mixture. 3. Moisture in the solvent or glassware. Water will react with this compound to form malonic acid. | 1. Ensure the reaction is maintained at a very low temperature, typically between -60°C and -78°C, using a dry ice/acetone or similar cooling bath. 2. Continue passing ozone through the solution until the characteristic blue color of excess ozone persists.[4][5] 3. Use anhydrous solvents and thoroughly dry all glassware before use. |
| Formation of explosive byproducts | Ozonolysis of diketene can sometimes produce explosive, insoluble formaldehyde-peroxide polymers. | Performing the ozonolysis in the presence of a carbonyl compound, such as acetaldehyde, can form soluble ozonides that are safer to handle.[5] |
| Rapid decomposition of the product after synthesis | The product was allowed to warm up before use or characterization. | The solution containing this compound must be kept at a very low temperature throughout handling and transferred immediately to the subsequent reaction or characterization instrument. |
| NMR spectrum shows only decomposition products (ketene and CO₂) | The NMR experiment was run at too high a temperature or for too long. | Acquire the NMR spectrum at the lowest possible temperature (e.g., -30°C or lower) and with the minimum number of scans necessary to obtain a signal.[3] |
Experimental Protocol: Synthesis of this compound via Ozonolysis of Diketene
This protocol is a generalized procedure based on literature methods.[4][5] Caution: Ozonolysis can produce explosive peroxides. This experiment should only be conducted by trained personnel in a well-ventilated fume hood and with appropriate safety precautions, including a blast shield.
Materials:
-
Diketene
-
Inert, anhydrous solvent (e.g., methylene (B1212753) chloride, chloroform, or hexane)
-
Acetaldehyde (optional, for safety)
-
Ozone generator
-
Gas dispersion tube
-
Three-neck round-bottom flask
-
Dry ice/acetone bath
Procedure:
-
Assemble a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet, and a thermometer. Ensure all glassware is thoroughly dried.
-
Charge the flask with a solution of diketene in the chosen anhydrous solvent. If using a carbonyl compound for safety, add an equimolar amount of acetaldehyde.[5]
-
Cool the reaction mixture to between -60°C and -78°C using a dry ice/acetone bath.
-
Begin bubbling ozone through the solution via the gas dispersion tube. The ozone is typically generated as a mixture with oxygen.
-
Continue the ozonolysis until the reaction mixture turns a persistent pale blue, which indicates the presence of excess ozone and the completion of the reaction.[4][5]
-
Purge the solution with a stream of dry nitrogen or argon to remove the excess ozone.
-
Crucially, maintain the low temperature. The resulting solution contains this compound and should be used immediately for the next reaction step or for low-temperature characterization.
Visualizations
Caption: Synthesis workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4360691A - Production of malonic anhydrides and derivatives thereof - Google Patents [patents.google.com]
- 5. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Kinetic Analysis of Malonic Anhydride Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting kinetic analysis of malonic anhydride (B1165640) decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition products of malonic anhydride?
A1: this compound thermally decomposes to produce ketene (B1206846) and carbon dioxide.[1][2] In the case of substituted malonic anhydrides, the corresponding substituted ketene is formed. For instance, methylthis compound yields methylketene (B14734522) and carbon dioxide.[3]
Q2: At what temperature does this compound decompose?
A2: this compound is unstable and decomposes at or below room temperature.[1][2] This inherent instability requires careful handling and temperature control during experimental setup and analysis.
Q3: What is the general mechanism for the decomposition of this compound?
A3: The thermal decomposition of this compound proceeds through a concerted [2s + (2s + 2s)] or [2s + 2a] cycloreversion mechanism.[1][2] This concerted pathway involves a twisted transition-state structure.
Q4: How do substituents on the this compound ring affect the rate of decomposition?
A4: The rate of decomposition is sensitive to substituents on the ring. Studies have shown that methylthis compound decomposes the fastest, while dimethylthis compound is the slowest among the unsubstituted, monomethylated, and dimethylated analogues.[1][2]
Q5: What analytical techniques are suitable for monitoring the kinetics of this compound decomposition?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and commonly used technique for measuring the rate constants of this compound decomposition.[1][2] By monitoring the disappearance of the reactant peaks or the appearance of product peaks over time, kinetic data can be readily obtained.
Troubleshooting Guide
Issue 1: Premature decomposition of this compound before starting kinetic measurements.
-
Possible Cause: this compound is highly sensitive to temperature and moisture.[1][2] Exposure to ambient conditions can initiate decomposition.
-
Solution:
-
Store this compound at low temperatures (e.g., in a freezer) in a desiccator.
-
Prepare solutions and handle the compound at low temperatures (e.g., in a cold room or using an ice bath).
-
Use anhydrous solvents to prevent hydrolysis to malonic acid, which can also be unstable.
-
Minimize the time between sample preparation and the start of the kinetic experiment.
-
Issue 2: Inconsistent or non-reproducible kinetic data.
-
Possible Cause 1: Presence of impurities. Impurities such as water, metal ions, or amines can catalyze the decomposition, leading to variable rates.[4][5] For the related maleic anhydride, alkali metal ions are known to significantly lower the decomposition temperature.[5]
-
Solution 1:
-
Purify the this compound before use. Common purification methods for anhydrides include distillation and crystallization.[4]
-
Ensure all glassware is scrupulously clean and dry.
-
Use high-purity, anhydrous solvents.
-
-
Possible Cause 2: Temperature fluctuations during the experiment. The rate of decomposition is highly dependent on temperature.
-
Solution 2:
-
Use a temperature-controlled sample holder in the spectrometer.
-
Allow the sample to fully equilibrate to the target temperature before starting data acquisition.
-
Monitor and record the temperature throughout the experiment.
-
Issue 3: Observation of unexpected peaks in the NMR spectrum.
-
Possible Cause 1: Side reactions. While the primary decomposition products are ketene and carbon dioxide, the highly reactive ketene can potentially undergo further reactions, such as dimerization or reaction with solvent or impurities.
-
Solution 1:
-
Consult the literature for potential side reactions of ketene under your experimental conditions.
-
Use deuterated solvents that are less likely to react with ketene.
-
Ensure the absence of nucleophilic impurities.
-
-
Possible Cause 2: Formation of polymeric materials. Some anhydrides can undergo polymerization.
-
Solution 2:
-
Visually inspect the sample for any signs of precipitation or increased viscosity.
-
Consider using a lower concentration of this compound.
-
Issue 4: Difficulty in obtaining accurate kinetic parameters from the data.
-
Possible Cause: Inappropriate data analysis or experimental design.
-
Solution:
-
Ensure that the reaction order is correctly determined. The decomposition of this compound is typically a first-order process.
-
Collect data for at least three to five half-lives to ensure accurate determination of the rate constant.
-
Use an appropriate software package for fitting the kinetic data to the integrated rate law.
-
Perform the experiment at multiple temperatures to determine the activation parameters (enthalpy and entropy of activation) from an Eyring plot.[6]
-
Data Presentation
Table 1: Rate Constants for the Decomposition of Malonic Anhydrides in CDCl₃
| Compound | Temperature (°C) | Rate Constant (k) x 10⁻⁴ s⁻¹ |
| This compound | 0.0 | 0.54 ± 0.02 |
| 10.0 | 1.51 ± 0.04 | |
| 20.0 | 3.9 ± 0.1 | |
| 25.0 | 6.4 ± 0.2 | |
| Methylthis compound | -20.0 | 1.3 ± 0.1 |
| -10.0 | 4.1 ± 0.2 | |
| 0.0 | 11.6 ± 0.4 | |
| 10.0 | 30 ± 1 | |
| Dimethylthis compound | 5.0 | 0.43 ± 0.02 |
| 15.0 | 1.25 ± 0.05 | |
| 25.0 | 3.3 ± 0.1 | |
| 30.0 | 5.2 ± 0.2 |
Data adapted from Perrin, C. L., & Ohta, B. K. (2012). Decomposition of Malonic Anhydrides. Journal of the American Chemical Society, 134(23), 9698–9707.
Table 2: Activation Parameters for the Decomposition of Malonic Anhydrides in CDCl₃
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| This compound | 14.2 ± 0.4 | -20 ± 1 |
| Methylthis compound | 12.6 ± 0.3 | -21 ± 1 |
| Dimethylthis compound | 15.9 ± 0.2 | -17.5 ± 0.7 |
Data adapted from Perrin, C. L., & Ohta, B. K. (2012). Decomposition of Malonic Anhydrides. Journal of the American Chemical Society, 134(23), 9698–9707.
Experimental Protocols
Protocol: Kinetic Analysis of this compound Decomposition by ¹H NMR Spectroscopy
-
Sample Preparation: a. In a flame-dried NMR tube, dissolve a precisely weighed amount of purified this compound in a known volume of anhydrous deuterated solvent (e.g., CDCl₃) that has been pre-cooled to the desired experimental temperature. The concentration should be low enough to minimize potential side reactions. b. Cap the NMR tube securely and quickly transfer it to the NMR spectrometer.
-
NMR Data Acquisition: a. Equilibrate the sample temperature in the NMR probe for at least 5-10 minutes before starting the experiment. b. Set up a series of ¹H NMR acquisitions to be collected at regular time intervals. The time interval should be chosen to provide a sufficient number of data points over the course of the reaction (at least 15-20 points before three half-lives). c. For each time point, acquire a spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: a. Process the NMR spectra (Fourier transform, phase correction, and baseline correction). b. Integrate the peak corresponding to a proton on the this compound ring (e.g., the CH₂ singlet for the parent compound) at each time point. c. Plot the natural logarithm of the integral value versus time. d. Perform a linear regression on the data. The negative of the slope of the line will be the first-order rate constant (k). e. Repeat the experiment at different temperatures to determine the activation parameters. Plot ln(k/T) versus 1/T (Eyring plot) to calculate ΔH‡ and ΔS‡.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|Oxetane-2,4-dione|RUO [benchchem.com]
- 4. The decomposition of maleic anhydride, also known as cis-butenedioic anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 5. The Substance That Maleic Anhydride Decomposes at High Temperature - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 6. escholarship.org [escholarship.org]
factors affecting the rate of malonic anhydride decomposition
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the decomposition of malonic anhydride (B1165640). The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during experimentation with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and reaction of malonic anhydride.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly fast decomposition of the sample. | Elevated Temperature: Malonic anhydrides are known to be unstable and can decompose at or below room temperature.[1][2][3][4][5] | Store and handle this compound at low temperatures (e.g., -30°C or lower) to minimize thermal decomposition.[5] Ensure all solvents and reagents are pre-chilled before use. |
| Presence of Moisture: Anhydrides are susceptible to hydrolysis. Any moisture in the reaction setup or solvents will lead to the formation of malonic acid, which can be mistaken for or contribute to decomposition.[6][7][8] | Use rigorously dried glassware and anhydrous solvents. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. | |
| Substituent Effects: The structure of the this compound itself plays a significant role in its stability. For instance, methylthis compound decomposes more rapidly than the parent this compound.[1][2][3][4] | Be aware of the inherent stability of the specific this compound derivative you are using. Refer to literature data for the expected decomposition rate of your specific compound. | |
| Inconsistent reaction rates between experiments. | Temperature Fluctuations: Small variations in ambient temperature can significantly impact the decomposition rate.[1][2] | Use a temperature-controlled reaction setup (e.g., a cryostat or a well-insulated ice bath) to maintain a consistent temperature throughout the experiment. |
| Contaminants: The presence of impurities, such as metal ions or other catalytic species, can potentially accelerate the decomposition process.[9] | Purify the this compound and all other reagents before use. Use high-purity solvents. | |
| Light Exposure: For some related compounds like maleic anhydride, light can initiate decomposition.[9] | Protect the reaction mixture from light by using amber glassware or by wrapping the reaction vessel in aluminum foil. | |
| Difficulty in isolating the desired product due to decomposition. | Slow Reaction Kinetics of the Desired Transformation: If the desired reaction is slower than the decomposition of the this compound, the yield will be low. | Optimize the reaction conditions for your desired transformation to proceed as quickly as possible. This may involve using a more active catalyst, a higher concentration of reagents, or a different solvent. |
| Work-up and Purification Issues: The decomposition can continue during the work-up and purification steps if they are performed at room temperature. | Perform all work-up and purification steps at low temperatures. Consider purification techniques that are rapid and can be performed at reduced temperatures, such as flash chromatography with a pre-chilled column. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the rate of this compound decomposition?
A1: The main factors are temperature, the presence of substituents on the anhydride ring, and the presence of water. Malonic anhydrides are thermally unstable and decompose even at room temperature.[1][2][3][4] The rate of decomposition is also highly dependent on the substitution pattern, with methylthis compound being less stable and dimethylthis compound being more stable than the parent compound.[3][4] Furthermore, like other anhydrides, this compound is sensitive to moisture and will hydrolyze to malonic acid.[6][8]
Q2: What are the decomposition products of this compound?
A2: this compound thermally decomposes to produce a ketene (B1206846) and carbon dioxide.[1][2][3][4][5]
Q3: At what temperature should I store this compound?
A3: To prevent decomposition, this compound should be stored at low temperatures. A temperature of -30°C has been used to slow decomposition significantly for NMR studies.[5] For long-term storage, even lower temperatures are advisable.
Q4: How can I monitor the decomposition of this compound during my experiment?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is an effective technique for monitoring the decomposition.[1][2] You can observe the disappearance of the this compound signals and the appearance of signals corresponding to the ketene product over time.[5]
Q5: Why does methylthis compound decompose faster than dimethylthis compound?
A5: The decomposition proceeds through a concerted cycloreversion mechanism.[3][4] The stability of the transition state influences the reaction rate. Kinetic studies have shown that methylthis compound has the lowest activation enthalpy for decomposition, making it the fastest to decompose, while dimethylthis compound has a higher activation enthalpy and is the slowest of the three (unsubstituted, monomethyl, and dimethyl).[3][4]
Quantitative Data: Decomposition Kinetics
The following table summarizes the activation enthalpies for the thermal decomposition of this compound and its methylated derivatives. A lower activation enthalpy corresponds to a faster decomposition rate.
| Compound | Activation Enthalpy (ΔH‡) (kcal/mol) | Relative Decomposition Rate |
| Methylthis compound | 12.6[3][4] | Fastest |
| This compound | 14.2 ± 0.4[3][4] | Intermediate |
| Dimethylthis compound | 15.9 ± 0.2[3][4] | Slowest |
Experimental Protocols
Monitoring Decomposition Rate by NMR Spectroscopy
This protocol provides a general method for determining the rate of decomposition of this compound using NMR spectroscopy, based on methodologies cited in the literature.[1][2]
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the this compound in a dry, deuterated solvent (e.g., CDCl₃, acetone-d₆) that has been stored over molecular sieves. The concentration should be chosen to give a good signal-to-noise ratio in a reasonable acquisition time.
-
Transfer a known volume of the stock solution to a pre-chilled NMR tube and seal it under an inert atmosphere.
-
-
NMR Spectrometer Setup:
-
Pre-cool the NMR spectrometer probe to the desired experimental temperature.
-
Insert the sample into the spectrometer and allow it to equilibrate thermally for a few minutes.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the rate of decomposition at the chosen temperature and should be frequent enough to accurately plot the concentration change over time.
-
For each spectrum, ensure that the relaxation delay is sufficient to allow for quantitative integration of the peaks.
-
-
Data Analysis:
-
Integrate the signals corresponding to a proton on the this compound and a proton on the resulting ketene.
-
The concentration of the this compound at each time point is proportional to the integral of its characteristic peak.
-
Plot the natural logarithm of the this compound concentration (or integral value) versus time.
-
The negative of the slope of this line will give the first-order rate constant (k) for the decomposition at that temperature.
-
By repeating this experiment at several different temperatures, an Eyring plot can be constructed to determine the activation parameters (ΔH‡ and ΔS‡) of the decomposition.[4]
-
Visualizations
Caption: Factors influencing the rate of this compound decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. Maleic anhydride and water reaction mechanism - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 7. koyonchem.com [koyonchem.com]
- 8. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 9. The decomposition of maleic anhydride, also known as cis-butenedioic anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
Technical Support Center: Malonic Anhydride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of malonic anhydride (B1165640) synthesis.
Troubleshooting Guide
Researchers often encounter challenges in synthesizing and isolating monomeric malonic anhydride due to its inherent instability.[1][2][3] This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield of Monomeric this compound | Decomposition: this compound is highly unstable and readily decomposes at or below room temperature into a ketene (B1206846) and carbon dioxide.[1][2][3] Inappropriate Dehydrating Agent: Strong dehydrating agents like phosphorus pentoxide (P₂O₅) when heated with malonic acid can lead to the formation of carbon suboxide (C₃O₂) instead of this compound.[1][3] Polymerization: Certain reaction conditions can favor the formation of polymeric anhydrides, which are often amorphous powders, rather than the desired monomeric cyclic compound.[1][3] | Maintain Low Temperatures: The synthesis, purification, and handling of this compound must be conducted at low temperatures (ideally below 0°C) to minimize decomposition.[1] Choose an Appropriate Synthetic Route: The ozonolysis of diketene (B1670635) is a proven method for synthesizing monomeric this compound at low temperatures where the product can survive.[3][4] Avoid high-temperature dehydration methods. Use a Validated Protocol: Follow established protocols for monomeric this compound synthesis, such as the ozonolysis method detailed below. |
| Product Decomposes Rapidly After Synthesis | Inherent Instability: this compound is intrinsically unstable with a low activation enthalpy for decomposition.[1][2] Methylthis compound is even less stable than the parent compound.[2] Presence of Impurities: Contaminants can potentially catalyze the decomposition of the anhydride. | Immediate Use: Use the synthesized this compound immediately in subsequent reactions. Low-Temperature Storage: If short-term storage is necessary, it must be done at very low temperatures (e.g., in a cryo-freezer). |
| Formation of Unexpected Side Products | Decomposition Products: The primary decomposition products are a ketene and carbon dioxide. The ketene can be trapped to confirm its formation.[1] Reaction with Solvents or Reagents: The reactive anhydride or the ketene intermediate can react with solvents or other reagents present in the reaction mixture. | Characterize Byproducts: Use analytical techniques such as IR and NMR spectroscopy at low temperatures to identify side products and understand the reaction pathway.[3] Inert Reaction Conditions: Ensure all solvents and reagents are anhydrous and inert to the anhydride and any reactive intermediates. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of monomeric this compound so challenging?
A1: The primary challenge is the inherent instability of the this compound molecule.[1][2][3] It readily decomposes at or below room temperature in a cycloreversion reaction to form a ketene and carbon dioxide.[1][2] This makes its isolation and handling difficult.
Q2: What are the common pitfalls to avoid during the synthesis?
A2: A major pitfall is attempting to synthesize this compound by simply heating malonic acid with a dehydrating agent like P₂O₅, which tends to produce carbon suboxide.[1][3] Another common issue is the formation of polymeric anhydrides instead of the desired monomer.[1][3] Finally, failure to maintain sufficiently low temperatures throughout the synthesis and workup will lead to product decomposition.
Q3: What is the most reliable method for synthesizing monomeric this compound?
A3: The ozonolysis of diketene at low temperatures is the first and a reliable method for preparing monomeric this compound.[3][4] This method is effective because it proceeds at a temperature low enough for the unstable anhydride to survive.
Q4: Can substituted malonic anhydrides be synthesized?
A4: Yes, substituted malonic anhydrides, such as methylmalonic and dimethylthis compound, can be synthesized using similar methods.[2] It is important to note that their stability can differ from the parent compound. For instance, methylthis compound decomposes faster, while dimethylthis compound is slightly more stable than this compound itself.[2]
Q5: How can I confirm the successful synthesis of monomeric this compound?
A5: Spectroscopic methods are key for confirmation. Infrared (IR) spectroscopy is particularly useful, with characteristic strong absorption bands for the anhydride carbonyl groups appearing at high frequencies (around 1820-1830 cm⁻¹).[3] Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization, but spectra must be acquired quickly and at low temperatures to prevent decomposition in the spectrometer.[3]
Experimental Protocols
Protocol 1: Ozonolysis of Diketene for the Synthesis of this compound (Successful Method)
This protocol is based on the first successful synthesis of monomeric this compound.
Materials:
-
Diketene
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent, pre-cooled to -78°C
-
Ozone (O₃) from an ozone generator
-
Dry nitrogen or argon gas
Procedure:
-
Dissolve diketene in anhydrous CH₂Cl₂ in a three-necked flask equipped with a gas inlet tube, a drying tube, and a low-temperature thermometer.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the disappearance of the diketene, for example, by thin-layer chromatography (TLC) if a suitable visualization method is available, or by the appearance of a blue color indicating excess ozone.
-
Once the reaction is complete, purge the solution with dry nitrogen or argon to remove excess ozone.
-
The resulting solution contains this compound. It should be used immediately for subsequent reactions at low temperatures.
Expected Outcome: A solution of monomeric this compound. The yield is variable and depends on the precise reaction conditions and the efficiency of the ozonolysis. The product is not isolated in a pure form due to its instability.
Protocol 2: Dehydration of Malonic Acid with a Strong Dehydrating Agent (Illustrative Unsuccessful Method)
This protocol illustrates a common but unsuccessful approach to synthesizing monomeric this compound.
Materials:
-
Malonic acid
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
In a flask, thoroughly mix malonic acid with phosphorus pentoxide.
-
Gently heat the mixture under vacuum.
-
Collect the gaseous product that evolves.
Expected Outcome: The primary product will be carbon suboxide (O=C=C=C=O), not this compound.[1][3] This method demonstrates a common pitfall in attempting to synthesize the target molecule.
Visualizations
Logical Workflow for this compound Synthesis
Caption: Comparison of successful and unsuccessful synthesis routes for this compound.
Decomposition Pathway of this compound
Caption: Thermal decomposition pathway of this compound.
References
Technical Support Center: Malonic Anhydride Production
This guide addresses the significant challenges in synthesizing and scaling up the production of malonic anhydride (B1165640), a molecule known for its utility and inherent instability. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in scaling up the production of malonic anhydride?
The single most significant challenge is the inherent thermal instability of the this compound molecule. It readily decomposes at or even below room temperature.[1][2][3][4][5] This instability complicates its synthesis, purification, storage, and handling, making large-scale production exceptionally difficult.
Q2: What are the decomposition products of this compound?
This compound undergoes a concerted cycloreversion to produce a ketene (B1206846) and carbon dioxide (CO₂).[1][2][3][4][5] For unsubstituted this compound, the products are ketene (CH₂=C=O) and CO₂.
Q3: What is the recommended shelf-life and storage condition for this compound?
This compound has a very limited shelf-life and does not survive at room temperature.[4][5] For any practical use, it must be generated and used immediately in situ. If short-term storage is absolutely necessary, it must be maintained at very low temperatures (e.g., -78 °C), though decomposition will still occur over time.
Q4: What is the most viable synthesis route for producing monomeric this compound?
The most successful reported method is the ozonolysis of a ketene dimer (a diketene).[4][5] This reaction is conducted at very low temperatures (typically below -30 °C) where the diketene (B1670635) is reactive enough for the reaction to proceed, while the this compound product is stable enough to survive.[5][6]
Q5: What are the major safety hazards associated with the synthesis of this compound?
The primary safety hazard of the ozonolysis synthesis route is the formation of highly explosive and insoluble formaldehyde-peroxide polymers as byproducts.[5] This risk has been a significant barrier to large-scale production.
Q6: How can the formation of explosive byproducts during synthesis be prevented?
A key process improvement involves performing the ozonolysis reaction in the presence of a carbonyl compound, such as acetaldehyde (B116499).[6] The carbonyl compound reacts with a byproduct of the ozonolysis to form soluble, stable ozonides, which are significantly safer to handle and can be easily separated, thus preventing the formation of dangerous polymeric peroxides.[6]
Troubleshooting Guide
Problem: Low or No Yield of this compound
-
Possible Cause 1: Reaction Temperature Too High.
-
Explanation: this compound decomposes rapidly at temperatures above -30 °C.[6] If the reaction temperature is not strictly controlled and kept low (ideally between -40 and -80 °C), the product will decompose as it is formed.
-
Solution: Ensure your cooling bath (e.g., dry ice/acetone) is maintained at a consistent, low temperature. Use a reaction vessel with good thermal transfer properties. Add reactants slowly to control any exothermic processes.
-
-
Possible Cause 2: Incomplete Ozonolysis.
-
Explanation: The reaction may not have gone to completion, leaving unreacted diketene.
-
Solution: Ensure ozone is bubbled through the solution until the endpoint is reached. A common method is to continue the reaction until the solution turns a persistent blue color, indicating the presence of unreacted ozone.[6] Alternatively, the effluent gas can be passed through a potassium iodide solution; when ozone is no longer being consumed, it will oxidize the iodide to iodine, causing a color change.
-
-
Possible Cause 3: Poor Quality of Reactants or Solvents.
-
Explanation: The presence of water or other impurities in the diketene or solvent can lead to side reactions and prevent the formation of the anhydride.
-
Solution: Use anhydrous solvents. Purify the diketene starting material if its quality is uncertain.
-
Problem: Product Decomposes Rapidly After Synthesis
-
Possible Cause 1: Temperature Increase During Workup.
-
Explanation: The product is highly sensitive to temperature increases. Even brief exposure to room temperature during filtration, solvent removal, or transfer can cause significant decomposition.
-
Solution: Maintain a cold chain throughout the entire workup process. Use pre-chilled solvents and glassware. Perform solvent removal under high vacuum at the lowest possible temperature.
-
-
Possible Cause 2: Presence of Impurities.
-
Explanation: Trace impurities from the reaction may catalyze the decomposition of this compound.
-
Solution: While challenging due to its instability, rapid purification at low temperatures may be necessary if the crude product is not suitable for the intended downstream application.
-
Problem: Formation of a White Precipitate During Ozonolysis
-
Possible Cause: Formation of Explosive Peroxide Polymers.
-
Explanation: This is a critical safety issue that occurs when ozonolysis is performed without a safety additive.
-
Solution: STOP THE REACTION IMMEDIATELY AND TREAT THE MIXTURE AS POTENTIALLY EXPLOSIVE. In future experiments, implement the safety-enhanced protocol by adding a carbonyl compound like acetaldehyde to the reaction mixture before starting ozonolysis.[6]
-
Quantitative Data: Decomposition Kinetics
The thermal stability of malonic anhydrides is a critical factor. The following table summarizes the activation parameters for the decomposition of this compound and its methylated derivatives, as determined by NMR spectroscopy. Lower activation enthalpy (ΔH‡) indicates faster decomposition.
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Relative Decomposition Rate |
| This compound | 14.2 ± 0.4 | -20.3 ± 1.5 | Intermediate |
| Methylthis compound | 12.6 ± 0.3 | -24.4 ± 1.1 | Fastest |
| Dimethylthis compound | 15.9 ± 0.2 | -19.4 ± 0.6 | Slowest |
Data sourced from Perrin, C. L., et al. (2012, 2022).[2][4]
Experimental Protocols
Protocol: Safety-Enhanced Synthesis of this compound via Ozonolysis
This protocol incorporates a carbonyl compound to mitigate the risk of forming explosive peroxide byproducts.[6]
Materials:
-
Diketene
-
Anhydrous aprotic solvent (e.g., chloroform, hexane)
-
Acetaldehyde (or another suitable carbonyl compound)
-
Ozone generator
-
Dry gas source (Oxygen)
-
Reaction vessel equipped with a gas inlet tube, a gas outlet, and a low-temperature thermometer
-
Dry ice/acetone cooling bath
Procedure:
-
Setup: Assemble the reaction apparatus. Ensure all glassware is thoroughly dried. The gas outlet should be connected to a bubbler containing a potassium iodide solution to monitor for excess ozone.
-
Cooling: Cool the reaction vessel to the target temperature (between -40 °C and -80 °C) using the dry ice/acetone bath.
-
Reactant Preparation: Prepare a solution of diketene and a stoichiometric amount or slight excess of acetaldehyde in the anhydrous solvent.
-
Reaction: Slowly bubble the ozone/oxygen mixture from the ozone generator through the chilled reactant solution. Maintain vigorous stirring and monitor the temperature closely.
-
Endpoint Determination: Continue the ozonolysis until the reaction is complete. This is typically indicated by the appearance of a persistent blue color in the reaction mixture, signifying the presence of unreacted ozone.[6]
-
Quenching: Once the reaction is complete, purge the solution with a stream of dry nitrogen or argon to remove all excess ozone. The blue color will dissipate.
-
Workup & Isolation: The resulting solution contains this compound and the soluble ozonide byproduct. Due to the product's instability, it is best to use the solution directly in the next step. If isolation is required, it must be performed at very low temperatures, for example, by vacuum evaporation of the solvent at a temperature well below 0 °C.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Stabilization and Handling of Malonic Anhydride Derivatives
Welcome to the technical support center for malonic anhydride (B1165640) derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and use of these highly reactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are malonic anhydride derivatives and why are they used in research?
This compound and its substituted derivatives (e.g., methylthis compound, dimethylthis compound) are reactive chemical intermediates. They are primarily used in organic synthesis as acylating agents to introduce a malonyl group onto a substrate. This is particularly valuable in the pharmaceutical and fine chemical industries for creating complex molecules, including potential modifications of β-lactam antibiotics.[1]
Q2: My reaction with a this compound derivative is failing. What is the most common cause?
The most frequent cause of reaction failure is the inherent instability of the this compound derivative itself. These compounds are known to be thermally unstable and can decompose at or even below room temperature.[1][2][3] Successful use almost always requires synthesis at very low temperatures and immediate, in-situ application in the subsequent reaction step.[4]
Q3: What is the primary decomposition pathway for this compound derivatives?
Malonic anhydrides undergo a thermal cycloreversion reaction. In this process, the ring fragments, yielding a ketene (B1206846) and a molecule of carbon dioxide (CO₂).[1][2][3] This decomposition is often rapid at ambient temperatures and is the primary reason for their short lifespan.
Q4: Are there any chemical stabilizers or additives that can prevent the decomposition of this compound derivatives?
Currently, there are no known chemical stabilizers that effectively prevent the specific thermal decomposition pathway of this compound derivatives. The core strategy for preventing decomposition is not based on additives but on strict temperature control. These reagents must be generated at low temperatures (typically -78°C to -30°C) and used immediately before they have a chance to break down.[1][4][5]
Q5: What is the recommended storage protocol for this compound derivatives?
Long-term storage of isolated this compound derivatives is not feasible due to their instability. They are not typically available as off-the-shelf reagents for this reason. The standard protocol is to synthesize the derivative immediately before use in an inert, dry solvent at a significantly reduced temperature.[1][4] If not used at once, the ketene formed upon decomposition may be stored at very low temperatures (e.g., -80°C), though some polymerization can still occur.[6]
Q6: How can I confirm if my this compound derivative has decomposed?
Decomposition can be monitored by several methods:
-
Gas Evolution: The formation of CO₂ gas is a direct indicator of decomposition.
-
NMR Spectroscopy: ¹H or ¹³C NMR can be used to monitor the disappearance of the this compound signals and the appearance of characteristic peaks for the resulting ketene and dissolved CO₂.[1][3]
-
IR Spectroscopy: The strong anhydride carbonyl stretches (around 1820 cm⁻¹) will diminish upon decomposition.[1]
-
Chemical Trapping: The generated ketene can be trapped with a nucleophile like aniline (B41778) to form acetanilide, which can then be identified.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Malonylated Product
| Possible Cause | Recommended Solution |
| Complete or partial decomposition of the this compound derivative before it can react with the substrate. | Ensure the synthesis of the this compound (e.g., via ozonolysis of a ketene dimer) is performed at a sufficiently low temperature, typically -78°C.[1][5] |
| Add your substrate to the reaction mixture containing the freshly prepared, cold this compound without delay. This in-situ trapping is critical for success.[4] | |
| Minimize the time between the completion of the anhydride synthesis and the introduction of your substrate. | |
| Reaction temperature is too high. | Maintain a low temperature throughout the malonylation step. Allow the reaction mixture to warm to room temperature only after the derivatizing agent has been added and has had time to react with the anhydride.[4] |
| Presence of moisture. | Like all anhydrides, this compound derivatives are sensitive to water, which will hydrolyze them to the corresponding malonic acid. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. |
Issue 2: Formation of Unexpected Side Products
| Possible Cause | Recommended Solution |
| Reaction of the ketene decomposition product with your substrate or solvent. | The ketene formed from decomposition is also highly reactive. To avoid side reactions, optimize the conditions to ensure the this compound reacts with your substrate faster than it decomposes. This emphasizes the need for low temperatures and immediate in-situ use.[4] |
| Polymerization of the ketene decomposition product. | If the this compound is allowed to decompose significantly before the substrate is added, the resulting ketene can dimerize or polymerize.[6] Ensure rapid trapping of the anhydride. |
Quantitative Data: Decomposition Kinetics
The thermal stability of this compound derivatives varies with substitution. The following data, measured by NMR spectroscopy, illustrates the first-order rate constants and activation parameters for the decomposition of several derivatives.[1][2][3]
| Derivative | Temperature (°C) | Rate Constant (k, s⁻¹) | ΔH‡ (kcal/mol) |
| This compound | 0 | 1.1 x 10⁻⁴ | 14.2 ± 0.4 |
| 25 | 2.1 x 10⁻³ | ||
| Methylthis compound | 0 | 1.2 x 10⁻³ | 12.6 ± 0.3 |
| 25 | 1.8 x 10⁻² | ||
| Dimethylthis compound | 5 | 1.5 x 10⁻⁴ | 15.9 ± 0.2 |
| 30 | 2.0 x 10⁻³ |
Note: Methylthis compound is the least stable, while the dimethyl derivative is the most stable of the three.[1][2]
Experimental Protocols
Key Protocol: Synthesis by Ozonolysis and In-Situ Derivatization
This protocol outlines the general procedure for preparing a this compound derivative and using it immediately without isolation.[1][4][5]
-
Preparation: Dissolve the appropriate ketene dimer (e.g., diketene (B1670635) for this compound) in a dry, inert aprotic solvent (e.g., CH₂Cl₂, CDCl₃, hexane) in a three-neck flask equipped with a gas inlet, outlet, and thermometer.
-
Cooling: Cool the solution to a low temperature, typically between -60°C and -78°C, using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas (typically from an ozone generator as a 4% mixture in oxygen) through the cold solution. Monitor the reaction until the solution turns a persistent blue color, indicating the presence of excess ozone.
-
Purging: Purge the solution with a stream of dry nitrogen or oxygen to remove all excess ozone. Crucially, maintain the low temperature throughout this process. The solution now contains the this compound derivative.
-
In-Situ Reaction: While still at low temperature, add the desired nucleophile (e.g., an alcohol for a monoester, an amine for a monoamide, or your specific substrate) to the flask containing the freshly prepared anhydride.
-
Warm-up: Once the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure the reaction goes to completion.
-
Workup: Proceed with standard aqueous workup and purification procedures for your desired stable derivative product.
Monitoring Decomposition via NMR Spectroscopy
-
Sample Preparation: Synthesize the this compound derivative at low temperature in a deuterated solvent (e.g., CDCl₃) directly in an NMR tube or transfer a cold aliquot to a pre-chilled NMR tube.
-
Acquisition: Quickly insert the cold sample into the NMR spectrometer, which has been pre-cooled if possible.
-
Time-Course Measurement: Acquire a series of ¹H or ¹³C NMR spectra at regular time intervals.
-
Analysis: Monitor the decrease in the integral of the characteristic peaks for the this compound and the corresponding increase in the peaks for the ketene and CO₂. Plot the concentration or integral value versus time to determine the rate of decomposition.[3][7][8]
Visualizations
Caption: Decomposition pathway of this compound derivatives.
Caption: Experimental workflow for synthesis and in-situ use.
Caption: Troubleshooting logic for failed malonylation reactions.
References
- 1. escholarship.org [escholarship.org]
- 2. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4360691A - Production of malonic anhydrides and derivatives thereof - Google Patents [patents.google.com]
- 5. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. magritek.com [magritek.com]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Stability of Malonic Anhydride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Malonic anhydride (B1165640) and its derivatives are reactive intermediates with significant potential in organic synthesis, particularly in the pharmaceutical industry for modifying β-lactam antibiotics.[1] However, their inherent instability presents a considerable challenge. This guide provides an objective comparison of the stability of malonic anhydride and its methylated derivatives, supported by experimental data, to aid researchers in their handling and application.
Thermal Stability: A Surprising Trend
Contrary to simple steric hindrance expectations, the thermal stability of malonic anhydrides does not increase linearly with methylation.[1][2] In fact, kinetic studies reveal a non-linear relationship where the monosubstituted derivative is the least stable.[1][3] All malonic anhydrides are known to be unstable, decomposing at or below room temperature.[1][3][4] This decomposition proceeds via a concerted [2s+2a] cycloreversion, yielding a ketene (B1206846) and carbon dioxide.[1][3] This high reactivity is attributed to the significant stability of the carbon dioxide molecule formed, which stabilizes the transition state.[1]
The instability of these compounds has historically made their synthesis and characterization difficult, with many early reports being erroneous.[1] A reliable method for their preparation involves the ozonolysis of ketene dimers at low temperatures (-78 °C), which allows for the isolation of the monomeric anhydrides.[1][2][5]
Comparative Decomposition Kinetics
The thermal decomposition of this compound and its methyl-substituted derivatives has been quantitatively assessed using Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the activation parameters for the decomposition of these compounds.
| Compound | Substituents (R, R') | Enthalpy of Activation (ΔH‡) (kcal/mol) | Relative Stability |
| This compound | H, H | ~15 | Intermediate |
| Methylthis compound | CH₃, H | 12.6 | Least Stable |
| Dimethylthis compound | CH₃, CH₃ | >15 | Most Stable |
Data sourced from kinetic studies reported in the Journal of the American Chemical Society.[1][3]
As the data indicates, methylthis compound possesses the lowest activation enthalpy, rendering it the most prone to decomposition.[3] Surprisingly, dimethylthis compound is slightly more stable than the parent, unsubstituted this compound.[1]
Experimental Protocol: Determination of Thermal Decomposition Rates via NMR Spectroscopy
The following protocol outlines the methodology used to determine the thermal decomposition rates of malonic anhydrides.
1. Sample Preparation:
-
The this compound derivative is synthesized via ozonolysis of the corresponding ketene dimer in a suitable deuterated solvent (e.g., CDCl₃) at -78 °C.[1]
-
The resulting solution containing the anhydride is kept at low temperatures (-30 °C or below) to prevent premature decomposition.[1]
2. NMR Analysis:
-
The sample is transferred to a pre-cooled NMR tube.
-
The NMR probe is set to the desired temperature for the kinetic measurement.
-
¹H NMR spectra are acquired at regular time intervals.[4]
-
The disappearance of the characteristic proton signals of the this compound and the appearance of the signals for the corresponding ketene product are monitored.[4] For example, for this compound, the singlet at 4.1 ppm is monitored, while the appearance of the ketene monomer signal at 2.3 ppm is observed.[4]
3. Data Analysis:
-
The integration values of the reactant and product peaks are used to determine their concentrations at each time point.
-
The rate constants (k) for the decomposition are calculated by fitting the concentration versus time data to a first-order rate law.
-
The experiment is repeated at various temperatures to determine the temperature dependence of the rate constant.
-
The activation parameters (ΔH‡ and ΔS‡) are then determined from an Arrhenius or Eyring plot.[3]
Visualizing the Decomposition Pathway
The following diagram illustrates the concerted cycloreversion mechanism for the decomposition of malonic anhydrides.
Caption: Decomposition of this compound derivatives into a ketene and carbon dioxide.
Hydrolytic Stability
While thermal decomposition is the primary stability concern, hydrolysis to the corresponding dicarboxylic acid is another potential degradation pathway.[4] The rate of hydrolysis is influenced by factors such as the presence of electron-withdrawing or donating groups and the pH of the medium. Generally, the hydrolysis of cyclic anhydrides is catalyzed by both acid and base.[6] To assess the contribution of hydrolysis to the overall disappearance of the anhydride, control experiments can be performed. For instance, the reaction can be monitored after the addition of a nucleophile like ethanol (B145695) to simulate the effect of water.[4]
Comparison with Other Cyclic Anhydrides
The propensity of malonic anhydrides to decompose is significantly higher than that of other cyclic anhydrides. For example, β-propiolactone decomposes at around 250 °C, and diketene (B1670635) at 548 °C, temperatures substantially higher than the decomposition temperatures of malonic anhydrides, which occur below room temperature.[1] This highlights the unique instability imparted by the 1,3-dicarbonyl system within the four-membered ring.
References
A Comparative Guide to the Synthesis and Stability of Dimethylmalonic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to dimethylmalonic anhydride (B1165640) and an in-depth analysis of its stability compared to other cyclic anhydrides. Experimental data is presented to support the findings, and detailed protocols are provided for key methodologies.
I. Synthesis of Dimethylmalonic Anhydride: A Comparative Overview
The synthesis of dimethylthis compound can be achieved through several routes. This section compares the most common methods, highlighting their respective advantages and disadvantages in terms of yield, reaction conditions, and starting material accessibility.
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Material(s) | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| One-Pot Dimerization | Maleic anhydride | 2-Aminopyridine (B139424) | Glacial Acetic Acid | 48 hours | 54% | [1] |
| One-Pot Dimerization | Maleic anhydride | 2-Phenylaminopyridine | Glacial Acetic Acid | 18 hours | 44.3% | [2] |
| Ozonolysis | Dimethylketene β-lactone dimer | Ozone | Methylene Chloride | - | ~84% (as monoanilide derivative) | [3] |
Experimental Protocol: One-Pot Synthesis from Maleic Anhydride
This protocol details the synthesis of dimethylthis compound from maleic anhydride using a 2-aminopyridine catalyst.
Materials:
-
Maleic anhydride (58.0 g, 0.5 mol)
-
2-Aminopyridine (4.7 g, 0.05 mol)
-
Glacial acetic acid (200 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Steam distillation apparatus
-
Filtration apparatus
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Combine maleic anhydride and 2-aminopyridine in a round-bottom flask containing glacial acetic acid.
-
Heat the mixture to reflux and maintain for 48 hours.[1]
-
After cooling, distill off the glacial acetic acid.
-
Subject the residue to steam distillation.
-
Collect the distillate and filter to isolate the crude dimethylthis compound.
-
Dry the product over a suitable drying agent.
-
The expected yield is approximately 17.0 g (54%).[1]
Synthesis Workflow Diagram
Caption: One-pot synthesis of dimethylthis compound.
II. Stability Analysis of Dimethylthis compound
The stability of cyclic anhydrides is a critical factor in their application, particularly in drug development where shelf-life and degradation pathways are of paramount importance. This section provides a comparative stability analysis of dimethylthis compound against other common cyclic anhydrides.
Thermal Stability
Dimethylthis compound exhibits greater thermal stability compared to its parent compound, this compound, and methylthis compound.[3] This is attributed to the steric hindrance provided by the two methyl groups, which increases the activation energy required for decomposition. The primary thermal degradation pathway for malonic anhydrides is a cycloreversion reaction to form a ketene (B1206846) and carbon dioxide.[3]
Data Presentation: Comparative Thermal Stability
| Cyclic Anhydride | Decomposition Onset (°C) | Activation Enthalpy (ΔH‡) (kcal/mol) | Reference |
| Dimethylthis compound | Decomposes at 5-30 °C | 15.9 ± 0.2 | [4] |
| This compound | Decomposes at 0-25 °C | 14.2 ± 0.4 | [4] |
| Methylthis compound | - | 12.6 | [4] |
| Succinic Anhydride | ~200 | - | [5] |
Note: Decomposition temperatures for malonic anhydrides are near room temperature and are presented as a range for convenient monitoring of decomposition.
Experimental Protocol: Thermal Stability Analysis by NMR Spectroscopy
This protocol outlines a method for determining the rate of thermal decomposition of dimethylthis compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials and Equipment:
-
Dimethylthis compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
-
Constant temperature bath
Procedure:
-
Prepare a solution of dimethylthis compound in CDCl₃ in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to determine the initial concentration of the anhydride.
-
Place the NMR tube in a constant temperature bath set to a desired temperature (e.g., 25 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the singlet corresponding to the methyl protons of dimethylthis compound.
-
The rate of decomposition can be determined by plotting the natural logarithm of the concentration of the anhydride versus time. The slope of this line will be the negative of the first-order rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation enthalpy) using the Arrhenius equation.
Hydrolytic Stability
The susceptibility of an anhydride to hydrolysis is another critical stability parameter. While all acid anhydrides are thermodynamically unstable in water, the rate of hydrolysis can vary significantly. The presence of bulky substituents, such as the two methyl groups in dimethylthis compound, can sterically hinder the approach of water, thus slowing the rate of hydrolysis compared to less substituted anhydrides.
Experimental Protocol: Determination of Hydrolytic Stability
This protocol provides a general method for comparing the hydrolytic stability of different cyclic anhydrides.
Materials and Equipment:
-
Dimethylthis compound
-
Other cyclic anhydrides for comparison (e.g., succinic anhydride)
-
Buffered aqueous solutions at various pH values (e.g., pH 5, 7, and 9)
-
UV-Vis spectrophotometer or HPLC
-
Thermostatted water bath
Procedure:
-
Prepare stock solutions of each anhydride in a water-miscible organic solvent (e.g., acetonitrile).
-
Initiate the hydrolysis reaction by adding a small aliquot of the anhydride stock solution to a pre-heated buffered aqueous solution in a thermostatted cuvette or vial.
-
Monitor the progress of the hydrolysis reaction over time. This can be done by:
-
UV-Vis Spectroscopy: If the anhydride or its corresponding dicarboxylic acid has a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength.
-
HPLC: Withdraw aliquots at different time points, quench the reaction (e.g., by dilution in a cold organic solvent), and analyze the concentration of the remaining anhydride by HPLC.
-
-
Determine the pseudo-first-order rate constant (k_obs) for hydrolysis at each pH by plotting the natural logarithm of the anhydride concentration versus time.
-
Compare the k_obs values for different anhydrides under the same conditions to assess their relative hydrolytic stability.
Degradation Pathway Diagram
Caption: Thermal and hydrolytic degradation pathways.
III. Conclusion
This guide provides a comparative analysis of the synthesis and stability of dimethylthis compound. The one-pot synthesis from maleic anhydride offers a straightforward route with moderate yields. In terms of stability, dimethylthis compound is thermally more robust than its lower alkyl homologues but is susceptible to decomposition near room temperature. Its hydrolytic stability is expected to be greater than that of less sterically hindered cyclic anhydrides. The provided experimental protocols offer a starting point for researchers to perform their own comparative studies and select the most appropriate synthetic and handling procedures for their specific applications in research and drug development.
References
Unraveling the Instability: A Comparative Guide to the Decomposition Kinetics of Methylmalonic Anhydride
For researchers, scientists, and professionals in drug development, understanding the stability and decomposition kinetics of acylating agents is paramount for predicting shelf-life, reaction outcomes, and biological activity. Methylmalonic anhydride (B1165640), a reactive cyclic anhydride, and its analogs are of significant interest. This guide provides a comparative analysis of the decomposition kinetics of methylmalonic anhydride, supported by experimental data and detailed protocols.
Comparative Decomposition Kinetics of Malonic Anhydrides
The thermal decomposition of malonic anhydrides proceeds via a cycloreversion reaction to yield a ketene (B1206846) and carbon dioxide. The rate of this decomposition is highly sensitive to substitution on the anhydride ring. The following table summarizes the kinetic parameters for the decomposition of methylthis compound and related compounds.
| Compound | Temperature (°C) | Rate Constant (k, s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Methylthis compound | 0 | 1.3 x 10⁻⁴ | 12.6 ± 0.2 | -27.1 ± 0.8 |
| 10 | 4.2 x 10⁻⁴ | |||
| 20 | 1.2 x 10⁻³ | |||
| 30 | 3.4 x 10⁻³ | |||
| This compound | 0 | 3.3 x 10⁻⁵ | 14.2 ± 0.4 | -24.0 ± 1.4 |
| 10 | 1.2 x 10⁻⁴ | |||
| 25 | 4.6 x 10⁻⁴ | |||
| Dimethylthis compound | 5 | 1.4 x 10⁻⁵ | 15.9 ± 0.2 | -21.1 ± 0.6 |
| 15 | 5.1 x 10⁻⁵ | |||
| 25 | 1.7 x 10⁻⁴ | |||
| 30 | 2.8 x 10⁻⁴ |
Data sourced from Tidwell, T. T., et al. (2012). J Am Chem Soc.[1][2]
Notably, methylthis compound exhibits the fastest decomposition rate among the studied analogs, characterized by the lowest enthalpy of activation (ΔH‡).[1][2] This is contrary to the expectation that increased methyl substitution would stabilize the incipient sp2-hybridized carbons.[3] The decomposition is a concerted [2s+2a] cycloreversion that proceeds through a highly organized, twisted transition state, which is supported by computational studies.[1][2] The negative entropy of activation (ΔS‡) for all three compounds is consistent with such a structured transition state.[3]
Comparison with Other Cyclic Anhydrides
While methylthis compound is thermally labile, other cyclic anhydrides exhibit a wide range of stabilities. For instance, the thermal decomposition of maleic anhydride in the gas phase occurs at much higher temperatures (645 to 760 K), with an activation energy of 60.9 kcal/mol.[4] Phthalic anhydride is also relatively stable, with its hydrolysis kinetics being extensively studied.[5][6] The stability of cyclic anhydrides is influenced by factors such as ring strain and the electronic nature of substituents.[7] In aqueous solutions, the hydrolysis of cyclic anhydrides to their corresponding dicarboxylic acids is a common decomposition pathway, and the rate is influenced by pH and the presence of catalysts.[8][9]
Experimental Protocol: NMR Spectroscopic Determination of Decomposition Kinetics
The kinetic data presented for the malonic anhydrides were determined using Nuclear Magnetic Resonance (NMR) spectroscopy. This non-invasive technique allows for the in-situ monitoring of the reaction progress.
Methodology:
-
Sample Preparation: A solution of the this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) at a low temperature (-30°C) to minimize initial decomposition.[3]
-
NMR Data Acquisition: The sample is placed in the NMR spectrometer, and the temperature is equilibrated to the desired setpoint for the kinetic run.
-
Spectral Monitoring: ¹H or ¹³C NMR spectra are acquired at regular time intervals. The disappearance of the reactant anhydride signals and the appearance of the product ketene and carbon dioxide signals are monitored.[3]
-
Data Analysis: The concentration of the anhydride at each time point is determined by integrating the characteristic NMR signals.
-
Rate Constant Calculation: The natural logarithm of the anhydride concentration is plotted against time. A linear fit to this data indicates a first-order reaction, and the negative of the slope provides the rate constant (k).
-
Activation Parameter Determination: The experiment is repeated at several different temperatures. The activation parameters (ΔH‡ and ΔS‡) are then determined from an Eyring plot, which is a plot of ln(k/T) versus 1/T.
Logical Relationships in Decomposition
The decomposition of methylthis compound is a key example of how subtle structural changes can significantly impact chemical stability. The following diagram illustrates the logical flow from the reactant to the products and the key influencing factors.
References
- 1. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. koyonchem.com [koyonchem.com]
A Comparative Guide to the Reactivity of Malonic Anhydride and Succinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic strategy. This guide provides an objective comparison of the reactivity of two cyclic anhydrides: malonic anhydride (B1165640) and succinic anhydride. While structurally similar, their reactivity profiles differ substantially, governed by inherent stability, ring strain, and electronic effects. This document synthesizes available data and proposes experimental protocols for a direct, quantitative comparison to aid researchers in making informed decisions.
Core Chemical Properties and Stability
A fundamental divergence in the reactivity of malonic and succinic anhydrides lies in their intrinsic stability. Malonic anhydride, a four-membered ring, is notably unstable and prone to decomposition, a characteristic not shared by the more stable five-membered ring of succinic anhydride.
This compound: This compound is highly reactive and thermally unstable, decomposing at or below room temperature.[1][2] The primary decomposition pathway is a concerted [2s + 2a] cycloreversion to produce ketene (B1206846) and carbon dioxide.[1][2] This inherent instability necessitates its in situ generation or use at low temperatures, posing significant handling challenges.[3] The synthesis of monomeric this compound is typically achieved through the ozonolysis of ketene dimers at low temperatures.[3]
Succinic Anhydride: In contrast, succinic anhydride is a stable, crystalline solid at room temperature.[3] It is commercially available and can be handled under normal laboratory conditions, although it is sensitive to moisture. It readily participates in various reactions, including hydrolysis, alcoholysis, and Friedel-Crafts acylations.[3]
Factors Influencing Reactivity
The disparate reactivity of these two anhydrides can be attributed to a combination of ring strain and electronic effects.
-
Ring Strain: The four-membered ring of this compound possesses significant angle and torsional strain, making it energetically favorable to undergo ring-opening reactions. This high degree of ring strain is a primary driver of its reactivity and instability. While the five-membered ring of succinic anhydride also has some ring strain, it is considerably less than that of this compound.[4]
-
Electrophilicity: Both anhydrides react as electrophiles at the carbonyl carbons. The electrophilicity of the carbonyl carbons in succinic anhydride is influenced by substituents on the ring; electron-withdrawing groups increase reactivity towards nucleophiles, while electron-donating groups decrease it.[5] Due to its inherent instability and high ring strain, the carbonyl carbons of this compound are expected to be highly electrophilic.
Comparative Reactivity: A Quantitative Perspective
Direct quantitative comparisons of the reactivity of this compound and succinic anhydride in the literature are scarce due to the instability of this compound. However, based on their fundamental properties, a significant difference in reactivity is expected.
Table 1: Comparison of Properties and Reactivity
| Property | This compound | Succinic Anhydride |
| Structure | Four-membered cyclic anhydride | Five-membered cyclic anhydride |
| Stability | Unstable, decomposes at or below room temperature[1][2] | Stable crystalline solid[3] |
| Decomposition Products | Ketene and Carbon Dioxide[1][2] | Thermally stable under normal conditions |
| Handling | Requires low temperatures and often in situ generation[3] | Standard laboratory handling, moisture sensitive[6] |
| Reactivity | Expected to be highly reactive due to high ring strain | Moderately reactive, stable enough for versatile use[3] |
Experimental Protocols for Direct Reactivity Comparison
To provide a definitive, quantitative comparison of the reactivity of malonic and succinic anhydrides, a head-to-head experimental study is necessary. The following protocols are proposed for researchers to directly compare their acylation reaction rates using in-situ monitoring techniques. Given the instability of this compound, all procedures involving it must be conducted at low temperatures.
Synthesis and Handling of this compound
Monomeric this compound can be prepared by the ozonolysis of diketene (B1670635) in an anhydrous aprotic solvent at low temperatures (e.g., -78 °C).[3][7]
Storage and Handling: this compound should be used immediately after preparation or stored at very low temperatures (e.g., in a freezer at -80 °C) in an anhydrous environment to prevent decomposition and polymerization.[3] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Comparative Acylation Kinetics using NMR Spectroscopy
This experiment aims to compare the rate of acylation of a primary alcohol with this compound and succinic anhydride by monitoring the reaction progress using ¹H NMR spectroscopy.
Materials:
-
This compound (freshly prepared)
-
Succinic anhydride
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Low-temperature NMR probe
Procedure:
-
Prepare stock solutions of the primary alcohol and the internal standard in the anhydrous deuterated solvent.
-
In a pre-cooled NMR tube (-78 °C), add the alcohol and internal standard stock solutions.
-
Acquire a baseline ¹H NMR spectrum.
-
Initiate the reaction by adding a pre-cooled solution of either this compound or succinic anhydride to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting alcohol and the product ester relative to the internal standard to determine their concentrations over time.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Comparative Acylation Kinetics using FT-IR Spectroscopy
This protocol utilizes in-situ Attenuated Total Reflectance (ATR) FT-IR spectroscopy to monitor the disappearance of the anhydride carbonyl bands, providing a measure of the reaction rate.
Materials:
-
This compound (freshly prepared)
-
Succinic anhydride
-
Primary alcohol (e.g., benzyl alcohol)
-
Anhydrous solvent (e.g., dichloromethane)
-
ATR-FTIR spectrometer with a low-temperature reaction cell
Procedure:
-
Set up the ATR-FTIR spectrometer with the low-temperature reaction cell and acquire a background spectrum of the solvent at the desired reaction temperature (e.g., -40 °C).
-
Prepare a solution of the primary alcohol in the anhydrous solvent in the reaction cell.
-
Initiate the reaction by adding a pre-cooled solution of either this compound or succinic anhydride.
-
Immediately begin collecting FT-IR spectra at regular intervals.
-
Monitor the decrease in the intensity of the characteristic anhydride C=O stretching bands (around 1820 cm⁻¹ for this compound and 1780 cm⁻¹ and 1860 cm⁻¹ for succinic anhydride).[3][8]
-
Plot the absorbance of the anhydride peak versus time to determine the reaction rate.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a generalized experimental workflow for comparing the reactivity of these anhydrides.
Caption: Decomposition of this compound and acylation by succinic anhydride.
Caption: Generalized workflow for comparative kinetic analysis.
Conclusion
The reactivity of this compound is dominated by its inherent instability, making it a highly reactive but challenging reagent to handle. In contrast, succinic anhydride offers a balance of reactivity and stability, rendering it a versatile tool in organic synthesis. The choice between these two anhydrides will largely depend on the specific requirements of the reaction, including the desired reactivity, the stability of other functional groups in the substrate, and the practical considerations of handling a highly unstable intermediate. The proposed experimental protocols provide a framework for researchers to obtain direct, quantitative comparisons of their reactivity, enabling a more informed selection of the appropriate acylating agent for their synthetic endeavors.
References
- 1. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. escholarship.org [escholarship.org]
- 4. Maleic Anhydride Polylactic Acid Coupling Agent Prepared from Solvent Reaction: Synthesis, Characterization and Composite Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Precautions for storage and transportation of maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. JPH04334375A - Preparation of this compound - Google Patents [patents.google.com]
- 8. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Situ Alternative: Malonic Acid-Mediated Acylation vs. Traditional Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and materials. The choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. While traditional agents like acyl chlorides and acid anhydrides are widely used, modern methodologies offer milder and often more efficient alternatives.
This guide provides a comparative analysis of the in situ acylation method using malonic acid against conventional acylating agents. It is important to note that monomeric malonic anhydride (B1165640) itself is a highly unstable and not commercially viable reagent that decomposes below room temperature.[1] Therefore, this comparison focuses on the practical and highly efficient technique of using malonic acid as a precursor, which generates a reactive ketene (B1206846) intermediate for acylation.[2][3]
Performance Comparison of Acylating Agents
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids. The in situ method using malonic acid offers a unique reactivity profile, proceeding under mild conditions with high efficiency, particularly for the acylation of amines in peptide synthesis.
Table 1: Qualitative Comparison of Acylating Agents
| Feature | Malonic Acid (in situ) | Acetic Anhydride | Acetyl Chloride | Succinic Anhydride |
| Reactive Species | Ketene (CH₂=C=O) | Acetyl cation equivalent | Acetyl cation equivalent | Succinyl group |
| Reactivity | High, but generated in situ | Moderate to high | Very high | Moderate |
| Byproducts | CO₂, Salt of coupling agent | Acetic acid | HCl (corrosive) | Succinamic acid (in amine acylation) |
| Handling/Safety | Malonic acid is a stable solid. Coupling agents require handling. | Corrosive liquid | Highly corrosive, moisture-sensitive liquid | Stable solid |
| Typical Substrates | Amines (especially in peptides), alcohols | Alcohols, phenols, amines, thiols | Alcohols, phenols, amines | Primary and secondary amines, alcohols |
| Key Advantage | Mild conditions, high yields, avoids harsh reagents | Readily available, economical | High reactivity | Introduces a four-carbon chain with a terminal carboxylic acid |
Table 2: Quantitative Comparison of N-Acylation of Amines
| Acylating Agent | Substrate | Conditions | Reaction Time | Yield (%) |
| Malonic Acid | Peptides on solid support | Uronium coupling agent, DIPEA, DMF, 20°C | Short | Almost quantitative |
| Acetic Anhydride | Various amines | Catalytic base (e.g., pyridine), room temp. | Varies | Good to excellent |
| Acetyl Chloride | Various amines | Base (e.g., triethylamine), 0°C to room temp. | Rapid | Excellent |
| Succinic Anhydride | Primary amines | Ethyl acetate (B1210297), room temperature | Varies | Good to excellent |
Experimental Protocols
Protocol 1: In Situ N-Acylation of a Resin-Bound Peptide using Malonic Acid
This protocol describes a highly efficient method for the N-terminal acetylation of peptides on a solid support.[2][3]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Malonic acid
-
Uronium-based coupling agent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Swell the resin-bound peptide in DMF in a reaction vessel.
-
Prepare a solution of malonic acid (e.g., 5 equivalents) and the coupling agent (e.g., 4.95 equivalents) in DMF.
-
Add DIPEA (e.g., 10 equivalents) to the solution from step 2 and allow for a 5-minute preactivation period under an inert atmosphere. This step generates the reactive ketene intermediate.
-
Add the activated solution to the resin-bound peptide.
-
Agitate the mixture at room temperature (approx. 20°C) for a sufficient time to ensure complete reaction (typically monitored by a colorimetric test like the Kaiser test).
-
Drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM) and methanol, and then dry under vacuum.
Protocol 2: General N-Acylation of an Amine using Acetic Anhydride
This protocol provides a general method for the acetylation of a primary or secondary amine.
Materials:
-
Amine
-
Acetic anhydride
-
Pyridine or triethylamine (B128534) (as a base and/or catalyst)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the amine in the anhydrous solvent in a flask equipped with a magnetic stirrer.
-
Add the base (e.g., 1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (e.g., 1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by crystallization or column chromatography.
Protocol 3: Selective Mono-Acylation of an Amine using Succinic Anhydride
This protocol is for the ring-opening acylation of an amine to form a succinamic acid.[4]
Materials:
-
Primary or secondary amine
-
Succinic anhydride
-
Ethyl acetate or chloroform
-
Stirring apparatus
Procedure:
-
Dissolve the amine in ethyl acetate at room temperature in a flask with stirring.
-
Add succinic anhydride (1.0 equivalent) portion-wise to the stirred solution.
-
Continue stirring at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the solution.
-
If a precipitate forms, collect the product by filtration and wash with cold ethyl acetate.
-
If no precipitate forms, the solvent can be removed under reduced pressure.
-
The resulting succinamic acid is often pure enough for subsequent use, but can be recrystallized if necessary.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationships
References
- 1. Role of histone acetylation in the control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the acetylation signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aginganddisease.org [aginganddisease.org]
Unraveling the Decomposition of Malonic Anhydride: A Comparative Analysis of Computational and Experimental Data
The thermal decomposition of malonic anhydride (B1165640) into ketene (B1206846) and carbon dioxide, a reaction of fundamental interest in organic chemistry, has been a subject of both experimental and computational investigation. This guide provides a detailed comparison of the findings from these two approaches, offering researchers, scientists, and drug development professionals a comprehensive overview of the current understanding of this reaction mechanism. The stability of malonic anhydride is a critical consideration in its use as a reagent and in the development of synthetic methodologies.
Quantitative Analysis of Decomposition Kinetics
Experimental and computational studies have sought to quantify the energetics of the this compound decomposition. The following table summarizes the key thermodynamic parameters obtained from these investigations. A notable discrepancy exists between the experimentally determined activation enthalpy and the computationally calculated activation energy for the parent this compound. This difference is attributed by researchers to the level of theory employed in the calculations and the absence of solvent effects in the computational model.[1][2]
| Compound | Method | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Calculated Activation Energy (Ea) (kcal/mol) |
| This compound | Experimental (NMR) | 14.2 ± 0.4[2][3] | - | - |
| Computational (MP2/6-31G(d)) | - | - | 23[1][2] | |
| Methylthis compound | Experimental (NMR) | 12.6[1][3] | - | - |
| Dimethylthis compound | Experimental (NMR) | 15.9 ± 0.2[2][3] | - | - |
Note: The experimental data was obtained from kinetic studies monitoring the decomposition at various temperatures. The computational value represents the calculated activation energy for the gas-phase decomposition.
The Interplay of Theory and Experiment
The study of this compound's decomposition serves as a clear example of the synergistic relationship between computational and experimental chemistry. While experimental methods provide real-world data on reaction kinetics, computational chemistry offers insights into the transient structures and mechanistic pathways that are difficult to observe directly.
Caption: Workflow comparing computational and experimental studies of this compound decomposition.
Experimental Protocol: NMR Spectroscopic Kinetic Analysis
The experimental determination of the rate constants and activation parameters for the decomposition of this compound and its methylated derivatives was primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
Methodology:
-
Sample Preparation: A solution of the this compound derivative is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl3).
-
NMR Monitoring: The disappearance of the this compound is followed by monitoring the intensity of a characteristic proton signal over time.[3] For the parent this compound, the CH2 singlet is monitored. For dimethylthis compound, the C(CH3)2 singlet is observed.[3]
-
Temperature Control: The experiments are carried out at various controlled temperatures. For instance, the decomposition of the parent this compound is conveniently followed in the temperature range of 0 to 25 °C, while the more stable dimethyl derivative is studied between 5 and 30 °C.[2][3]
-
Data Analysis: The reaction follows first-order kinetics.[3] The rate constants (k) at different temperatures are determined by plotting the natural logarithm of the reactant concentration versus time.
-
Activation Parameters: The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) are then derived from an Eyring plot, which graphs ln(k/T) against 1/T.[2][3]
The Decomposition Pathway: A Concerted Cycloreversion
Both experimental and computational evidence support a concerted [2s + (2s + 2s)] or [2s + 2a] cycloreversion mechanism for the decomposition of malonic anhydrides.[4][5][6] This pathway involves a twisted transition-state structure.[4][5] The negative entropy of activation observed in kinetic studies is consistent with a highly organized transition state, which supports the proposed concerted mechanism over a stepwise process.[3][6]
The following diagram illustrates the workflow of the experimental investigation into the decomposition kinetics.
Caption: Experimental workflow for determining the kinetics of this compound decomposition.
References
Validating the Structure of Malonic Anhydride: A Spectroscopic Comparison
This guide provides a detailed spectroscopic analysis to validate the structure of malonic anhydride (B1165640), also known as oxetan-2,4-dione. For researchers, scientists, and professionals in drug development, accurate structural determination is paramount. This document outlines the experimental data from infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy that collectively confirm the cyclic four-membered ring structure of malonic anhydride and differentiate it from potential alternative structures, such as polymeric forms.
Distinguishing this compound from Alternatives
The primary challenge in characterizing this compound lies in its inherent instability at room temperature, where it readily decomposes into ketene (B1206846) and carbon dioxide. Furthermore, historical syntheses often yielded polymeric materials rather than the monomeric cyclic anhydride. Therefore, spectroscopic analysis must be conducted at low temperatures to observe the transient monomeric species. The key to validating the oxetan-2,4-dione structure is to demonstrate spectroscopic features consistent with a strained, cyclic anhydride and inconsistent with a linear polymer or its decomposition products.
Comparative Spectroscopic Data
The following table summarizes the key experimental spectroscopic data for this compound, which supports its cyclic structure.
| Spectroscopic Technique | Observed Data for this compound | Interpretation and Comparison with Alternatives |
| Infrared (IR) Spectroscopy | Strong doublet at 1820 cm⁻¹ and 1830 cm⁻¹[1] | The high carbonyl stretching frequencies are characteristic of a strained four-membered ring anhydride.[1] Acyclic anhydrides typically show carbonyl absorptions at lower wavenumbers. A polymeric structure would exhibit broader and less defined carbonyl peaks at even lower frequencies. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Carbonyl (C=O) carbon at 160.3 ppm; Methylene (B1212753) (CH₂) carbon at 45.4 ppm (at -30 °C in CDCl₃) | The presence of two distinct carbon signals is consistent with the simple, symmetric structure of oxetan-2,4-dione. A polymeric structure would show more complex and broader signals. The chemical shift of the carbonyl carbon is in the expected region for an anhydride. |
| ¹H Nuclear Magnetic Resonance (NMR) | Methylene (CH₂) protons as a singlet at 4.12 ppm (at -30 °C) | A single peak for the methylene protons confirms a symmetric environment, as expected for the cyclic structure. In a polymeric chain, the terminal and internal methylene groups would likely have different chemical environments, leading to multiple or broader signals. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are crucial for reproducible validation.
Synthesis of this compound via Ozonolysis of Diketene (B1670635)
This procedure is adapted from established methods for the low-temperature synthesis of this compound.[2][3]
Materials:
-
Diketene (freshly distilled)
-
Methylene chloride (CH₂Cl₂, dry) or Chloroform (B151607) (CHCl₃, dry)
-
Ozone (generated from an ozone generator)
-
Dry ice/isopropanol (B130326) bath
-
Nitrogen gas (dry)
Procedure:
-
Prepare a cold bath using dry ice and isopropanol to maintain a temperature of approximately -78 °C.
-
Dissolve freshly distilled diketene in dry methylene chloride or chloroform in a flask equipped with a gas inlet tube and an outlet for excess gas. A typical concentration is a 3% solution of diketene.
-
Cool the solution to -78 °C in the cold bath.
-
Pass a stream of ozone (typically 0.4% in oxygen) through the cooled solution.
-
Continue the ozonolysis until the solution turns a persistent blue color, indicating the presence of excess ozone.
-
Once the reaction is complete, purge the solution with a stream of dry nitrogen gas to remove the excess ozone.
-
The resulting solution contains this compound and must be kept at low temperatures for subsequent analysis.
Low-Temperature Spectroscopic Analysis
Due to the instability of this compound above -30 °C, all spectroscopic measurements must be performed using low-temperature techniques.
1. Low-Temperature Infrared (IR) Spectroscopy:
-
A cryostat or a variable temperature cell is required for the FTIR spectrometer.
-
The solution of this compound in the chosen solvent is transferred to a pre-cooled IR cell with suitable windows (e.g., KBr or NaCl).
-
The cell is maintained at the desired low temperature (e.g., -78 °C to -30 °C) throughout the measurement.
-
A background spectrum of the cold solvent is recorded and subtracted from the sample spectrum to obtain the spectrum of the solute.
2. Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The NMR spectrometer must be equipped with a variable temperature probe.
-
A solution of this compound is prepared in a deuterated solvent suitable for low-temperature work (e.g., CDCl₃ or CD₂Cl₂).
-
The NMR tube containing the sample is cooled to the desired temperature (e.g., -30 °C) within the NMR probe before data acquisition.
-
¹H and ¹³C NMR spectra are then acquired using standard pulse sequences. It is important to acquire the spectra promptly after preparation to minimize decomposition.
Logical Workflow for Structure Validation
The process of validating the structure of this compound through spectroscopy follows a clear logical progression.
Conclusion
The collective evidence from low-temperature IR, ¹H NMR, and ¹³C NMR spectroscopy unequivocally supports the assignment of the this compound structure as oxetan-2,4-dione. The characteristic high-frequency carbonyl stretches in the IR spectrum point to a strained cyclic system, while the simplicity of the ¹H and ¹³C NMR spectra confirms the high degree of symmetry in the molecule. This spectroscopic signature is inconsistent with a polymeric structure or a mixture of decomposition products. Therefore, through careful low-temperature spectroscopic analysis, the elusive structure of monomeric this compound can be confidently validated.
References
A Tale of Two Anhydrides: A Comparative Analysis of Malonic and Maleic Anhydride for Researchers
In the realm of organic synthesis and material science, cyclic anhydrides serve as versatile building blocks. Among them, maleic anhydride (B1165640) is a widely utilized and commercially significant compound, while its structural isomer, malonic anhydride, remains largely a laboratory curiosity. This guide provides a detailed comparative analysis of these two anhydrides, offering insights into their starkly contrasting properties and reactivities, supported by available data, to aid researchers, scientists, and drug development professionals in their material selection and experimental design.
At a Glance: Key Physicochemical and Structural Differences
A fundamental understanding of the physical and chemical properties of these two anhydrides reveals the primary reasons for their disparate applications. While maleic anhydride is a stable, readily available solid, this compound is notoriously unstable, decomposing at or below room temperature.[1][2] This inherent instability severely limits its practical use.
| Property | This compound | Maleic Anhydride |
| IUPAC Name | Oxetane-2,4-dione | Furan-2,5-dione[3] |
| CAS Number | 15159-48-5[4] | 108-31-6[3] |
| Molecular Formula | C₃H₂O₃[4] | C₄H₂O₃[3] |
| Molar Mass | 86.05 g/mol | 98.06 g/mol [3] |
| Appearance | --- | Colorless or white crystalline solid[3] |
| Melting Point | Decomposes | 52.8 °C[3] |
| Boiling Point | Decomposes | 202 °C[3] |
| Stability | Highly unstable, decomposes at or below room temperature[1][2] | Stable under normal conditions[5] |
The Crux of the Matter: Stability and Decomposition
The most significant divergence between malonic and maleic anhydride lies in their thermal stability. This compound readily undergoes thermal decomposition to produce ketene (B1206846) and carbon dioxide.[1][6] Kinetic studies have shown that this decomposition is a concerted cycloreversion, with methylthis compound exhibiting the fastest decomposition rate.[1][6]
In contrast, maleic anhydride is a stable compound that can be stored under normal laboratory conditions.[5] It undergoes decomposition only at high temperatures, typically above 200°C, and this process can be catalyzed by the presence of alkali metal ions or amines.[7]
Chemical Reactivity: A Study in Contrasts
The differing structures of malonic and maleic anhydride dictate their chemical reactivity. Maleic anhydride's conjugated system, with its electron-deficient double bond and anhydride functionality, makes it a versatile reactant in a multitude of organic reactions.[8]
Diels-Alder Reaction
Maleic anhydride is a classic dienophile in Diels-Alder reactions, readily reacting with conjugated dienes to form cyclic adducts.[3] This reactivity is a cornerstone of its use in organic synthesis. Due to its instability, there is no practical experimental data on the use of this compound as a dienophile in Diels-Alder reactions.
Experimental Protocol: Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene (B3395910) [9][10]
-
Dissolution: Dissolve 2 g of maleic anhydride in 8 mL of ethyl acetate (B1210297) by warming.
-
Cooling: Add 8 mL of hexane (B92381) and cool the solution in an ice bath.
-
Reaction: Add 2 mL of freshly cracked cyclopentadiene to the cooled solution and swirl to mix.
-
Crystallization: Allow the product, cis-norbornene-5,6-endo-dicarboxylic anhydride, to crystallize.
-
Recrystallization & Isolation: Heat the mixture to redissolve the product and then allow it to recrystallize slowly. Collect the crystals by suction filtration.
Esterification
Maleic anhydride readily undergoes esterification with alcohols.[3] The reaction typically proceeds in two stages: a rapid initial reaction to form a monoester, followed by a slower, often catalyzed, second esterification to yield a diester.[11] This reactivity is fundamental to the production of various polymers and plasticizers.
Experimental Protocol: Esterification of Maleic Anhydride with an Alcohol [11][12]
-
Reactant Charging: Charge the alcohol into a reactor and heat to the desired reaction temperature.
-
Addition of Anhydride: Add maleic anhydride to the heated alcohol with stirring.
-
Catalyst Addition (optional): For the second esterification step, an acid catalyst (e.g., sulfuric acid) can be added.
-
Reaction Monitoring: Monitor the reaction progress by measuring the acid conversion.
-
Product Isolation: Isolate the mono- or diester product after the desired conversion is achieved.
Given its instability, this compound is not used in such direct esterification reactions. However, more stable derivatives of this compound, such as the corresponding malonic acids, monoesters, and monoamides, can be prepared in situ from the anhydride at low temperatures.[13]
Applications in Research and Drug Development
The stark contrast in stability and reactivity between these two anhydrides is directly reflected in their applications.
Maleic Anhydride:
Maleic anhydride is a cornerstone of the polymer industry, used in the production of unsaturated polyester (B1180765) resins, alkyd resins, and as a grafting agent to modify the properties of polymers like polypropylene (B1209903) and polylactic acid.[14][15] In the pharmaceutical and biomedical fields, copolymers of maleic anhydride are extensively investigated for a variety of applications, including:
-
Drug Delivery Systems: Maleic anhydride copolymers can be used to create conjugates with drugs, forming prodrugs that can offer controlled release and improved stability.[16][17][18]
-
Bioactive Polymers: Some maleic anhydride copolymers exhibit inherent biological activity, such as antitumor and antiviral properties.[19]
-
Biomaterials: These copolymers are also used in the fabrication of biomaterials for applications like tissue engineering and dental materials.[16]
This compound:
Due to its inherent instability, this compound has no significant industrial or pharmaceutical applications.[20] Its existence is primarily of academic interest, providing insights into reaction mechanisms and the limits of chemical stability. While its more stable derivatives can be prepared, they are not widely used in comparison to the vast applications of maleic anhydride and its derivatives.[13]
Conclusion
The comparative analysis of malonic and maleic anhydride underscores the critical role of chemical stability in determining the utility of a compound. Maleic anhydride, with its robust nature and versatile reactivity, is an indispensable tool for researchers and industry professionals. In contrast, this compound's fleeting existence consigns it to the realm of chemical curiosities. For researchers in drug development and material science, a thorough understanding of these differences is paramount for making informed decisions in the design and synthesis of novel materials and therapeutics. While the direct application of this compound is not feasible, the study of its properties and decomposition provides valuable insights into the fundamental principles of chemical reactivity and stability.
References
- 1. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. MALEIC ACID ANHYDRIDE - Ataman Kimya [atamanchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Substance That Maleic Anhydride Decomposes at High Temperature - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. www1.udel.edu [www1.udel.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. journals.pan.pl [journals.pan.pl]
- 12. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 13. US4360691A - Production of malonic anhydrides and derivatives thereof - Google Patents [patents.google.com]
- 14. pure.psu.edu [pure.psu.edu]
- 15. Maleic Anhydride Polylactic Acid Coupling Agent Prepared from Solvent Reaction: Synthesis, Characterization and Composite Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. researchgate.net [researchgate.net]
- 18. Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. escholarship.org [escholarship.org]
Navigating Anhydride Synthesis: A Comparative Guide to Ozonolysis and its Catalytic Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of anhydrides is a critical step in the creation of a vast array of molecules. For decades, ozonolysis has been a cornerstone technique for this transformation. However, the inherent hazards and limitations of ozone have spurred the development of powerful catalytic alternatives. This guide provides an objective comparison of ozonolysis and modern palladium-catalyzed carbonylation methods for the synthesis of anhydrides, supported by experimental data and detailed protocols to inform your synthetic strategy.
Introduction to Anhydride (B1165640) Synthesis Methodologies
Carboxylic acid anhydrides are vital functional groups in organic synthesis, serving as reactive intermediates for the formation of esters, amides, and other acyl derivatives. A common strategy for their synthesis involves the oxidative cleavage of a carbon-carbon double bond within a cyclic alkene.
Ozonolysis , the reaction of an alkene with ozone, has long been the go-to method for this transformation. The process typically involves the initial formation of an ozonide, which is then worked up under oxidative conditions to yield the corresponding dicarboxylic acid. A subsequent dehydration step is then often required to form the cyclic anhydride.
In recent years, palladium-catalyzed carbonylation has emerged as a compelling alternative. This approach utilizes a palladium catalyst to incorporate carbon monoxide across a double bond in the presence of a carboxylic acid, directly forming the anhydride in a single step. These methods can be driven by thermal energy or, more recently, by visible light, offering a potentially more sustainable and efficient route.
Performance Comparison: Ozonolysis vs. Palladium-Catalyzed Carbonylation
The choice between ozonolysis and palladium-catalyzed carbonylation for anhydride synthesis depends on several factors, including the specific substrate, desired scale, available equipment, and safety considerations. The following table summarizes the key performance characteristics of each method.
| Feature | Ozonolysis with Oxidative Workup | Palladium-Catalyzed Carbonylation |
| Reaction Type | Oxidative Cleavage | Carbonylative Addition |
| Key Reagents | Ozone (O₃), Oxidizing agent (e.g., H₂O₂) | Carbon Monoxide (CO), Palladium catalyst, Ligand, Carboxylic Acid |
| Typical Substrates | Cyclic Alkenes | Alkenes (cyclic and acyclic) |
| Product | Dicarboxylic Acid (precursor to anhydride) | Carboxylic Anhydride (symmetric, mixed, or cyclic) |
| Yield (%) | 60-80% for the dicarboxylic acid[1] | 70-95%[2] |
| Reaction Conditions | Low temperature (-78 °C) for ozonolysis, then oxidative workup | Elevated temperature and pressure (thermal); Ambient temperature (photochemical) |
| Safety/Environmental | Use of highly reactive and toxic ozone; potential for explosive ozonides | Use of toxic carbon monoxide gas (often under pressure); requires precious metal catalyst |
Experimental Protocols
Ozonolysis of Cyclohexene (B86901) to Adipic Acid (Anhydride Precursor)
This protocol describes the synthesis of adipic acid from cyclohexene via ozonolysis with an oxidative workup. The resulting adipic acid can be converted to adipic anhydride through a subsequent dehydration step (e.g., by heating with acetic anhydride).
Materials:
-
Cyclohexene
-
Methanol (B129727) (MeOH)
-
Ozone (O₃)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Formic acid
Procedure:
-
Dissolve cyclohexene in a mixture of methanol and dichloromethane in a three-necked flask equipped with a gas inlet tube and a gas outlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Allow the solution to warm to room temperature.
-
Add a solution of hydrogen peroxide in formic acid to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization to yield adipic acid.
Palladium-Catalyzed Carbonylative Synthesis of a Cyclic Anhydride
This protocol is a representative example of the synthesis of a cyclic anhydride from an alkene containing a carboxylic acid moiety, using a palladium catalyst.
Materials:
-
Unsaturated carboxylic acid (e.g., 4-pentenoic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., Xantphos)
-
Carbon monoxide (CO)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a high-pressure reactor, combine the unsaturated carboxylic acid, palladium(II) acetate, and the phosphine ligand in the anhydrous solvent.
-
Seal the reactor and purge with carbon monoxide several times.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 20-40 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Maintain the reaction at this temperature for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, carefully vent the excess carbon monoxide in a fume hood.
-
The reaction mixture can be filtered to remove the catalyst, and the solvent removed under reduced pressure.
-
The resulting crude anhydride can be purified by chromatography or distillation.
Visualizing the Synthetic Pathways
To better understand the underlying processes, the following diagrams illustrate the workflows and mechanisms of both synthetic routes.
Caption: Workflow for anhydride synthesis via ozonolysis.
Caption: Catalytic cycle for palladium-catalyzed anhydride synthesis.
Caption: Key considerations for choosing a synthetic method.
Conclusion
Both ozonolysis and palladium-catalyzed carbonylation are potent methods for the synthesis of anhydrides from alkenes. Ozonolysis, while a classic and powerful technique, presents significant safety challenges and often requires a two-step process to arrive at the final anhydride product.
Palladium-catalyzed carbonylation offers a more direct and often more efficient route to anhydrides, with the potential for milder reaction conditions, particularly with photochemical methods. However, the use of high-pressure carbon monoxide and expensive catalysts are important considerations.
The optimal choice of method will ultimately be guided by the specific requirements of the synthesis, including substrate compatibility, scalability, and the safety infrastructure available to the research team. As catalytic methods continue to evolve, they present an increasingly attractive and sustainable alternative to traditional oxidative cleavage reactions.
References
The Synthetic Chemist's Dilemma: Navigating the Limitations of Malonic Anhydride
For researchers, scientists, and drug development professionals, the allure of malonic anhydride (B1165640) as a reactive C3 building block in organic synthesis is often overshadowed by its significant practical limitations. This guide provides an objective comparison of malonic anhydride with its more stable and versatile alternatives, supported by experimental data, to aid in the selection of the most appropriate reagent for your synthetic needs.
The primary and most prohibitive limitation of this compound is its inherent thermal instability. Monomeric this compound is a fleeting species, readily decomposing at or even below room temperature into ketene (B1206846) and carbon dioxide.[1][2][3][4] This decomposition is a concerted cycloreversion, making its isolation and use in standard organic synthesis protocols exceedingly challenging and often impractical.[3] The elusive nature of monomeric this compound has historically led to erroneous claims of its use in the literature.[5]
This inherent instability necessitates the use of more robust malonic acid equivalents. This guide focuses on three principal alternatives: Meldrum's acid , dialkyl malonates (dimethyl and diethyl malonate) , and cyanoacetic acid . Each of these reagents offers a stable and effective means of introducing a malonyl group, albeit with distinct reactivity profiles and applications.
Comparative Performance in Key Synthetic Transformations
To facilitate a direct comparison, this section details the performance of these alternatives in common synthetic transformations where a malonic acid equivalent is required.
Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone reaction for the formation of carbon-carbon double bonds, serves as an excellent benchmark for comparing the reactivity of these malonic acid surrogates.
Table 1: Comparison of Malonic Acid Equivalents in the Knoevenagel Condensation with Benzaldehyde
| Reagent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Meldrum's Acid | Ethylammonium (B1618946) nitrate (B79036), rt | 10 min | 95 | [1] |
| Piperidine, [bmim]BF4, rt | 10 h | 92 | [6] | |
| Water, 90°C | 5-120 min | High | [1] | |
| Diethyl Malonate | Piperidine, Ethanol (B145695), reflux | 6 h | 75-85 | [7][8] |
| Cyanoacetic Acid | Piperidine, Pyridine, 100°C | 1-2 h | ~80-90 | [2][9] |
Key Observations:
-
Meldrum's acid consistently demonstrates the highest reactivity in Knoevenagel condensations, often proceeding rapidly at room temperature and in high yields, even in green solvents like water or ionic liquids.[1][6] Its high acidity (pKa ≈ 4.97) facilitates the formation of the requisite enolate under mild conditions.[10]
-
Diethyl malonate and cyanoacetic acid are also effective but generally require more forcing conditions, such as higher temperatures and longer reaction times, to achieve comparable yields.
Acylation Reactions
The introduction of a malonyl group onto a nucleophile, such as an amine or alcohol, is a critical transformation in the synthesis of many pharmaceuticals and natural products.
Table 2: Comparison of Malonic Acid Equivalents in Acylation Reactions
| Reagent | Substrate | Conditions | Yield (%) | Reference |
| Meldrum's Acid | Phenylacetyl chloride | Pyridine, CH2Cl2, 0°C to rt | 97 (enol form) | [11] |
| Dimethyl Malonate | Aniline | Cs2CO3, 150°C | 98 | [12] |
| Diethyl Malonate | 4-Nitroaniline | Cs2CO3, 150°C | 98 | [12] |
Key Observations:
-
Meldrum's acid can be readily acylated at the C-5 position, and the resulting acyl derivatives are versatile intermediates for further transformations.[11]
-
Dialkyl malonates can be used for the decarboxylative acylation of amines to form amides in high yields, although this typically requires high temperatures.[12]
Malonic Ester Synthesis and Related Alkylations
The malonic ester synthesis is a classic method for the preparation of substituted carboxylic acids. This reaction highlights the utility of dialkyl malonates as robust enolate precursors.
Table 3: Comparison of Diethyl Malonate in Malonic Ester Synthesis with Various Alkyl Halides
| Alkyl Halide | Base/Solvent | Reaction Time | Yield (%) | Reference |
| n-Butyl bromide | NaOEt/EtOH | 2-3 h reflux | High | [13] |
| Isopropyl bromide | NaOEt/EtOH | >10 h reflux | 97 (crude) | [14] |
| Benzyl bromide | NaOEt/EtOH | Not specified | High | [7][8] |
Key Observations:
-
Diethyl malonate is the workhorse for the malonic ester synthesis, providing good to excellent yields with a variety of primary and even some secondary alkyl halides.[13][14] A significant drawback can be the formation of dialkylated byproducts.[7]
-
The use of secondary alkyl halides requires more stringent conditions due to slower reaction rates and competing elimination reactions.[14]
Experimental Protocols
Knoevenagel Condensation with Meldrum's Acid and an Aromatic Aldehyde
Materials:
-
Aromatic aldehyde (1 mmol)
-
Meldrum's acid (1 mmol)
-
Ethylammonium nitrate (2 mL)
Procedure:
-
To a solution of the aromatic aldehyde in ethylammonium nitrate, add Meldrum's acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid product with cold water or ethanol to remove the ionic liquid and any unreacted starting materials.
-
Dry the product under vacuum.
Decarboxylative Acylation of an Aromatic Amine with Diethyl Malonate
Materials:
-
Aromatic amine (1 mmol)
-
Diethyl malonate (excess, serves as solvent)
-
Cesium carbonate (Cs2CO3) (3 mmol)
Procedure:
-
In a reaction vessel, combine the aromatic amine, diethyl malonate, and cesium carbonate.
-
Heat the reaction mixture to 150°C with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Concepts
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanoacetamide based Barbiturates, Thiobarbiturates and their Biological Studies [inis.iaea.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. mdpi.com [mdpi.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. GT Digital Repository [repository.gatech.edu]
- 12. WO2013008256A1 - One pot acylation of aromatic amines - Google Patents [patents.google.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Malonic Anhydride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of malonic anhydride (B1165640) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Malonic anhydride is a reactive and hazardous chemical that requires specific procedures for its safe disposal. Due to its instability and reactivity, particularly with water and bases, it cannot be disposed of in its pure form.[1][2] The primary and safest method for disposal involves a controlled neutralization process to convert it into a less hazardous substance before it is collected as chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with extreme care in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles and a face shield, and a lab coat.[4][5][6]
-
Avoid Inhalation and Contact: this compound is corrosive and can cause severe skin burns, eye damage, and respiratory irritation.[3][4][5] It is also a skin and respiratory sensitizer.[3][7]
-
Moisture Sensitivity: Keep this compound away from moisture, as it reacts with water to form malonic acid.[8] This reaction can be exothermic.[1]
-
Incompatible Materials: Avoid contact with strong bases (like sodium hydroxide), strong oxidizing agents, alkali metals, and amines, as these can cause violent reactions.[1][5][9]
Hazard Summary
The following table summarizes the key hazards associated with this compound, based on data for similar anhydrides.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Ingestion |
| Skin Corrosion/Irritation | Causes severe skin burns and irreversible damage.[3][4][5] | Skin Contact |
| Serious Eye Damage | Causes serious eye damage.[3][4][5] | Eye Contact |
| Respiratory Sensitization | May cause allergy or asthma symptoms if inhaled.[3][4][5] | Inhalation |
| Skin Sensitization | May cause an allergic skin reaction.[4][5][6] | Skin Contact |
| Target Organ Toxicity | Causes damage to organs (respiratory system) through prolonged or repeated exposure.[4][5] | Inhalation |
Experimental Protocol: Neutralization of this compound for Disposal
This protocol details the step-by-step methodology for safely neutralizing small quantities of this compound in a laboratory setting. This procedure converts the reactive anhydride into a more stable malonate salt solution.
Materials:
-
This compound waste
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and magnetic stir plate
-
Ice bath
-
5% Sodium bicarbonate (NaHCO₃) solution (prepared in cold water)
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Place the large beaker in an ice bath on a magnetic stir plate inside a chemical fume hood.
-
Add a stir bar to the beaker.
-
Slowly and carefully add a small amount of cold water to the beaker.
-
-
Slow Addition of Anhydride:
-
Neutralization:
-
Once all the anhydride has been added and dissolved (hydrolyzed), begin the neutralization process.
-
Slowly add the 5% sodium bicarbonate solution to the acidic solution. Be cautious, as this will generate carbon dioxide (CO₂) gas, causing effervescence. Add the solution slowly to avoid excessive foaming and potential overflow.
-
-
pH Monitoring:
-
Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the sodium bicarbonate solution until the pH is between 6.0 and 8.0.[10]
-
-
Final Disposal:
-
Once neutralized, transfer the resulting solution to a properly labeled hazardous waste container.
-
The container should be clearly marked as "Neutralized this compound Waste" or "Aqueous Malonate Salt Solution" and include the date.
-
Arrange for pickup by a licensed hazardous waste disposal company. Do not pour the solution down the drain.[4][11]
-
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure it is well-ventilated.[9]
-
Small Spills (Solid): Moisten the spilled material with a non-reactive liquid (e.g., sand or vermiculite) to prevent dust formation.[9] Carefully sweep the material into a sealed container for disposal.[9] Do not use water if the spill is large or uncontained, as it will react.
-
Cleanup: After the material is collected, clean the area with soap and water.
-
Reporting: Report all spills to your institution's environmental health and safety (EHS) department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
Regulatory Compliance
All chemical waste, including neutralized this compound, must be managed in accordance with federal, state, and local regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[12][13][14] Generators of hazardous waste are responsible for its proper identification, management, and disposal from "cradle-to-grave."[14][15] Ensure that all waste is properly documented and handled by certified professionals.
References
- 1. MALEIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. escholarship.org [escholarship.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemos.de [chemos.de]
- 5. carlroth.com [carlroth.com]
- 6. valudor.com [valudor.com]
- 7. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 8. ineos.com [ineos.com]
- 9. nj.gov [nj.gov]
- 10. What Happens When Maleic Anhydride Reacts With Water? - News [zbaqchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
- 14. dnr.mo.gov [dnr.mo.gov]
- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
